molecular formula C19H39NO9 B609481 N-Boc-PEG7-alcohol

N-Boc-PEG7-alcohol

Cat. No.: B609481
M. Wt: 425.5 g/mol
InChI Key: FOYKHCLPZWXBOB-UHFFFAOYSA-N
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Description

N-Boc-PEG7-alcohol is a PEG derivative containing a hydroxyl group and Boc-protected amino group. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups. The Boc group can be deprotected under mild acidic conditions to form the free amine.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO9/c1-19(2,3)29-18(22)20-4-6-23-8-10-25-12-14-27-16-17-28-15-13-26-11-9-24-7-5-21/h21H,4-17H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYKHCLPZWXBOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Boc-PEG7-alcohol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

N-Boc-PEG7-alcohol is a discrete polyethylene glycol (dPEG®) linker widely utilized in pharmaceutical research and drug development. This heterobifunctional molecule incorporates a tert-butyloxycarbonyl (Boc)-protected amine and a terminal hydroxyl group, separated by a seven-unit PEG chain. The defined length and hydrophilic nature of the PEG spacer make it an invaluable tool for conjugating molecules, enhancing solubility, and optimizing the pharmacokinetic profiles of complex biologics and small molecule drugs. This technical guide provides an in-depth overview of the core applications of this compound, including its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), along with detailed experimental protocols for its practical application.

Introduction

The advent of targeted therapeutics has underscored the critical role of linker technology. The linker, a seemingly simple bridge between a targeting moiety and a payload, profoundly influences the stability, solubility, biodistribution, and efficacy of a conjugate. This compound has emerged as a versatile building block in this field due to its precise length, hydrophilicity, and orthogonal protecting groups.

The core structure consists of:

  • A Boc-protected amine: This functionality allows for controlled, sequential conjugation. The Boc group is stable under a wide range of conditions but can be cleanly removed under mild acidic conditions to reveal a primary amine, ready for coupling.[1]

  • A heptaethylene glycol (PEG7) spacer: This hydrophilic chain enhances the aqueous solubility of the linker and any hydrophobic molecules it is attached to.[2][3] This property is crucial for preventing aggregation of ADCs and improving the overall pharmacokinetic properties of the conjugate.[3][4]

  • A terminal primary alcohol: This hydroxyl group serves as a second handle for chemical modification, allowing for its attachment to various substrates through reactions such as esterification, etherification, or activation for nucleophilic substitution.

This guide will detail the chemical properties and primary applications of this compound, focusing on providing actionable experimental protocols for researchers.

Physicochemical and Technical Data

The properties of this compound make it a versatile reagent for bioconjugation. A summary of its key quantitative data is presented below.

PropertyValueSource
Chemical Formula C₁₉H₃₉NO₉MedChemExpress
Molecular Weight 425.5 g/mol MedChemExpress
CAS Number 1292268-13-3MedChemExpress
Appearance Colorless to light yellow liquidMedChemExpress
Purity Typically ≥97.0%MedChemExpress
Solubility Soluble in Water, DMSO, DCM, DMFBroadPharm
Storage Conditions -20°C for long-term storage (3 years)MedChemExpress

Core Applications and Experimental Protocols

This compound is primarily used as a linker in the construction of complex therapeutic molecules. Its bifunctional nature allows for a modular and strategic approach to synthesis.

Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The linker's length and composition are critical for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase). This compound serves as a flexible, hydrophilic linker component.

The general workflow involves sequential coupling of the two ligands to the deprotected and activated PEG7 linker.

PROTAC_Synthesis_Workflow cluster_0 Linker Preparation cluster_1 Sequential Conjugation A This compound B Deprotection (TFA) → H₂N-PEG7-OH A->B Step 1 C Activation of Alcohol (e.g., Mesylation) → H₂N-PEG7-OMs B->C Step 2 D Couple E3 Ligase Ligand-COOH C->D Step 3 (Amide Coupling) E Couple Target Protein Ligand-XH (e.g., OH, NH₂) D->E Step 4 (Nucleophilic Substitution) F Final PROTAC E->F ADC_Synthesis_Workflow cluster_0 Linker-Payload Synthesis cluster_1 Antibody Conjugation A This compound B Couple Payload-COOH (e.g., Mitsunobu or DCC/DMAP Esterification) A->B C Boc-NH-PEG7-Payload B->C D Boc Deprotection (TFA) C->D E H₂N-PEG7-Payload D->E H Conjugation E->H F Antibody (mAb) G Linker Activation on mAb (e.g., for Lysine conjugation) F->G G->H I Purification & Characterization (HIC, SEC) H->I J Final ADC I->J

References

In-Depth Technical Guide to N-Boc-PEG7-alcohol: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of N-Boc-PEG7-alcohol. The information is intended to support researchers in the fields of bioconjugation, drug delivery, and proteomics, offering detailed experimental protocols and quantitative data to facilitate laboratory work.

Chemical Properties and Structure

This compound is a heterobifunctional linker molecule characterized by a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc) protected amine. The polyethylene glycol (PEG) spacer, consisting of seven ethylene glycol units, imparts hydrophilicity to the molecule, which can be advantageous in biological applications by improving solubility and reducing non-specific binding.

Chemical Structure

The structure of this compound consists of a Boc-protected amino group at one terminus and a primary alcohol at the other, connected by a seven-unit polyethylene glycol chain.

N_Boc_PEG7_alcohol Boc Boc-NH- PEG1 CH₂CH₂O- Boc->PEG1 PEG2 CH₂CH₂O- PEG1->PEG2 PEG3 CH₂CH₂O- PEG2->PEG3 PEG4 CH₂CH₂O- PEG3->PEG4 PEG5 CH₂CH₂O- PEG4->PEG5 PEG6 CH₂CH₂O- PEG5->PEG6 PEG7 CH₂CH₂-OH PEG6->PEG7

Figure 1. Chemical Structure of this compound
Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₉H₃₉NO₉[1][2]
Molecular Weight 425.5 g/mol [1][2]
CAS Number 1292268-13-3[2]
Appearance Liquid
Density ~1.09 g/cm³
Purity ≥95%
Solubility Water, DMSO, DCM, DMF
Storage -20°C or 2-8°C

Experimental Protocols

This compound is a versatile building block in chemical synthesis. The following protocols describe common transformations involving its functional groups.

Boc Deprotection to Yield the Free Amine

The Boc protecting group can be efficiently removed under acidic conditions to expose the primary amine. This amine can then be used for conjugation to carboxylic acids, activated esters, or other electrophiles.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3 x 10 mL) to remove residual TFA. The resulting product is the TFA salt of the deprotected amine.

  • (Optional: Neutralization to the free amine) Dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to yield the free amine.

Expected Outcome: The reaction typically proceeds with high yield (>95%) to give the corresponding amine.

Activation of the Terminal Hydroxyl Group

The terminal hydroxyl group can be activated to facilitate nucleophilic substitution, enabling conjugation to amines or thiols. A common method is the conversion to a succinimidyl carbonate ester.

Materials:

  • N-Boc-PEG-alcohol (generic example)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Pyridine

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Diethyl ether, ice-cold

  • Isopropyl alcohol (IPA)

Procedure (adapted from a similar PEG derivative):

  • Dissolve the N-Boc-PEG-alcohol (1.0 eq) in a mixture of DCM and DMF.

  • Add pyridine (4.0 eq) and DSC (4.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the mixture under reduced pressure.

  • Precipitate the product by adding the concentrated residue to ice-cold diethyl ether. Repeat the precipitation three times.

  • Filter the solid and crystallize from IPA to yield the activated N-Boc-PEG-succinimidyl carbonate.

Quantitative Data (for a similar PEG derivative):

Reactant Product Yield

| α-alkyne-ω-hydroxyl PEG | α-alkyne-ω-(succinimidyl carbonate) PEG | 94% |

Applications and Logical Workflows

This compound is a key building block in the synthesis of more complex molecules, particularly in the fields of targeted therapeutics and proteomics.

Synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs

This linker is frequently used in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its bifunctional nature allows for the sequential conjugation of a targeting moiety (e.g., an antibody or a small molecule ligand) and a payload (e.g., a cytotoxic drug or an E3 ligase ligand).

The general workflow for the synthesis of such conjugates is depicted below.

ADC_PROTAC_Workflow cluster_0 Pathway A cluster_1 Pathway B A1 N-Boc-PEG7-OH + Activated Payload A2 N-Boc-PEG7-Payload A1->A2 Esterification/ Amidation A3 H₂N-PEG7-Payload A2->A3 Boc Deprotection A4 Targeting Moiety-PEG7-Payload A3->A4 Conjugation to Targeting Moiety B1 N-Boc-PEG7-OH Activation B2 N-Boc-PEG7-Activated B1->B2 e.g., DSC B3 N-Boc-PEG7-Targeting Moiety B2->B3 Conjugation to Targeting Moiety B4 H₂N-PEG7-Targeting Moiety B3->B4 Boc Deprotection B5 Targeting Moiety-PEG7-Payload B4->B5 Conjugation to Payload

Figure 2. General synthetic workflows for ADCs and PROTACs.
Purification and Characterization

The purification of molecules synthesized using this compound typically involves chromatographic techniques. The characterization relies on a combination of spectroscopic and spectrometric methods.

Purification Techniques:

  • Size Exclusion Chromatography (SEC): Effective for separating PEGylated molecules from unreacted starting materials based on their hydrodynamic radius.

  • Ion Exchange Chromatography (IEX): Useful for separating species with different charge properties, which can be altered by PEGylation.

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used for both analytical and preparative separations, particularly for resolving positional isomers.

Characterization Methods:

  • ¹H NMR Spectroscopy: Used to confirm the structure of the PEGylated product and to determine the degree of PEGylation by comparing the integrals of characteristic PEG signals (around 3.6 ppm) to signals from the conjugated molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the conjugate, confirming successful PEGylation.

  • HPLC: Used to assess the purity of the final product.

The logical relationship between these analytical techniques in the characterization of a PEGylated compound is illustrated below.

Characterization_Workflow Start Purified PEGylated Compound NMR ¹H NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS HPLC HPLC Analysis Start->HPLC Structure Structural Confirmation NMR->Structure MW Molecular Weight Verification MS->MW Purity Purity Assessment HPLC->Purity Final Characterized Product Structure->Final MW->Final Purity->Final

Figure 3. Workflow for the characterization of PEGylated compounds.

Conclusion

This compound is a valuable synthetic tool for researchers in drug development and biotechnology. Its well-defined structure and bifunctional nature allow for the controlled synthesis of complex biomolecules with enhanced physicochemical properties. The protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this versatile linker in a variety of research settings.

References

N-Boc-PEG7-alcohol CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-PEG7-alcohol, a heterobifunctional linker crucial in the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Compound Data

This compound is a valuable chemical tool possessing a terminal hydroxyl group and a Boc-protected amine, separated by a seven-unit polyethylene glycol (PEG) spacer. This structure imparts desirable physicochemical properties, such as increased hydrophilicity, to the molecules it connects.

PropertyValueCitations
CAS Number 1292268-13-3[1][2]
Molecular Formula C₁₉H₃₉NO₉[2]
Molecular Weight 425.5 g/mol
Appearance Colorless to light yellow liquid
Solubility Soluble in Water, DMSO, DCM, DMF
Storage -20°C

Synthesis and Functionalization

The functional groups of this compound allow for versatile chemical modifications:

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group can be removed under mild acidic conditions to yield a primary amine. This amine can then be conjugated to various molecules, such as targeting ligands or payloads.

  • Terminal Hydroxyl Group: The hydroxyl group can be activated for subsequent reactions. A common method is tosylation, where the alcohol is reacted with tosyl chloride in the presence of a base like pyridine or triethylamine to form a tosylate. This tosylate is an excellent leaving group, facilitating nucleophilic substitution reactions.

Applications in Drug Development

This compound serves as a critical linker in the construction of complex therapeutic molecules, primarily ADCs and PROTACs. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.

Role in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker, in this case synthesized using this compound, plays a crucial role in the efficacy of the PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.

The general mechanism of action for a PROTAC is a signaling cascade that results in targeted protein degradation.

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition Proteasome->PROTAC Recycled Proteasome->E3Ligase Recycled DegradedProtein Degraded Protein Fragments Proteasome->DegradedProtein Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Role in ADCs

In ADCs, the linker connects a monoclonal antibody to a cytotoxic payload. The properties of the linker, including its length and stability, are critical for the efficacy and safety of the ADC. This compound can be incorporated into ADC linkers to improve their solubility and pharmacokinetic profile.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the use of this compound.

Activation of the Hydroxyl Group (Tosylation)

This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, making it a good leaving group for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Dry Dichloromethane (DCM)

  • Pyridine or Triethylamine

  • p-Toluenesulfonyl chloride (TsCl)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1 eq.) in dry DCM (10 volumes) and cool the solution to 0°C.

  • Add pyridine or triethylamine (1.5 eq.) to the solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow it to warm to room temperature and stir for an additional 2 hours.

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water (2 x 10 volumes) and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the desired tosylated product.

Boc-Deprotection of the Amine Group

This protocol describes the removal of the Boc protecting group to yield a free primary amine.

Materials:

  • Boc-protected PEG compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the Boc-protected PEG compound in a solution of TFA in DCM (e.g., 20-50% TFA).

  • Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS if possible.

  • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge to pellet the product and discard the supernatant.

  • Wash the product pellet with cold diethyl ether to remove residual TFA.

  • Air-dry the pellet and resuspend the deprotected PEGylated compound in a suitable buffer (e.g., PBS, pH 7.4).

Signaling Pathways

While this compound itself is not directly involved in signaling pathways, its application in PROTACs directly modulates cellular signaling by inducing the degradation of specific proteins. The degradation of a target protein can have profound effects on the signaling pathways in which it is involved. For example, targeting a kinase with a PROTAC will downregulate the signaling pathway that the kinase regulates. The selection of the target protein determines which signaling pathway will be affected.

The workflow for developing a PROTAC to target a specific signaling pathway is outlined below.

PROTAC_Development_Workflow TargetID Identify Target Protein in a Signaling Pathway LigandDesign Design/Select Target Protein Ligand TargetID->LigandDesign E3LigaseSelection Select E3 Ligase and its Ligand TargetID->E3LigaseSelection PROTACSynthesis Synthesize PROTAC LigandDesign->PROTACSynthesis E3LigaseSelection->PROTACSynthesis LinkerSynthesis Synthesize Linker (e.g., using this compound) LinkerSynthesis->PROTACSynthesis InVitroTesting In Vitro Testing (Binding, Degradation) PROTACSynthesis->InVitroTesting CellularAssays Cellular Assays (Pathway Modulation) InVitroTesting->CellularAssays InVivoStudies In Vivo Studies CellularAssays->InVivoStudies

Caption: Workflow for PROTAC development targeting a specific signaling pathway.

References

Solubility Profile of N-Boc-PEG7-alcohol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-Boc-PEG7-alcohol in both aqueous and organic solvents. Understanding the solubility of this bifunctional linker is critical for its effective application in bioconjugation, drug delivery, and the development of PROTACs and antibody-drug conjugates (ADCs).

Core Concepts in Solubility

The solubility of this compound is governed by the interplay of its distinct chemical moieties: the hydrophobic tert-butyloxycarbonyl (Boc) protecting group and the hydrophilic polyethylene glycol (PEG) chain. The Boc group enhances solubility in nonpolar, lipophilic organic solvents, while the PEG7 chain, with its repeating ether units, imparts significant hydrophilicity, promoting solubility in aqueous and polar organic solvents.[1] This dual nature allows for its utility in a broad range of reaction conditions.

Qualitative Solubility Data

While precise quantitative solubility data (e.g., mg/mL) for this compound is not extensively documented in publicly available literature, qualitative assessments from various suppliers provide a strong indication of its solubility profile.

Solvent ClassificationSolventSolubility
Aqueous WaterSoluble
Phosphate-Buffered Saline (PBS)Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
Chlorinated Dichloromethane (DCM)Soluble
ChloroformSoluble
Alcohols Methanol, EthanolLess Soluble
Aromatic TolueneLess Soluble
Ethers Diethyl EtherInsoluble

This table is a summary of information from multiple sources indicating the general solubility of PEG compounds and specifically this compound.[2][3]

Factors Influencing Solubility of PEGylated Compounds

Several factors can influence the solubility of PEGylated molecules like this compound:

  • Molecular Weight of PEG Chain: Generally, the high water solubility of PEG chains is a key feature.[2] However, as the molecular weight of the PEG chain increases, the viscosity of the solution can also increase, which may impact the dissolution rate.[4]

  • Solvent Polarity: The polarity of the solvent plays a crucial role. The ether oxygens in the PEG backbone can hydrogen bond with protic solvents like water, contributing to its high aqueous solubility. In organic solvents, the solubility is influenced by "like dissolves like" principles, with polar organic solvents being effective.

  • Temperature: For some solvents where solubility is limited, such as toluene and isopropanol, increasing the temperature can enhance the dissolution of PEG compounds.

  • Presence of Salts: The addition of certain salts can lead to a "salting-out" effect, which can decrease the solubility of PEG in aqueous solutions.

Experimental Protocol for Solubility Determination

For researchers requiring precise, quantitative solubility data for their specific application, a robust experimental protocol is essential. The following is a generalizable method adapted from PEG precipitation techniques used for determining protein solubility, which can be applied to smaller molecules like this compound.

Objective: To determine the approximate solubility of this compound in a selected solvent at a specific temperature.

Materials:

  • This compound

  • A selection of aqueous and organic solvents of interest

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another suitable analytical instrument for quantification.

Methodology:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of small, sealable vials.

    • Add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solute.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant, ensuring no solid material is transferred.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted supernatant using a validated HPLC method or another appropriate analytical technique to determine the concentration of dissolved this compound.

    • Prepare a standard curve with known concentrations of this compound to ensure accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

Visualizing Solubility Relationships

The following diagram illustrates the logical relationship between the structural components of this compound and its solubility in different solvent classes.

G Solubility Profile of this compound A This compound B Hydrophilic PEG7 Chain A->B possesses C Hydrophobic Boc Group A->C possesses D Aqueous Solvents (e.g., Water, PBS) B->D promotes solubility in E Polar Organic Solvents (e.g., DMSO, DMF) B->E promotes solubility in F Nonpolar/Lipophilic Solvents (Limited Solubility) C->F contributes to solubility in

Caption: Structural determinants of this compound solubility.

References

Synthesis and Purification of N-Boc-PEG7-alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of N-Boc-PEG7-alcohol, a valuable heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The methodologies presented are based on established chemical principles for the synthesis of polyethylene glycol (PEG) derivatives and carbamate formation.

Overview of this compound

This compound, with the chemical formula C19H39NO9 and a molecular weight of 425.5 g/mol , is a versatile chemical tool.[1][2] It features a heptaethylene glycol (PEG7) spacer that imparts hydrophilicity, a terminal hydroxyl group for further functionalization, and a tert-butyloxycarbonyl (Boc)-protected amine. The Boc protecting group allows for selective reactions at the hydroxyl terminus and can be readily removed under mild acidic conditions to reveal the primary amine for subsequent conjugation.[3]

Physicochemical Properties
PropertyValue
Molecular Formula C19H39NO9
Molecular Weight 425.5 g/mol [1][2]
CAS Number 1292268-13-3
Appearance Colorless to light yellow liquid
Density ~1.09 g/cm³
Solubility Soluble in water, DMSO, DCM, and DMF
Storage 2-8°C or -20°C for long-term storage
Characterization Data
AnalysisExpected Outcome
¹H NMR Confirmation of PEG chain, Boc group, and terminal alcohol protons
Mass Spectrometry [M+Na]⁺ or [M+H]⁺ corresponding to the molecular weight
Purity by HPLC Typically ≥95% to ≥98%

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of a mono-amino-PEG7 alcohol with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This reaction selectively protects the terminal amine with a Boc group.

Experimental Protocol

Materials:

  • 2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol (Amino-PEG7-alcohol)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel (230-400 mesh) for column chromatography

  • Solvents for column chromatography (e.g., Dichloromethane, Methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol (1.0 eq) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Boc Protection: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous dichloromethane dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), staining with ninhydrin to visualize the disappearance of the primary amine starting material.

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Hypothetical Reaction Data
ReactantMolar Eq.PurityYield
Amino-PEG7-alcohol1.0>95%-
(Boc)₂O1.1>98%-
This compound ->95% (crude)~85-95% (representative)

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. Silica gel column chromatography is a common and effective method.

Experimental Protocol

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Potassium permanganate or modified Dragendorff stain for TLC visualization

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in dichloromethane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elution: Elute the column with a gradient of methanol in dichloromethane. A typical gradient would start with 100% DCM and gradually increase the methanol concentration (e.g., 0% to 10% MeOH in DCM).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. The product, being more polar than some impurities but less polar than the unreacted amino-PEG7-alcohol, will elute at a specific solvent polarity. PEG-containing compounds can be visualized on TLC plates using a potassium permanganate stain or a modified Dragendorff stain.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a viscous oil.

Typical Purification Parameters
ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Dichloromethane/Methanol gradient (e.g., 0-10% MeOH)
TLC Visualization Potassium permanganate or modified Dragendorff stain
Expected Purity ≥98%

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Amino-PEG7-alcohol reaction Boc Protection Reaction (Room Temperature, 12-18h) start->reaction reactants (Boc)₂O, TEA, DCM reactants->reaction quench Quench with Water reaction->quench extract Wash with NaHCO₃ and Brine quench->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate chromatography Silica Gel Column Chromatography (DCM/MeOH Gradient) concentrate->chromatography product Pure this compound chromatography->product

Caption: Synthesis and purification workflow for this compound.

Chemical_Structure cluster_structure This compound cluster_legend Functional Groups a Boc-NH- b (CH₂CH₂O)₇-H boc Boc-protected Amine peg PEG7 Spacer hydroxyl Terminal Hydroxyl

Caption: Chemical structure of this compound showing key functional groups.

References

The Strategic Role of the Boc Protecting Group on PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern bioconjugation and drug development, particularly when employed on polyethylene glycol (PEG) linkers. Its strategic use allows for the precise and controlled synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and peptides. This technical guide provides a comprehensive overview of the function of the Boc protecting group on PEG linkers, complete with quantitative data, detailed experimental protocols, and visual workflows to aid in the design and execution of synthetic strategies.

Core Function: A Temporary Shield for Controlled Reactions

The primary function of the Boc group on a PEG linker is to act as a temporary protecting group for a primary or secondary amine.[1][2] This protection is crucial for multi-step syntheses where the amine's reactivity needs to be masked to prevent unwanted side reactions. The Boc group is stable under a wide range of reaction conditions, including basic and nucleophilic environments, but can be readily removed under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][3] This "orthogonal" deprotection strategy is fundamental to the controlled, stepwise assembly of complex molecules.

Applications in Advanced Therapeutics

Boc-protected PEG linkers are integral to the development of sophisticated therapies:

  • Antibody-Drug Conjugates (ADCs): In ADC synthesis, a Boc-protected PEG linker can be conjugated to a cytotoxic drug. After deprotection, the newly revealed amine on the linker is then coupled to the antibody, ensuring a specific and controlled drug-to-antibody ratio.

  • PROTACs: For PROTACs, which consist of two ligands joined by a linker, a hetero-bifunctional PEG linker with a Boc-protected amine at one end is often used. This allows for the sequential conjugation of the protein-of-interest (POI) ligand and the E3 ligase ligand.

  • Solid-Phase Peptide Synthesis (SPPS): In Boc-based SPPS, an amino acid is attached to a solid support via a PEG linker. The Boc group on the N-terminus of the growing peptide chain is removed at each cycle to allow for the addition of the next amino acid.

Quantitative Data on Boc Protection and Deprotection

The efficiency and conditions for the deprotection of Boc-protected PEG linkers are critical for successful synthesis. The following tables summarize key quantitative data.

ParameterConditionOutcomeReference(s)
Deprotection Efficiency 50% TFA in DCM, 5 minutes~78% deprotection of the target peptide
Deprotection Time 50% TFA in DCMComplete deprotection in 1-4 hours
Deprotection Time 25-50% TFA in DCM for SPPS20-30 minutes for complete removal
ReagentTypical ConcentrationSolventTemperatureTypical Reaction TimeNotesReference(s)
Trifluoroacetic Acid (TFA) 20-50% (v/v)Dichloromethane (DCM)0°C to Room Temp.1-4 hoursMost common and effective reagent. Volatile and can be removed under reduced pressure.
Hydrochloric Acid (HCl) 4M1,4-DioxaneRoom Temp.VariableA stronger acid system that can be used as an alternative to TFA.
ConditionStability of Boc GroupReference(s)
Strongly Acidic (pH < 1) Labile
Mildly Acidic (pH 4-6) Generally Stable
Neutral (pH ~7) Stable
Basic (pH > 9) Stable

Experimental Protocols

Protocol 1: Boc Protection of an Amine-Terminated PEG Linker

This protocol describes a general procedure for the protection of a primary amine on a PEG linker using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

  • Amine-terminated PEG linker (e.g., NH₂-PEG-COOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve the amine-terminated PEG linker (1 equivalent) in DCM in a round-bottom flask.

  • Add DIPEA (2-3 equivalents) to the solution and stir.

  • Add (Boc)₂O (1.1-1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 3-12 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with deionized water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected PEG linker.

Protocol 2: Boc Deprotection of a PEG Linker using TFA

This protocol provides a standard procedure for the removal of the Boc protecting group from a PEG linker.

Materials:

  • Boc-protected PEG linker (e.g., Boc-NH-PEG-COOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for optional neutralization)

  • Anhydrous sodium sulfate (Na₂SO₄) (for optional neutralization)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Continue to stir for an additional 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS. The deprotected amine is more polar and will have a lower Rf value on TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3 times) to remove residual TFA. The product is the TFA salt of the deprotected amine.

  • (Optional Neutralization) To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Visualization of Key Workflows

Solid-Phase Peptide Synthesis (SPPS) Cycle using Boc Chemistry

SPPS_Workflow Resin Resin-PEG-AA1-Boc Deprotection 1. Deprotection (25-50% TFA in DCM) Resin->Deprotection Washing1 2. Washing (DCM, IPA, DMF) Deprotection->Washing1 Neutralization 3. Neutralization (DIEA in DMF) Washing1->Neutralization Washing2 4. Washing (DMF) Neutralization->Washing2 Coupling 5. Coupling (Boc-AA2, Activator) Washing2->Coupling Washing3 6. Washing (DMF, DCM) Coupling->Washing3 Repeat Repeat Cycle for subsequent amino acids Washing3->Repeat Next Amino Acid Final_Cleavage Final Cleavage (e.g., HF) Washing3->Final_Cleavage Final Amino Acid Repeat->Deprotection

Caption: A typical cycle in Boc-based solid-phase peptide synthesis (SPPS).

Synthesis of a PROTAC using a Boc-Protected PEG Linker

PROTAC_Synthesis cluster_0 Step 1: Conjugation to POI Ligand cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Conjugation to E3 Ligase Ligand POI_Ligand POI Ligand Conjugation1 Nucleophilic Substitution POI_Ligand->Conjugation1 Boc_Linker Boc-NH-PEG-Br Boc_Linker->Conjugation1 Intermediate1 POI-Linker-NH-Boc Conjugation1->Intermediate1 Deprotection TFA in DCM Intermediate1->Deprotection Intermediate2 POI-Linker-NH2 (TFA Salt) Deprotection->Intermediate2 Conjugation2 Amide Coupling Intermediate2->Conjugation2 E3_Ligand E3 Ligase Ligand (activated) E3_Ligand->Conjugation2 Final_PROTAC Final PROTAC Conjugation2->Final_PROTAC

Caption: General workflow for the synthesis of a PROTAC molecule.

Antibody-Drug Conjugate (ADC) Synthesis Workflow

ADC_Synthesis cluster_0 Drug-Linker Conjugation cluster_1 Antibody Conjugation Drug Cytotoxic Drug with COOH group Coupling1 2. Amide Coupling Drug->Coupling1 Boc_Linker Boc-NH-PEG-SH Deprotection 1. Boc Deprotection (TFA in DCM) Boc_Linker->Deprotection Amine_Linker H2N-PEG-SH Deprotection->Amine_Linker Amine_Linker->Coupling1 Drug_Linker Drug-Linker (Drug-CO-NH-PEG-SH) Coupling1->Drug_Linker Coupling2 Thiol-Maleimide Conjugation Drug_Linker->Coupling2 Antibody Antibody with reactive site (e.g., Maleimide) Antibody->Coupling2 Final_ADC Final ADC Coupling2->Final_ADC

Caption: A representative workflow for ADC synthesis.

Conclusion

The Boc protecting group, when coupled with the beneficial properties of PEG linkers such as increased solubility and improved pharmacokinetics, provides a powerful and versatile tool for the synthesis of advanced therapeutics. A thorough understanding of its function, the quantitative aspects of its removal, and the established experimental protocols are essential for researchers and scientists in the field of drug development. The strategic application of Boc-protected PEG linkers will undoubtedly continue to play a pivotal role in the creation of next-generation bioconjugates.

References

The PEG7 Spacer: A Technical Guide to Enhancing Molecular Hydrophilicity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of the role of the heptaeethylene glycol (PEG7) spacer in improving the hydrophilicity of therapeutic molecules. We will delve into the underlying mechanisms, quantitative effects, and practical applications, offering detailed experimental protocols and visual aids to support researchers in the field of drug development.

The Challenge of Hydrophobicity in Drug Development

A significant portion of emerging drug candidates, including small molecules, peptides, and complex biologics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), exhibit poor water solubility.[1] This inherent hydrophobicity can lead to a host of development challenges:

  • Reduced Bioavailability: Poor solubility limits absorption and distribution in the body.

  • Increased Aggregation: Hydrophobic molecules tend to aggregate, which can lead to loss of efficacy, immunogenicity, and manufacturing difficulties.[1]

  • Rapid Clearance: The body often quickly eliminates hydrophobic compounds.[1]

  • Non-specific Binding: Hydrophobic drugs may bind to unintended targets, causing off-target toxicity.[2]

To counteract these issues, developers often employ linkers or spacers to modify a drug's physicochemical properties. Polyethylene glycol (PEG) linkers are a preferred choice due to their excellent water solubility, biocompatibility, flexibility, and low immunogenicity.[3] Discrete-length PEG spacers, such as PEG7, offer a precise and reproducible way to introduce these favorable characteristics.

Mechanism of Hydrophilicity Enhancement

The hydrophilicity of a PEG spacer is derived from its structure, which consists of repeating ethylene oxide units (–CH₂–CH₂–O–). The ether oxygen atoms in this backbone are capable of forming hydrogen bonds with water molecules. This interaction creates a hydration shell around the PEG chain, effectively masking the hydrophobic core of the conjugated molecule. This "stealth" effect not only improves solubility but can also shield the molecule from enzymatic degradation and recognition by the immune system, often extending its circulation half-life.

Figure 1. Mechanism of PEG7-mediated hydrophilicity enhancement.

Applications in Advanced Therapeutics

The strategic use of PEG spacers is critical in the design of complex therapeutics. While longer PEG chains are used for significant half-life extension, shorter spacers like PEG7 are invaluable for fine-tuning solubility and spacing without adding excessive molecular weight.

  • Antibody-Drug Conjugates (ADCs): Cytotoxic payloads used in ADCs are often highly hydrophobic. Incorporating a hydrophilic PEG linker can prevent aggregation, improve the drug-to-antibody ratio (DAR), and enhance the overall stability and pharmacokinetic profile of the ADC.

  • PROTACs: The linkers in PROTACs are more than just spacers; they influence the formation of the crucial ternary complex between the target protein and the E3 ligase. Balancing the hydrophilicity of the PROTAC is essential for maintaining cell permeability and aqueous solubility. PEG linkers are frequently used to achieve this balance.

G Drug Hydrophobic Payload / Ligand Spacer PEG7 Spacer Drug->Spacer Conjugation Result Functional Conjugate (ADC, PROTAC) - Improved Solubility - Reduced Aggregation - Enhanced PK Profile Spacer->Result Leads to Molecule Targeting Moiety (e.g., Antibody, Ligand) Molecule->Spacer Conjugation

Figure 2. Logical workflow for applying PEG7 spacers in complex drug design.

Quantitative Data on Hydrophilicity

The addition of a PEG7 spacer predictably alters the physicochemical properties of a molecule. While the exact values are compound-specific, the general trends are consistent. The following table summarizes the expected impact of PEG7 conjugation on key hydrophilicity-related parameters.

ParameterDescriptionExpected Change After PEG7 ConjugationReference
Aqueous Solubility The maximum concentration of a compound that can dissolve in water.Increase
LogP / LogD The octanol-water partition/distribution coefficient. A lower value indicates higher hydrophilicity.Decrease
Contact Angle The angle where a liquid-vapor interface meets a solid surface. A lower angle indicates greater wettability and hydrophilicity.Decrease
Aggregation Propensity The tendency of molecules to clump together in solution, often measured by dynamic light scattering (DLS) or size-exclusion chromatography (SEC).Decrease

Key Experimental Protocols

Accurate assessment of hydrophilicity is crucial for characterizing PEGylated molecules. Below are standard protocols for measuring aqueous solubility and the partition coefficient.

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.

Methodology:

  • Add an excess amount of the test compound (pre- and post-PEG7 conjugation) to a vial containing a precise volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid should be clearly visible.

  • Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a period sufficient to reach equilibrium (typically 24-48 hours).

  • After incubation, allow the vials to stand to let undissolved material settle.

  • Carefully extract a sample from the clear supernatant. To ensure no solid particulates are transferred, centrifuge the sample and filter it through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

  • Perform the experiment in at least triplicate to ensure statistical validity.

Protocol: Octanol-Water Partition Coefficient (LogP) Determination

Objective: To measure the lipophilicity of a compound by determining its partitioning between octanol and water.

Methodology:

  • Prepare a stock solution of the test compound in the phase in which it is more soluble (typically octanol for hydrophobic compounds or water for hydrophilic ones).

  • Pre-saturate the n-octanol and water (or buffer, for LogD) by mixing them vigorously and then allowing the phases to separate completely.

  • In a vial, combine a known volume of the pre-saturated n-octanol and an equal volume of the pre-saturated aqueous phase.

  • Add a small, known amount of the compound's stock solution to the vial.

  • Seal the vial and shake vigorously for several hours to allow the compound to partition and reach equilibrium between the two phases.

  • Centrifuge the vial to ensure a clean separation of the octanol and aqueous layers.

  • Carefully sample a precise volume from each layer.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculate the partition coefficient (P) as the ratio: P = [Concentration in Octanol] / [Concentration in Water].

  • The LogP is the base-10 logarithm of this value: LogP = log₁₀(P).

Conclusion

The PEG7 spacer is a critical tool for drug developers, offering a precise and effective method to enhance the hydrophilicity of promising therapeutic candidates. By improving aqueous solubility, reducing aggregation, and favorably modifying pharmacokinetic properties, the inclusion of a PEG7 spacer can overcome significant development hurdles. The standardized protocols and conceptual frameworks provided in this guide serve as a practical resource for the rational design and characterization of next-generation PEGylated therapeutics.

References

N-Boc-PEG7-alcohol mechanism of action in bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of N-Boc-PEG7-alcohol, a heterobifunctional linker pivotal in the field of bioconjugation. This document provides a comprehensive overview of its core properties, mechanism of action, and detailed experimental protocols for its use in constructing advanced bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Principles of this compound

This compound is a chemical linker featuring a polyethylene glycol (PEG) chain of seven ethylene glycol units. This structure imparts desirable physicochemical properties to the final bioconjugate, including enhanced solubility and stability.[1] The linker possesses two distinct functional groups at its termini: a primary alcohol (-OH) and a tert-butyloxycarbonyl (Boc) protected primary amine (-NHBoc). This heterobifunctional nature allows for a controlled, stepwise conjugation strategy, which is essential for the precise assembly of complex biomolecules.[2][3]

The core utility of this compound lies in the orthogonal reactivity of its terminal groups. The Boc protecting group is stable under a variety of reaction conditions but can be readily and selectively removed under mild acidic conditions, revealing a nucleophilic primary amine.[4] This allows for the sequential attachment of different molecular entities. The terminal hydroxyl group, on the other hand, can be chemically activated to react with various functional groups on a target biomolecule.

Mechanism of Action in a Bioconjugation Workflow

The application of this compound in bioconjugation typically follows a sequential two-step process, enabling the precise linking of two different molecules, for instance, a targeting protein and a therapeutic payload.

Step 1: Activation of the Terminal Alcohol and First Conjugation

The terminal hydroxyl group of this compound is not inherently reactive towards functional groups on biomolecules and therefore requires activation. A common activation strategy is its conversion to a more reactive group, such as a bromide or a tosylate. For example, treatment with triphenylphosphine and carbon tetrabromide or N-Bromosuccinimide can convert the alcohol to an alkyl bromide.

Once activated, this end of the linker can be reacted with a nucleophilic group on the first binding partner. In the context of Antibody-Drug Conjugates, this is often a thiol group (-SH) on a cysteine residue of the antibody.

Step 2: Deprotection of the Boc Group and Second Conjugation

Following the first conjugation, the Boc protecting group on the other end of the PEG linker is removed. This is typically achieved by treatment with a mild acid, such as trifluoroacetic acid (TFA), in an organic solvent like dichloromethane (DCM).[4] The deprotection reaction exposes a primary amine.

This newly available amine can then be coupled to the second molecule of interest. In many applications, this second molecule is a cytotoxic drug or a protein degrader ligand. To facilitate this, the drug is often pre-activated, for example, with an N-hydroxysuccinimide (NHS) ester, which reacts efficiently with the primary amine to form a stable amide bond.

This stepwise approach ensures a controlled and directed synthesis of the final bioconjugate, minimizing the formation of undesired byproducts.

Quantitative Data Summary

The efficiency of each step in the bioconjugation process is critical for the overall yield and purity of the final product. While specific data for this compound is not extensively published, the following table summarizes representative quantitative data for analogous Boc-protected PEG linkers used in similar bioconjugation workflows.

Reaction StepReagents/ConditionsTypical Yield/EfficiencyReference
Alcohol Activation (Bromination)PPh3, CBr4 in DCM> 90%
Thiol-AlkylationActivated PEG-Br, Thiol-containing protein80-95%
Boc Deprotection20-50% TFA in DCM> 95%
Amine Coupling (NHS Ester)Amine-PEG, NHS ester-activated payload80-95%

Experimental Protocols

The following are generalized protocols for the key steps in a bioconjugation workflow using this compound.

Protocol 1: Activation of this compound (Bromination)

Materials:

  • This compound

  • Triphenylphosphine (PPh3)

  • Carbon tetrabromide (CBr4)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C.

  • Add triphenylphosphine (1.5 eq) to the solution.

  • Slowly add carbon tetrabromide (1.5 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture and purify by silica gel column chromatography to yield N-Boc-PEG7-bromide.

Protocol 2: Boc Deprotection

Materials:

  • N-Boc-PEG7-conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the N-Boc-PEG7-conjugate in a 1:1 mixture of DCM and TFA.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3x) to remove residual TFA.

  • Precipitate the deprotected product by adding cold diethyl ether.

Protocol 3: Amide Coupling with an NHS Ester-Activated Payload

Materials:

  • Amine-PEG7-conjugate (from Protocol 2)

  • NHS ester-activated payload

  • Anhydrous N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the amine-PEG7-conjugate (1.0 eq) and the NHS ester-activated payload (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final bioconjugate by preparative HPLC.

Visualizations

The following diagrams illustrate key workflows and relationships in bioconjugation utilizing this compound.

G Sequential Conjugation using this compound cluster_0 Step 1: First Conjugation cluster_1 Step 2: Second Conjugation A N-Boc-PEG7-OH B Activation (e.g., Bromination) A->B PPh3, CBr4 C N-Boc-PEG7-Br B->C E Conjugation C->E D Biomolecule 1 (e.g., Antibody with -SH) D->E F N-Boc-PEG7-S-Biomolecule 1 E->F G N-Boc-PEG7-S-Biomolecule 1 H Boc Deprotection G->H TFA, DCM I H2N-PEG7-S-Biomolecule 1 H->I K Conjugation I->K J Biomolecule 2 (e.g., Activated Drug) J->K L Biomolecule 2-NH-PEG7-S-Biomolecule 1 K->L

Caption: Sequential conjugation workflow using this compound.

ADC_Workflow Antibody-Drug Conjugate (ADC) Synthesis Workflow A N-Boc-PEG7-OH B Activate Alcohol A->B C N-Boc-PEG7-X (X = Br, OTs, etc.) B->C G Conjugate Linker to Antibody C->G D Antibody E Reduce Disulfides D->E F Antibody-(SH)n E->F F->G H N-Boc-PEG7-S-Antibody G->H I Boc Deprotection H->I TFA J H2N-PEG7-S-Antibody I->J M Conjugate Drug to Linker J->M K Activate Cytotoxic Drug L Drug-NHS K->L L->M N Drug-NH-PEG7-S-Antibody (ADC) M->N

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC_Workflow PROTAC Synthesis Workflow A N-Boc-PEG7-OH B Activate Alcohol A->B C N-Boc-PEG7-X B->C E Conjugate Linker to POI Ligand C->E D POI Ligand D->E F N-Boc-PEG7-POI Ligand E->F G Boc Deprotection F->G TFA H H2N-PEG7-POI Ligand G->H L Conjugate to form PROTAC H->L I E3 Ligase Ligand J Activate E3 Ligase Ligand I->J K E3 Ligase Ligand-NHS J->K K->L M E3 Ligase Ligand-NH-PEG7-POI Ligand (PROTAC) L->M

Caption: Workflow for the synthesis of a PROTAC.

References

An In-depth Technical Guide to the Safe Handling of N-Boc-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for N-Boc-PEG7-alcohol, a heterobifunctional PEG linker commonly utilized in bioconjugation, Proteolysis Targeting Chimera (PROTAC) development, and the synthesis of Antibody-Drug Conjugates (ADCs). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this reagent.

Chemical and Physical Properties

This compound, with the chemical formula C19H39NO9, is a polyethylene glycol (PEG) derivative containing a Boc-protected amine and a terminal hydroxyl group.[1][2][3] The hydrophilic PEG spacer enhances the solubility of molecules to which it is conjugated in aqueous media.[2]

PropertyValueSource(s)
Molecular Formula C19H39NO9[1]
Molecular Weight 425.5 g/mol
CAS Number 1292268-13-3
Density 1.09 g/cm³
Solubility Soluble in Water, DMSO, DCM, and DMF
Purity Typically >95% or >98%

Hazard Identification and Safety Precautions

While specific toxicity data for this compound is not extensively documented, hazard classifications for similar compounds suggest that it should be handled with care. The following hazards are identified:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

The logical flow for ensuring safety when handling this compound involves understanding the potential hazards, implementing appropriate controls, and being prepared for emergency situations.

Hazard_Mitigation_Flow HazardID Hazard Identification (H315, H319, H335) ExposureControls Exposure Controls - Engineering (Fume Hood) - PPE (Gloves, Goggles, Lab Coat) HazardID->ExposureControls Leads to Handling Safe Handling Procedures - Use in well-ventilated area - Avoid contact with skin/eyes - Do not ingest or inhale ExposureControls->Handling Enables Emergency Emergency Procedures - First Aid (P302, P304, P305) - Spill Response - Fire Fighting Handling->Emergency In case of failure

Figure 1: Logical relationship for hazard mitigation.

Handling and Storage

Proper handling and storage are essential to maintain the quality and stability of this compound.

Guideline CategoryRecommendationSource(s)
Storage Temperature Store at -20°C for long-term stability. Alternatively, storage at 2°C - 8°C is also cited.
Storage Conditions Keep container tightly closed in a dry and well-ventilated place. Avoid exposure to direct sunlight.
Shipping Typically shipped at ambient temperature.
Handling Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocol: A General Workflow for Bioconjugation

This compound is a linker used to connect molecules. A typical experiment involves two main stages: deprotection of the Boc group to reveal a primary amine, and subsequent reaction of the terminal hydroxyl group (or a derivatized version of it) with a target molecule.

Note: This is a generalized protocol. Specific reaction conditions (e.g., solvent, temperature, stoichiometry) must be optimized for the specific molecules involved.

Methodology:

  • Boc Deprotection: The Boc (tert-Butyloxycarbonyl) protecting group is typically removed under acidic conditions to yield a free amine.

    • Dissolve this compound in a suitable solvent (e.g., Dichloromethane (DCM) or 1,4-Dioxane).

    • Add an acid, such as Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, and stir at room temperature.

    • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

    • Remove the acid and solvent under vacuum. The resulting amine-PEG-alcohol can then be used in the next step, often after neutralization.

  • Hydroxyl Group Activation and Conjugation: The terminal hydroxyl group is typically activated to facilitate reaction with a nucleophile on the target molecule.

    • Activation can be achieved by converting the alcohol to a better leaving group, such as a tosylate, mesylate, or by using coupling agents to form an ester or ether linkage.

    • For example, to conjugate to a carboxylic acid on a protein, the hydroxyl group could be reacted with a molecule containing a carboxyl-reactive group after the other end of the PEG has been attached to the first target.

The following diagram illustrates a typical experimental workflow for using this compound in a two-step conjugation process.

Experimental_Workflow Start Start: this compound Deprotection Step 1: Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Intermediate Intermediate: NH2-PEG7-alcohol Deprotection->Intermediate Activation Step 2: Activation of -OH Group (e.g., conversion to tosylate) Intermediate->Activation ActivatedIntermediate Activated Linker: NH2-PEG7-OTs Activation->ActivatedIntermediate Conjugation1 Step 3: Conjugation to Molecule A (e.g., via amine reaction) ActivatedIntermediate->Conjugation1 Product1 Product: Molecule A-NH-PEG7-OTs Conjugation1->Product1 Conjugation2 Step 4: Conjugation to Molecule B (e.g., via tosylate displacement) Product1->Conjugation2 FinalProduct Final Conjugate: Molecule A-PEG7-Molecule B Conjugation2->FinalProduct

Figure 2: General experimental workflow for this compound.

First Aid and Emergency Procedures

In case of accidental exposure, follow these procedures immediately:

Exposure RouteFirst Aid Measure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do so. Continue rinsing. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, seek medical attention.
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

This technical guide is intended for use by qualified personnel trained in handling chemical reagents. The information provided is based on currently available data and should be used as a supplement to, not a replacement for, established laboratory safety protocols and professional judgment.

References

Heterobifunctional PEG Linkers: A Technical Guide to Core Applications in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional polyethylene glycol (PEG) linkers, detailing their core properties, primary applications in advanced therapeutics, and the experimental methodologies crucial for their successful implementation.

Introduction to Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers are versatile molecular tools essential in modern bioconjugation.[1] These linkers consist of a polyethylene glycol chain with two different reactive functional groups at each terminus.[1][2][3] This dual-reactivity allows for the precise and sequential covalent linkage of two distinct molecules, such as a targeting antibody and a therapeutic drug.[2]

The incorporation of a PEG spacer offers significant advantages, including:

  • Enhanced Solubility: The hydrophilic nature of PEG improves the solubility of hydrophobic molecules in aqueous environments, which is critical for drug formulation and administration.

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic volume of a molecule, prolonging its circulation half-life by reducing renal clearance and shielding it from enzymatic degradation.

  • Reduced Immunogenicity: The PEG chain can mask the conjugated molecule from the immune system, lowering the potential for an immune response.

  • Precise Spatial Control: The defined length of the PEG chain allows for precise control over the distance between the two conjugated molecules, which is often critical for optimizing biological activity.

Core Applications in Research and Therapeutics

Heterobifunctional PEG linkers are instrumental in the development of sophisticated therapeutics, most notably in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker is a critical component that connects the antibody to the drug payload, influencing the ADC's stability, efficacy, and safety.

Heterobifunctional PEG linkers are pivotal in ADC development. They facilitate the site-specific conjugation of the drug, leading to a more homogeneous product with a predictable drug-to-antibody ratio (DAR). The PEG moiety enhances the solubility and stability of the ADC, preventing aggregation that can be caused by hydrophobic drug payloads. Linkers can be either cleavable (releasing the drug in response to specific conditions like low pH or enzymatic activity in the tumor microenvironment) or non-cleavable (releasing the drug after the ADC is internalized and degraded).

Caption: Structure of an Antibody-Drug Conjugate (ADC).
Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are innovative heterobifunctional molecules designed to eliminate specific unwanted proteins by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of two ligands connected by a linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.

The linker is a critical determinant of a PROTAC's success. Its length, flexibility, and composition are crucial for enabling the formation of a stable and productive ternary complex between the POI and the E3 ligase. PEG linkers are the most commonly used motifs in PROTAC design, with over half of reported PROTACs utilizing them. The inherent hydrophilicity of PEG linkers improves the solubility and cell permeability of the PROTAC molecule, enhancing its overall efficacy.

PROTAC_Mechanism cluster_main PROTAC Mechanism of Action cluster_ternary Ternary Complex Formation POI Target Protein (POI) POI_bound POI PROTAC PROTAC PROTAC_bound PROTAC PROTAC->PROTAC_bound Binds POI & E3 E3 E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound PROTAC_bound->E3_bound Ub Ubiquitin (Ub) cluster_ternary cluster_ternary Ub->cluster_ternary E2-Ub recruitment POI_Ub Ubiquitinated POI Proteasome Proteasome POI_Ub->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation cluster_ternary->POI_Ub Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: Properties of Heterobifunctional PEG Linkers

The choice of linker is a critical decision in the design of a bioconjugate. The following tables summarize key quantitative data to aid in linker selection.

Table 1: Common Heterobifunctional PEG Linkers and Their Properties

Functional Group 1Functional Group 2Common MW (Da)Primary Application(s)
NHS EsterMaleimide2,000 - 5,000Conjugating primary amines (e.g., lysine) to sulfhydryls (e.g., cysteine). Widely used for ADCs.
Azide (N₃)DBCO1,000 - 10,000Copper-free "click chemistry" for bioorthogonal conjugation to alkyne-modified molecules.
Carboxylic Acid (COOH)Amine (NH₂)500 - 5,000General purpose conjugation via EDC/NHS chemistry to amines or other reactive groups.
Thiol (SH)Pyridyl Disulfide1,000 - 5,000Reversible disulfide bond formation, useful for creating cleavable linkers.
AldehydeHydrazide2,000 - 5,000Forms a stable hydrazone bond, often used for site-specific modification of glycoproteins.

Table 2: Effect of PEG Linker Length on ADC Clearance

PEG Linker Length (Number of PEG units)Clearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated
No PEG~8.51.0
PEG4~6.20.73
PEG8~4.50.53
PEG12~3.80.45
PEG24~2.90.34
Data synthesized from a study on a non-binding IgG conjugated to MMAE with a DAR of 8. As shown, increasing PEG linker length can significantly decrease the clearance rate of an ADC, thereby extending its circulation time.

Experimental Protocols

This section provides detailed methodologies for key experiments involving heterobifunctional PEG linkers.

Conjugation_Workflow cluster_workflow Two-Step Bioconjugation Workflow (NHS-PEG-Maleimide) start Start step1 Step 1: Amine Reaction React Protein-NH₂ with NHS-Ester-PEG-Maleimide start->step1 step2 Purification Remove excess linker via desalting column or dialysis step1->step2 30-60 min incubation step3 Step 2: Sulfhydryl Reaction Add Molecule-SH to the Maleimide-activated protein step2->step3 step4 Final Purification Purify the final conjugate (e.g., SEC-HPLC) step3->step4 1-2 hr incubation end Characterization (SDS-PAGE, MS) step4->end

Caption: Workflow for a two-step bioconjugation process.
Protocol 1: Two-Step Protein Conjugation using NHS-Ester-PEG-Maleimide

This protocol describes the conjugation of a protein containing primary amines (e.g., lysine residues) to a molecule with a free sulfhydryl group.

Materials:

  • Protein-NH₂ (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5).

  • Molecule-SH (e.g., a peptide or small molecule drug).

  • NHS-Ester-PEG-Maleimide linker.

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • Desalting column (e.g., Zeba™ Spin Desalting Columns).

Procedure:

  • Preparation: Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening. Prepare a stock solution of the linker in a dry, water-miscible solvent like DMSO.

  • Step 1: Reaction with Primary Amines:

    • Dissolve the amine-containing protein (Protein-NH₂) in the Conjugation Buffer.

    • Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Purification: Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent self-conjugation or unwanted side reactions.

  • Step 2: Reaction with Sulfhydryls:

    • Immediately add the sulfhydryl-containing molecule (Molecule-SH) to the purified, maleimide-activated protein. A 1.5- to 5-fold molar excess of the SH-molecule over the protein is recommended.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Final Purification & Characterization: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC-HPLC), to remove unreacted Molecule-SH. Characterize the final product to confirm conjugation.

Protocol 2: Copper-Free Click Chemistry using DBCO-PEG-NHS Ester

This protocol details a bioorthogonal conjugation method, which is highly specific and can be performed under mild, physiological conditions.

Materials:

  • Protein-NH₂ in a suitable buffer (e.g., PBS, pH 7.4).

  • Azide-containing molecule.

  • DBCO-PEG-NHS Ester linker.

  • Reaction Buffer: PBS, pH 7.4.

Procedure:

  • Protein Activation with DBCO:

    • Add a 10- to 20-fold molar excess of DBCO-PEG-NHS Ester to the protein solution.

    • Incubate for 30-60 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.

  • Click Reaction:

    • Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by an appropriate analytical method.

  • Final Purification & Characterization: Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.

Protocol 3: Characterization of PEGylated Proteins

Full characterization of PEGylated bioconjugates is essential for quality control and regulatory approval.

  • SDS-PAGE: A simple method to observe the increase in molecular weight of the protein after conjugation. The PEGylated protein will migrate slower than the unconjugated protein.

  • Size-Exclusion Chromatography (SEC-HPLC): Used to assess the purity of the conjugate and detect any aggregation or fragmentation.

  • Mass Spectrometry (MS): Techniques like LC-MS are used to confirm the exact mass of the conjugate, determine the degree of PEGylation (e.g., DAR in ADCs), and identify the site of PEG attachment.

Conclusion

Heterobifunctional PEG linkers are indispensable tools in modern biomedical research and drug development. Their unique ability to connect distinct molecular entities while simultaneously improving critical properties like solubility, stability, and pharmacokinetics has enabled the creation of advanced therapeutics such as ADCs and PROTACs. A thorough understanding of their properties and the associated experimental protocols is paramount for researchers aiming to harness their full potential in developing next-generation therapies.

References

N-Boc-PEG7-alcohol: A Versatile Linker for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The landscape of modern therapeutics is increasingly dominated by the need for precision and efficacy. Novel drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), represent a significant leap forward in targeted therapy. The design and functionality of these sophisticated modalities are critically dependent on the linker technology that connects the targeting moiety to the therapeutic payload. N-Boc-PEG7-alcohol has emerged as a key building block in this field, offering a versatile and functionally elegant solution for the construction of next-generation drug delivery systems. This technical guide provides a comprehensive overview of this compound, including its properties, applications, and detailed experimental protocols for its use in the development of innovative drug delivery platforms.

Core Properties of this compound

This compound is a heterobifunctional linker characterized by a terminal hydroxyl (-OH) group and a Boc-protected amine (-NHBoc) group, separated by a seven-unit polyethylene glycol (PEG) chain. This unique structure imparts several desirable properties for its application in drug delivery.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₉H₃₉NO₉[1]
Molecular Weight 425.5 g/mol [1]
Appearance Colorless to light yellow oil or solidN/A
Solubility Soluble in water, DMSO, DCM, and DMF[2]
Storage -20°C, protected from moisture[2]

The hydrophilic PEG spacer enhances the aqueous solubility and biocompatibility of the resulting drug conjugate, which can improve its pharmacokinetic profile and reduce non-specific toxicity. The terminal hydroxyl group provides a reactive handle for further chemical modification, allowing for its conjugation to a variety of molecules. The Boc protecting group on the amine can be readily removed under acidic conditions, revealing a primary amine that can be used for subsequent coupling reactions.[2]

Applications in Novel Drug Delivery Systems

The unique architecture of this compound makes it an ideal linker for a range of drug delivery applications, most notably in the fields of ADCs and PROTACs.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload directly to cancer cells. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. This compound can be used to synthesize cleavable linkers in ADCs. The PEG component can help to improve the solubility and pharmacokinetics of the ADC, while the cleavable nature of the linker ensures that the cytotoxic payload is released only after internalization into the target cancer cell.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. A PROTAC consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a linker. The linker's length and composition are crucial for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for target protein degradation. This compound is a valuable building block for the synthesis of PROTAC linkers, providing the necessary spacing and flexibility to facilitate efficient ternary complex formation.

Experimental Protocols

The following sections provide detailed, representative methodologies for the use of this compound in the development of drug delivery systems. These protocols are based on established bioconjugation techniques and can be adapted for specific applications.

Synthesis of a Drug-Linker Conjugate

This protocol describes the activation of the hydroxyl group of this compound and its subsequent conjugation to a drug molecule containing a suitable nucleophile.

Materials:

  • This compound

  • Drug molecule with a reactive functional group (e.g., amine, thiol)

  • Activating agent (e.g., p-nitrophenyl chloroformate, disuccinimidyl carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Purification supplies (e.g., silica gel for column chromatography, HPLC system)

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DMF.

    • Add the activating agent (1.2 equivalents) and TEA (2.0 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the activated N-Boc-PEG7-linker can be used directly in the next step or purified by column chromatography.

  • Conjugation to the Drug Molecule:

    • Dissolve the drug molecule in anhydrous DMF.

    • Add the activated N-Boc-PEG7-linker solution to the drug solution.

    • Add DIPEA (2.0 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC or LC-MS.

  • Purification:

    • Purify the resulting N-Boc-PEG7-drug conjugate by flash column chromatography on silica gel or by preparative HPLC to obtain the final product.

Functionalization of Nanoparticles

This protocol outlines the steps for attaching this compound to the surface of pre-functionalized nanoparticles (e.g., with carboxyl groups).

Materials:

  • Carboxyl-functionalized nanoparticles

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES buffer (pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Centrifuge

Procedure:

  • Activation of Carboxyl Groups on Nanoparticles:

    • Disperse the carboxyl-functionalized nanoparticles in MES buffer.

    • Add EDC (5 equivalents) and NHS (10 equivalents) to the nanoparticle suspension.

    • Incubate the mixture for 30 minutes at room temperature with gentle shaking to activate the carboxyl groups.

  • Conjugation of this compound:

    • Dissolve this compound in a small amount of DMF and add it to the activated nanoparticle suspension.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with PBS.

    • Incubate the reaction for 2-4 hours at room temperature with gentle shaking.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

    • Remove the supernatant and wash the nanoparticles three times with PBS to remove unreacted reagents.

    • Resuspend the N-Boc-PEG7-functionalized nanoparticles in the desired buffer for further use.

Data Presentation

The following tables provide illustrative quantitative data that might be expected from drug delivery systems incorporating this compound. This data is representative and will vary depending on the specific drug, targeting moiety, and nanoparticle system used.

Table 2: Representative Drug Loading and Encapsulation Efficiency of PEGylated Nanoparticles

FormulationDrug Loading (%)Encapsulation Efficiency (%)
Drug-NP 8.5 ± 0.775.2 ± 3.1
Drug-NP-PEG7 7.2 ± 0.582.5 ± 2.8

Table 3: Illustrative In Vitro Drug Release Kinetics from PEGylated Nanoparticles

Time (hours)Cumulative Release (%) - pH 7.4Cumulative Release (%) - pH 5.5
1 5.1 ± 0.812.3 ± 1.1
4 12.6 ± 1.235.8 ± 2.5
8 20.3 ± 1.958.1 ± 3.2
12 28.9 ± 2.175.4 ± 4.0
24 45.7 ± 3.592.6 ± 3.8

Visualization of Key Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and pathways relevant to the application of this compound.

G cluster_synthesis Synthesis of Drug-Linker Conjugate NBocPEG7OH N-Boc-PEG7-OH ActivatedPEG Activated N-Boc-PEG7 NBocPEG7OH->ActivatedPEG Activation Activator Activating Agent (e.g., DSC, p-NPC) Activator->ActivatedPEG Conjugate N-Boc-PEG7-Drug ActivatedPEG->Conjugate Conjugation Drug Drug Molecule (-NH2 or -SH) Drug->Conjugate

Workflow for the synthesis of a drug-linker conjugate.

G cluster_cellular_uptake Cellular Uptake Pathways of PEGylated Nanoparticles PEG_NP PEGylated Nanoparticle Membrane Cell Membrane Clathrin Clathrin-mediated Endocytosis Membrane->Clathrin Caveolae Caveolae-mediated Endocytosis Membrane->Caveolae Macropinocytosis Macropinocytosis Membrane->Macropinocytosis Endosome Early Endosome Clathrin->Endosome Caveolae->Endosome Macropinocytosis->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome

General cellular uptake pathways for PEGylated nanoparticles.

Conclusion

This compound is a highly valuable and versatile linker for the development of advanced drug delivery systems. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonal reactive groups, allows for the precise construction of complex bioconjugates with improved physicochemical and pharmacokinetic properties. The ability to tailor the linker design is paramount to the success of targeted therapies like ADCs and PROTACs, and this compound provides a reliable and effective tool for researchers and drug developers in this exciting and rapidly evolving field. Further research into novel drug delivery platforms will undoubtedly continue to leverage the advantageous properties of this and similar PEG-based linkers to create more effective and safer medicines.

References

An In-depth Technical Guide to PEGylation Technology for Biologics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PEGylation

PEGylation is a well-established biopharmaceutical technology that involves the covalent attachment of polyethylene glycol (PEG) polymer chains to a therapeutic biologic, such as a protein, peptide, or antibody fragment.[1][2] This modification is designed to enhance the drug's pharmacokinetic and pharmacodynamic properties, ultimately improving its therapeutic efficacy and safety profile.[3][4] The hydrophilic and flexible nature of the PEG polymer creates a protective shield around the biologic, leading to a range of benefits.[2]

The primary advantages of PEGylation include a significantly prolonged plasma half-life, which reduces the frequency of administration and can improve patient compliance. This is achieved by increasing the hydrodynamic size of the molecule, thereby reducing its renal clearance. Furthermore, the PEG shield can mask immunogenic epitopes on the protein surface, leading to reduced immunogenicity and antigenicity. Other benefits include increased solubility and stability of the biologic, as well as protection from proteolytic degradation.

However, PEGylation also presents certain challenges. The attachment of PEG can sometimes lead to a reduction in the biologic's in vitro bioactivity due to steric hindrance, which may affect its binding to target receptors. There is also the potential for the development of anti-PEG antibodies, which can lead to accelerated clearance of the PEGylated drug and, in some cases, hypersensitivity reactions. Additionally, the manufacturing process of PEGylated biologics can be complex, requiring precise control to ensure batch-to-batch consistency.

This guide will provide a comprehensive overview of PEGylation technology, including the different generations of PEGylation, detailed experimental protocols for conjugation, purification, and characterization, a summary of quantitative data on the impact of PEGylation, and an exploration of its effects on cellular signaling pathways.

Generations of PEGylation Technology

PEGylation technology has evolved from early random conjugation methods to more advanced site-specific techniques, leading to the classification of different "generations" of PEGylation.

First-Generation PEGylation

First-generation PEGylation typically involves the random attachment of linear PEG polymers to multiple reactive sites on the protein surface, most commonly the ε-amino groups of lysine residues. This approach often results in a heterogeneous mixture of PEGylated isomers with varying numbers of PEG chains attached at different positions. While effective in extending the half-life of biologics, this heterogeneity can lead to difficulties in characterization and potential variability in biological activity.

Second-Generation PEGylation

To overcome the limitations of the first-generation approach, second-generation PEGylation focuses on site-specific conjugation to produce a more homogeneous product. This can be achieved through several strategies:

  • N-terminal PEGylation: By controlling the reaction pH, it is possible to selectively target the more reactive α-amino group at the N-terminus of the protein.

  • Cysteine-specific PEGylation: This method involves the introduction of a free cysteine residue at a specific site on the protein surface, which can then be selectively targeted by thiol-reactive PEG derivatives like PEG-maleimide.

  • GlycoPEGylation: This technique involves the enzymatic attachment of a PEGylated sugar moiety to a specific glycosylation site on the protein.

Second-generation techniques offer greater control over the final product, leading to improved batch-to-batch consistency and a more predictable pharmacological profile.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of PEGylated biologics.

N-terminal Specific PEGylation via Reductive Amination

This protocol describes the site-specific attachment of a PEG-aldehyde derivative to the N-terminus of a protein.

Materials:

  • Protein of interest

  • mPEG-propionaldehyde (20 kDa)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Reaction Buffer: 100 mM sodium phosphate, pH 5.0

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Purification system (e.g., Ion-Exchange or Size-Exclusion Chromatography)

Methodology:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Add a 5 to 10-fold molar excess of mPEG-propionaldehyde to the protein solution.

  • Add a 20-fold molar excess of sodium cyanoborohydride to the reaction mixture.

  • Incubate the reaction at 4°C with gentle stirring for 24-48 hours.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM.

  • Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.

Cysteine-Specific PEGylation

This protocol outlines the site-specific conjugation of a PEG-maleimide derivative to a free cysteine residue on the protein surface.

Materials:

  • Cysteine-containing protein

  • mPEG-maleimide (20 kDa)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2

  • Quenching reagent: 1 M β-mercaptoethanol

  • Purification system (e.g., Ion-Exchange or Size-Exclusion Chromatography)

Methodology:

  • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Add a 3 to 5-fold molar excess of mPEG-maleimide to the protein solution.

  • Incubate the reaction at room temperature for 2-4 hours with gentle stirring.

  • Quench the reaction by adding a 10-fold molar excess of β-mercaptoethanol over the PEG-maleimide.

  • Purify the PEGylated protein from unreacted PEG and protein using an appropriate chromatography method.

Purification of PEGylated Proteins by Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of un-PEGylated, mono-PEGylated, and multi-PEGylated species.

Materials:

  • IEX column (e.g., Q Sepharose for anion exchange or SP Sepharose for cation exchange)

  • Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange)

  • Elution Buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0 for anion exchange)

  • HPLC or FPLC system

Methodology:

  • Equilibrate the IEX column with 5-10 column volumes of Equilibration Buffer.

  • Load the PEGylation reaction mixture onto the column.

  • Wash the column with Equilibration Buffer until the absorbance at 280 nm returns to baseline.

  • Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20-30 column volumes.

  • Collect fractions and analyze them by SDS-PAGE and/or SEC-HPLC to identify the desired PEGylated species.

Characterization of PEGylated Proteins

SDS-PAGE Analysis:

SDS-PAGE is a common technique to visualize the increase in molecular weight following PEGylation.

Methodology:

  • Prepare polyacrylamide gels of an appropriate percentage to resolve the native and PEGylated protein.

  • Mix protein samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • Load the samples onto the gel and run the electrophoresis at a constant voltage.

  • Stain the gel with Coomassie Brilliant Blue or a PEG-specific stain (e.g., barium iodide) to visualize the protein bands. PEGylated proteins will migrate slower than their non-PEGylated counterparts, appearing as higher molecular weight bands.

Mass Spectrometry (MALDI-TOF):

MALDI-TOF mass spectrometry is used to determine the molecular weight of the PEGylated protein and to assess the degree of PEGylation.

Methodology:

  • Prepare a matrix solution (e.g., sinapinic acid in 50% acetonitrile/0.1% TFA).

  • Mix the PEGylated protein sample with the matrix solution.

  • Spot the mixture onto a MALDI target plate and allow it to dry.

  • Acquire the mass spectrum using a MALDI-TOF mass spectrometer. The resulting spectrum will show a distribution of peaks corresponding to the different numbers of PEG chains attached to the protein.

Quantitative Data on the Impact of PEGylation

This section summarizes quantitative data comparing key parameters of several approved PEGylated biologics with their non-PEGylated counterparts.

Pharmacokinetic Data
BiologicParameterNon-PEGylated ValuePEGylated ValueFold ChangeReference(s)
Interferon alfa-2a (Roferon-A) vs. Peginterferon alfa-2a (Pegasys)Terminal Half-life (t½)5.1 hours80 hours~16-fold increase
Systemic Clearance (CL)~9400 mL/h94 mL/h~100-fold decrease
Interferon alfa-2b (Intron A) vs. Peginterferon alfa-2b (PEG-Intron)Elimination Half-life (t½)2-3 hours~40 hours~13-20-fold increase
Filgrastim (Neupogen) vs. Pegfilgrastim (Neulasta)Serum Half-life (t½)3.5 hours15-80 hours~4-23-fold increase
Adenosine Deaminase (ADA) vs. Pegademase (Adagen)Plasma Half-life (t½)Minutes3 to >6 daysSignificant increase
L-Asparaginase vs. Pegaspargase (Oncaspar)Elimination Half-life (t½)1.3 days (Erwinia)5.7 days~4.4-fold increase
Certolizumab vs. Certolizumab Pegol (Cimzia)Elimination Half-life (t½)Not applicable (Fab' fragment)~14 daysEnables therapeutic use
Growth Hormone Receptor Antagonist (B2036) vs. Pegvisomant (Somavert)Plasma Half-life (t½)Short~6 daysSignificant increase
Immunogenicity Data
Biologic ComparisonPatient PopulationIncidence of Anti-Drug Antibodies (ADAs) - Non-PEGylatedIncidence of Anti-Drug Antibodies (ADAs) - PEGylatedReference(s)
Filgrastim vs. Pegfilgrastim Healthy Subjects33.3% - 34.6%28.6% - 32.2%
Pegademase vs. Elapegademase (recombinant PEG-ADA)ADA-SCID PatientsTransient, non-neutralizing antibodies observedTransient, non-neutralizing antibodies observed
L-Asparaginase vs. Pegaspargase ALL Patients30-81% hypersensitivity reactions2-11% "high-titer" antibody formation
In Vivo Efficacy Data
Biologic ComparisonDisease Model/IndicationEfficacy EndpointNon-PEGylated EfficacyPEGylated EfficacyReference(s)
Interferon alfa-2a vs. Peginterferon alfa-2a Chronic Hepatitis CSustained Virological Response (SVR)19-23%38-39%
Filgrastim vs. Pegfilgrastim Chemotherapy-induced neutropeniaDuration of severe neutropeniaSimilar to pegfilgrastim (daily dosing)Similar to filgrastim (single dose per cycle)
L-Asparaginase vs. Pegaspargase Acute Lymphoblastic Leukemia (ALL)Complete Remission (CR)Similar to pegaspargase46% in relapsed/hypersensitive patients
Certolizumab Pegol vs. Placebo Rheumatoid ArthritisACR20 Response at Week 2414%59%
Pegvisomant vs. Placebo AcromegalyNormalization of IGF-1 levels at 12 weeks (20 mg/day)10%82%

Signaling Pathways and Mechanism of Action

PEGylation can influence the biological activity of a therapeutic protein by altering its interaction with its target receptor and subsequent downstream signaling pathways.

Impact on Receptor Binding and Signaling

The bulky PEG chains can sterically hinder the binding of the biologic to its receptor, which may lead to a decrease in in vitro potency. For example, in the case of the growth hormone receptor antagonist pegvisomant, PEGylation reduces its binding affinity to the growth hormone receptor by approximately 39-fold. However, this reduction in affinity is often compensated for by the significantly prolonged in vivo half-life, resulting in a net therapeutic benefit.

Case Study: PEG-Interferon and the JAK-STAT Pathway

Interferons exert their antiviral and antiproliferative effects by binding to their receptors and activating the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. Studies on PEGylated interferon-alpha have shown that despite sustained high serum concentrations, the activation of the JAK-STAT pathway in hepatocytes is transient, occurring primarily on the first day after administration. This is due to the rapid induction of negative regulators of the pathway, such as SOCS1, SOCS3, and USP18. The superior efficacy of PEG-interferon is therefore not attributed to prolonged signaling but rather to the induction of a broader range of genes involved in the cellular immune response. The site of PEGylation and the size of the PEG molecule can also influence the degree to which the antiviral and antiproliferative activities are attenuated.

JAK_STAT_Pathway cluster_nucleus Nucleus PEG-Interferon PEG-Interferon IFN Receptor IFN Receptor PEG-Interferon->IFN Receptor Binds JAK1/TYK2 JAK1/TYK2 IFN Receptor->JAK1/TYK2 Activates STAT1/STAT2 STAT1/STAT2 JAK1/TYK2->STAT1/STAT2 Phosphorylates pSTAT1/pSTAT2 pSTAT1/pSTAT2 STAT1/STAT2->pSTAT1/pSTAT2 ISGF3 Complex ISGF3 Complex pSTAT1/pSTAT2->ISGF3 Complex IRF9 IRF9 IRF9->ISGF3 Complex Nucleus Nucleus ISGF3 Complex->Nucleus Translocates to ISRE ISRE ISGF3 Complex->ISRE Binds to Antiviral Genes Antiviral Genes ISRE->Antiviral Genes Induces Transcription SOCS/USP18 SOCS/USP18 ISRE->SOCS/USP18 Induces Transcription SOCS/USP18->JAK1/TYK2 Inhibits GHR_Signaling cluster_gh Normal Signaling cluster_pegvisomant Inhibition by Pegvisomant Growth Hormone Growth Hormone GHR Monomer 1 GHR Monomer 1 Growth Hormone->GHR Monomer 1 GHR Monomer 2 GHR Monomer 2 Growth Hormone->GHR Monomer 2 GHR Dimer GHR Dimer JAK2 Activation JAK2 Activation GHR Dimer->JAK2 Activation STAT5 Phosphorylation STAT5 Phosphorylation JAK2 Activation->STAT5 Phosphorylation IGF-1 Production IGF-1 Production STAT5 Phosphorylation->IGF-1 Production Pegvisomant Pegvisomant GHR Monomer 3 GHR Monomer 3 Pegvisomant->GHR Monomer 3 Blocked Dimerization GHR Monomer 3->Blocked Dimerization Blocks Dimerization PEGylation_Workflow cluster_reaction PEGylation Reaction cluster_purification Purification cluster_characterization Characterization Protein Expression & Purification Protein Expression & Purification PEGylation Reaction PEGylation Reaction Protein Expression & Purification->PEGylation Reaction Purification Purification PEGylation Reaction->Purification Characterization Characterization Purification->Characterization Protein Protein Reaction Mixture Reaction Mixture Protein->Reaction Mixture Activated PEG Activated PEG Activated PEG->Reaction Mixture IEX Ion-Exchange Chromatography Reaction Mixture->IEX SEC Size-Exclusion Chromatography IEX->SEC Further Purification SDS_PAGE SDS-PAGE SEC->SDS_PAGE Mass_Spec Mass Spectrometry SEC->Mass_Spec Activity_Assay Bioactivity Assay SEC->Activity_Assay

References

Methodological & Application

Application Notes and Protocols for the Conjugation of N-Boc-PEG7-alcohol to Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules like proteins, is a well-established strategy in drug development.[1][2] This modification can enhance the therapeutic properties of proteins by increasing their serum half-life, improving stability, enhancing solubility, and reducing immunogenicity.[3] The N-Boc-PEG7-alcohol is a heterobifunctional linker, featuring a terminal hydroxyl (-OH) group and a tert-butyloxycarbonyl (Boc) protected amine group.[4][5] The Boc group provides a temporary block, allowing for selective reactions, and can be removed under mild acidic conditions to reveal a free amine for subsequent modifications.

A critical aspect of using this compound for protein conjugation is that its terminal hydroxyl group is not inherently reactive towards protein functional groups. Therefore, it must first be "activated" to create a reactive moiety that can efficiently couple with the protein. This document provides a comprehensive protocol for this two-stage process: the activation of the PEG alcohol and its subsequent conjugation to primary amines on a target protein.

Principle of the Method

The conjugation strategy involves a two-stage chemical process. This approach ensures efficient and controlled PEGylation of the target protein.

  • Stage 1: Activation of this compound. The terminal hydroxyl group of the this compound is chemically activated. A common and effective method is to react the alcohol with N,N'-Disuccinimidyl carbonate (DSC). This reaction converts the unreactive alcohol into a highly reactive N-hydroxysuccinimide (NHS) carbonate ester ("activated PEG"). This activated PEG is now primed to react with nucleophiles, such as primary amines.

  • Stage 2: Conjugation to Protein Primary Amines. The activated PEG-NHS ester is then introduced to the protein solution. It reacts efficiently with primary amine groups on the protein, predominantly the ε-amino groups of lysine residues and the α-amino group at the N-terminus. The reaction occurs under mild pH conditions (typically pH 7.2-8.5) and results in the formation of a stable amide bond, covalently linking the PEG chain to the protein.

Experimental Protocols

Protocol 1: Activation of this compound with DSC

This protocol describes the conversion of the terminal hydroxyl group of this compound into a reactive NHS ester.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Pyridine (anhydrous)

  • Ice-cold diethyl ether

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a clean, dry round bottom flask under an inert atmosphere, dissolve the this compound in a mixture of anhydrous DCM and anhydrous DMF.

  • To the dissolved PEG, add N,N'-Disuccinimidyl carbonate (DSC) and pyridine. A typical molar ratio is 1:1.5:1.5 (this compound:DSC:Pyridine).

  • Allow the reaction to stir at room temperature for 24 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvents.

  • Precipitate the activated PEG product by adding the concentrated solution dropwise into a beaker of vigorously stirring, ice-cold diethyl ether.

  • Collect the resulting white precipitate by filtration and wash it several times with cold diethyl ether to remove unreacted reagents.

  • Dry the final product, N-Boc-PEG7-NHS ester, under vacuum. Store the activated PEG desiccated at -20°C until use.

Protocol 2: Conjugation of Activated PEG to Proteins

This protocol details the covalent attachment of the activated N-Boc-PEG7-NHS ester to a target protein.

Materials:

  • Activated N-Boc-PEG7-NHS ester (from Protocol 1)

  • Target protein (e.g., Bovine Serum Albumin, IgG)

  • Amine-free reaction buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous Dimethyl sulfoxide (DMSO) or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Reaction tubes

Procedure:

  • Prepare a protein solution at a concentration of 1-10 mg/mL in the amine-free reaction buffer (e.g., 0.1 M PBS, pH 7.4).

  • Allow the vial of activated N-Boc-PEG7-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a stock solution of the activated PEG (e.g., 10 mM) by dissolving it in anhydrous DMSO or DMF.

  • Add a calculated amount of the activated PEG stock solution to the protein solution. The molar excess of PEG to protein can range from 5-fold to 50-fold, with a 20-fold molar excess being a common starting point. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction mixture. Incubation can be performed at room temperature for 30-60 minutes or on ice for 2 hours. Optimal time may vary depending on the protein.

  • Stop the reaction by adding the quenching buffer to hydrolyze any unreacted PEG-NHS esters.

Protocol 3: Purification and Analysis

Following conjugation, the PEGylated protein must be purified from unreacted PEG and quenching reagents.

Purification Methods:

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEG-protein conjugate from smaller, unreacted PEG molecules.

  • Dialysis or Diafiltration: Using an appropriate molecular weight cutoff (MWCO) membrane, dialysis can effectively remove small molecule impurities.

Analysis Methods:

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact mass of the conjugate and the degree of PEGylation (number of PEG chains per protein).

Data Presentation

Table 1: Typical Reaction Parameters for Protein PEGylation

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLMore dilute protein solutions may require a higher molar excess of PEG reagent to achieve similar labeling.
Reaction Buffer Phosphate buffer, Borate bufferMust be free of primary amines (e.g., Tris, Glycine) which compete with the reaction.
Reaction pH 7.2 - 8.5Reaction with primary amines is most efficient at a neutral to slightly basic pH.
Molar Excess of PEG 5:1 to 50:1 (PEG:Protein)A 20-fold excess is a common starting point. Optimization is required for each specific protein.
Reaction Temperature 4°C or Room TemperatureLower temperatures (4°C or on ice) can provide better control over the reaction.
Reaction Time 30 minutes - 3 hoursVaries with protein and reaction temperature. Can be extended, but monitor for protein degradation.
Quenching Agent 1 M Tris or GlycineAdded to stop the reaction by consuming excess reactive PEG-NHS esters.

Visualizations

Experimental Workflow and Chemical Pathway

The following diagrams illustrate the overall workflow for protein PEGylation using this compound and the underlying chemical reactions.

G cluster_workflow Overall Experimental Workflow A This compound B Activation with DSC A->B C Activated N-Boc-PEG7-NHS Ester B->C E Conjugation Reaction C->E D Protein Solution D->E F Purification (e.g., SEC) E->F G Purified PEG-Protein Conjugate F->G H Optional: Boc Deprotection G->H I Final Heterobifunctional Conjugate H->I

Caption: High-level workflow for protein conjugation.

G cluster_pathway Chemical Reaction Pathway cluster_stage1 Stage 1: Activation cluster_stage2 Stage 2: Conjugation R1 Boc-NH-(PEG)7-OH DSC DSC / Pyridine R1->DSC R2 Boc-NH-(PEG)7-O-CO-NHS DSC->R2 Protein Protein-NH2 R2->Protein + R3 Boc-NH-(PEG)7-CO-NH-Protein Protein->R3 NHS_byproduct NHS (byproduct) R3->NHS_byproduct

Caption: Key chemical transformations in the process.

References

Application Notes and Protocols for N-Boc-PEG7-alcohol in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of N-Boc-PEG7-alcohol as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2][3] The modular design of PROTACs, consisting of a warhead that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for systematic optimization of their pharmacological properties.

The linker is a critical component that dictates the efficacy, solubility, and cell permeability of the PROTAC.[3] Polyethylene glycol (PEG) linkers, such as this compound, are frequently incorporated to enhance aqueous solubility, a common challenge in PROTAC development, and to provide the necessary flexibility for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4]

This document outlines the general principles of PROTAC synthesis using this compound, provides detailed experimental protocols for its incorporation, and presents a specific example of a KRASG12C-targeting PROTAC.

General Principles of PROTAC Synthesis with this compound

The synthesis of PROTACs utilizing this compound typically follows a modular and convergent approach. This involves the functionalization of the this compound linker at its hydroxyl terminus, followed by sequential coupling to the E3 ligase ligand and the warhead for the protein of interest. Key synthetic strategies include:

  • Activation of the Hydroxyl Group: The terminal alcohol of this compound is typically activated to facilitate coupling with a nucleophilic functional group on either the E3 ligase ligand or the warhead. Common activation methods include conversion to a mesylate, tosylate, or halide.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the amine terminus of the PEG linker is removed under acidic conditions, commonly using trifluoroacetic acid (TFA), to reveal a primary amine.

  • Amide Bond Formation: The newly exposed amine is then coupled to a carboxylic acid on the corresponding binding ligand (either the warhead or E3 ligase ligand) using standard peptide coupling reagents such as HATU or HBTU.

  • Click Chemistry: Alternatively, the functionalized linker can be incorporated with an azide or alkyne group to enable a final "click" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), for the convergent assembly of the PROTAC.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in synthesizing a PROTAC using this compound. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Activation of this compound (Mesylation)

Objective: To convert the terminal hydroxyl group of this compound to a good leaving group (mesylate) for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Methanesulfonyl chloride (MsCl)

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-PEG7-OMs, which can often be used in the next step without further purification.

Protocol 2: Coupling of Activated Linker to a Phenolic Warhead

Objective: To couple the mesylated PEG linker to a protein of interest (POI) ligand containing a phenolic hydroxyl group.

Materials:

  • N-Boc-PEG7-OMs (from Protocol 1)

  • Phenolic POI ligand (e.g., a derivative of JQ1 for BRD4)

  • Anhydrous Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)

  • Nitrogen atmosphere

Procedure:

  • To a solution of the phenolic POI ligand (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

  • Add a solution of N-Boc-PEG7-OMs (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the POI-PEG7-N-Boc intermediate.

Protocol 3: Boc Deprotection

Objective: To remove the Boc protecting group to reveal the primary amine for subsequent coupling.

Materials:

  • POI-PEG7-N-Boc intermediate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the POI-PEG7-N-Boc intermediate (1.0 eq) in DCM.

  • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting amine salt (POI-PEG7-NH2·TFA) is often used in the next step without further purification.

Protocol 4: Final Amide Coupling to E3 Ligase Ligand

Objective: To couple the deprotected linker-POI intermediate with an E3 ligase ligand containing a carboxylic acid.

Materials:

  • POI-PEG7-NH2·TFA (from Protocol 3)

  • E3 ligase ligand with a carboxylic acid (e.g., pomalidomide derivative) (1.0 eq)

  • Anhydrous DMF

  • HATU (1.2 eq) or HBTU (1.2 eq)

  • DIPEA (3.0-5.0 eq)

  • Nitrogen atmosphere

Procedure:

  • Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the POI-PEG7-NH2·TFA (1.1 eq) and additional DIPEA (2.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC by preparative HPLC to obtain the desired product.

Case Study: Synthesis of a KRASG12C-Targeting PROTAC (LC-2)

A published example of a potent PROTAC, LC-2, targets the oncogenic KRASG12C mutant for degradation by the von Hippel-Lindau (VHL) E3 ligase. While the exact "this compound" was not explicitly named as the starting material, the final structure of LC-2 incorporates a PEG linker of similar length, demonstrating the application of such linkers in synthesizing effective degraders. The synthesis of the linker and its conjugation would follow similar principles as outlined in the general protocols.

Quantitative Data for KRASG12C PROTAC LC-2

The following table summarizes the degradation performance of LC-2 in various KRASG12C mutant cancer cell lines.

Cell LineGenotypeDC50 (µM)Dmax (%)
MIA PaCa-2+/+0.32 ± 0.08~75
NCI-H2030+/+0.59 ± 0.20~75
SW1573+/+0.76 ± 0.30~90
NCI-H23+/-0.25 ± 0.080~90
NCI-H358+/-0.52 ± 0.30~40

Data represents the mean ± SD from two biological replicates after 24 hours of treatment.

Visualizing PROTAC Synthesis and Mechanism of Action

PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_0 Linker Functionalization cluster_1 Coupling & Deprotection cluster_2 Final PROTAC Assembly This compound This compound N-Boc-PEG7-X N-Boc-PEG7-X (X = OMs, Br, etc.) This compound->N-Boc-PEG7-X Activation Warhead-PEG7-N-Boc Warhead-PEG7-N-Boc N-Boc-PEG7-X->Warhead-PEG7-N-Boc Coupling Warhead Warhead Warhead->Warhead-PEG7-N-Boc Warhead-PEG7-NH2 Warhead-PEG7-NH2 Warhead-PEG7-N-Boc->Warhead-PEG7-NH2 Boc Deprotection Final_PROTAC Final PROTAC Warhead-PEG7-NH2->Final_PROTAC Coupling E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Final_PROTAC

Caption: General synthetic workflow for a PROTAC using this compound.

PROTAC Mechanism of Action

The diagram below illustrates the catalytic cycle of PROTAC-mediated protein degradation.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Recycling->PROTAC

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

KRAS Signaling Pathway and PROTAC Intervention

The following diagram depicts a simplified KRAS signaling pathway and the point of intervention by a KRAS-targeting PROTAC.

KRAS_Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation RAS_GDP KRAS-GDP (Inactive) RAS_GTP KRAS-GTP (Active) RAS_GDP->RAS_GTP GTP loading GAP GAP RAS_GTP->GAP RAF RAF RAS_GTP->RAF PROTAC KRAS PROTAC (e.g., LC-2) RAS_GTP->PROTAC SOS1->RAS_GDP GAP->RAS_GDP GTP hydrolysis MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Degradation KRAS Degradation PROTAC->Degradation

Caption: Simplified KRAS signaling pathway and PROTAC-induced degradation.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its polyethylene glycol chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while the Boc-protected amine and terminal alcohol provide convenient handles for a modular and efficient synthetic strategy. The successful development of potent PROTACs, such as the KRASG12C degrader LC-2, underscores the utility of PEG-based linkers in advancing the field of targeted protein degradation. The provided protocols and diagrams serve as a comprehensive guide for researchers in the rational design and synthesis of novel PROTACs for therapeutic applications.

References

Application Notes and Protocols for Acidic Deprotection of N-Boc-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis, particularly in the fields of bioconjugation, peptide synthesis, and drug development. Its popularity is due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] N-Boc-PEG7-alcohol is a heterobifunctional linker featuring a Boc-protected amine and a terminal hydroxyl group, connected by a hydrophilic seven-unit polyethylene glycol (PEG) spacer. The PEG chain enhances aqueous solubility and reduces steric hindrance.[1] Deprotection of the Boc group is a critical step to liberate the primary amine, enabling subsequent conjugation to biomolecules, surfaces, or small molecule drugs.

This document provides detailed application notes and protocols for the acidic deprotection of this compound, focusing on common acidic conditions, reaction monitoring, and purification of the resulting amino-PEG7-alcohol.

Reaction Mechanism and Considerations

The acidic deprotection of a Boc-protected amine proceeds via acid-catalyzed hydrolysis. The reaction is initiated by protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its corresponding salt.[1]

Several factors can influence the efficiency and outcome of the deprotection reaction:

  • Acid Strength and Concentration: Strong acids are required for efficient cleavage of the Boc group. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most commonly used reagents. Insufficient acid strength or concentration can lead to incomplete deprotection.[2]

  • Solvent: The choice of solvent is crucial for ensuring the solubility of both the this compound and the acid. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection, while 1,4-dioxane is often used with HCl.[2]

  • Temperature and Reaction Time: Most Boc deprotections are carried out at room temperature and are typically complete within 1-4 hours. Low temperatures may slow down the reaction, while prolonged exposure to strong acids can potentially lead to degradation of the PEG chain, although this is less common for shorter PEGs.

  • Scavengers: The tert-butyl cation formed during the deprotection is a reactive electrophile that can lead to side reactions, such as alkylation of electron-rich amino acid residues (e.g., tryptophan or methionine) if present in the molecule. Scavengers like triisopropylsilane (TIS) or thioanisole are often added to trap the tert-butyl cation and prevent these side reactions.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the acidic deprotection of N-Boc-PEGylated compounds. While specific quantitative data for this compound is not extensively published, these values, based on literature for similar molecules, provide a strong starting point for reaction optimization.

Table 1: Common Conditions for Acidic Deprotection of this compound

ParameterCondition A: TFA/DCMCondition B: HCl/DioxaneReference
Acid Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Concentration 20-50% (v/v) TFA in DCM4M HCl in Dioxane
Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours1 - 4 hours
Scavenger (optional) 2.5-5% (v/v) Triisopropylsilane (TIS)Not typically used

Table 2: Expected Outcomes and Purity

ConditionStarting MaterialExpected ProductTypical YieldExpected Purity (Post-Purification)
A: TFA/DCM This compoundAmino-PEG7-alcohol (TFA salt)>95%>95%
B: HCl/Dioxane This compoundAmino-PEG7-alcohol (HCl salt)>95%>95%

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the deprotection of this compound to yield amino-PEG7-alcohol as its TFA salt.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Anhydrous toluene (for co-evaporation)

  • Cold diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). For example, for a 50% TFA/DCM solution, add an equal volume of TFA to the DCM solution.

  • If your molecule contains sensitive functional groups prone to alkylation, add TIS to a final concentration of 2.5-5% (v/v).

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To remove residual TFA, add anhydrous toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.

  • To precipitate the product as the TFA salt, add cold diethyl ether to the resulting oil.

  • Collect the precipitate by filtration or decantation and wash with additional cold diethyl ether.

  • Dry the product under vacuum to obtain the amino-PEG7-alcohol as a TFA salt.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This protocol describes the deprotection of this compound to yield amino-PEG7-alcohol as its hydrochloride salt.

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • Anhydrous 1,4-Dioxane (if dilution is needed)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Add a solution of 4M HCl in 1,4-dioxane to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Precipitate the hydrochloride salt by adding cold diethyl ether.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the amino-PEG7-alcohol hydrochloride salt.

Protocol 3: Work-up for the Free Amine (Optional)

If the free amine is required instead of the salt, a basic work-up can be performed following the removal of the acid and solvent.

Materials:

  • Crude TFA or HCl salt of amino-PEG7-alcohol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude ammonium salt residue in DCM.

  • Transfer the solution to a separatory funnel and carefully wash with a saturated NaHCO₃ solution to neutralize the excess acid. Caution: Carbon dioxide gas will evolve.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to obtain the free amino-PEG7-alcohol.

Reaction Monitoring

It is crucial to monitor the progress of the deprotection to ensure complete removal of the Boc group without prolonged exposure to strong acid.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method. The deprotected amine is more polar than the starting this compound and will have a lower Rf value on a silica gel plate. The spots can be visualized using a suitable stain such as ninhydrin, which specifically stains primary amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more accurate method for monitoring the reaction. It allows for the quantification of the starting material and the product by observing the disappearance of the mass corresponding to the Boc-protected compound and the appearance of the mass of the deprotected amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet of the nine protons of the tert-butyl group of the Boc protecting group, which typically appears around 1.4 ppm.

Mandatory Visualization

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Loss of tert-butyl cation cluster_step3 Step 3: Decarboxylation cluster_step4 Step 4: Protonation of Amine Boc_Amine This compound Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Proton H+ Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Protonated_Boc->Carbamic_Acid - (CH3)3C+ tBu_cation tert-butyl cation Free_Amine Amino-PEG7-alcohol Carbamic_Acid->Free_Amine Carbamic_Acid->Free_Amine - CO2 CO2 CO2 Ammonium_Salt Ammonium Salt (Product) Free_Amine->Ammonium_Salt + H+

Caption: Mechanism of acidic deprotection of N-Boc group.

Deprotection_Workflow Start This compound in Solvent Add_Acid Add Acid (TFA or HCl) at 0°C Start->Add_Acid Reaction Stir at Room Temperature (1-4h) Add_Acid->Reaction Monitor Monitor Reaction (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Evaporation Solvent Evaporation Monitor->Evaporation Reaction Complete Workup Work-up Evaporation->Workup Salt_Isolation Precipitate with Diethyl Ether (TFA or HCl Salt) Workup->Salt_Isolation Isolate Salt Free_Amine_Isolation Basic Wash (NaHCO3) & Purification Workup->Free_Amine_Isolation Isolate Free Amine Final_Product_Salt Amino-PEG7-alcohol Salt Salt_Isolation->Final_Product_Salt Final_Product_Free Amino-PEG7-alcohol (Free Amine) Free_Amine_Isolation->Final_Product_Free

Caption: Experimental workflow for acidic deprotection.

References

Activating the Terminal Hydroxyl Group of N-Boc-PEG7-alcohol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical activation of the terminal hydroxyl group of N-Boc-PEG7-alcohol. This versatile heterobifunctional linker is widely used in bioconjugation, drug delivery, and proteomics. The activation of its terminal hydroxyl group is a critical step to enable the covalent attachment of this PEG linker to various biomolecules and surfaces. The following sections detail common activation strategies, including tosylation and mesylation, and subsequent conversion to other useful functional groups such as azides for click chemistry applications.

Introduction

This compound is a polyethylene glycol (PEG) linker featuring a Boc-protected amine at one terminus and a hydroxyl group at the other. The PEG chain imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of conjugated molecules. The terminal hydroxyl group is not sufficiently reactive for direct conjugation and therefore requires activation to a better leaving group to facilitate nucleophilic substitution reactions. This activation is a key step in harnessing the potential of this compound as a linker in various scientific applications.

Activation Strategies

The most common methods for activating the terminal hydroxyl group of this compound involve its conversion into a sulfonate ester, such as a tosylate or mesylate. These functional groups are excellent leaving groups, readily displaced by nucleophiles like amines, thiols, or azides.

Tosylation

Tosylation is a widely used method for activating hydroxyl groups. The reaction involves treating the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize the HCl byproduct.

Mesylation

Mesylation is another effective activation method, similar to tosylation. It involves the reaction of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base. Mesylates are also excellent leaving groups and are often used interchangeably with tosylates.

Subsequent Functionalization: Conversion to Azide

Once activated as a tosylate or mesylate, the N-Boc-PEG7-linker can be readily converted to other functional groups. A particularly useful transformation is the reaction with sodium azide (NaN₃) to introduce a terminal azide group. This "click chemistry" handle allows for highly efficient and specific conjugation to molecules containing an alkyne group via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the activation of this compound and its subsequent conversion to an azide.

Table 1: Activation of this compound

ParameterTosylationMesylation
Activating Agent p-Toluenesulfonyl chloride (TsCl)Methanesulfonyl chloride (MsCl)
Base Triethylamine (TEA) or PyridineTriethylamine (TEA) or Pyridine
Solvent Anhydrous Dichloromethane (DCM)Anhydrous Dichloromethane (DCM)
Molar Excess of Reagents (to -OH) TsCl: 1.2 - 1.5 eq., Base: 1.5 - 2.0 eq.MsCl: 1.2 - 1.5 eq., Base: 1.5 - 2.0 eq.
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 4 - 16 hours2 - 6 hours
Typical Yield >90%>95%

Table 2: Conversion of Activated N-Boc-PEG7 to N-Boc-PEG7-azide

ParameterFrom N-Boc-PEG7-tosylate
Reagent Sodium azide (NaN₃)
Solvent Dimethylformamide (DMF)
Molar Excess of NaN₃ 5 - 10 eq.
Temperature 60 - 90 °C
Reaction Time 12 - 24 hours
Typical Yield 80 - 95%[1][2]

Experimental Protocols

Protocol 1: Tosylation of this compound

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous triethylamine (TEA) or pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous TEA or pyridine (1.5 equivalents) to the solution with stirring.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-Boc-PEG7-tosylate.

  • The product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Mesylation of this compound

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Anhydrous triethylamine (TEA) or pyridine

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous TEA or pyridine (1.5 equivalents) to the solution with stirring.

  • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Work-up the reaction as described in Protocol 1 (steps 7-10) to yield N-Boc-PEG7-mesylate.

Protocol 3: Synthesis of N-Boc-PEG7-azide from N-Boc-PEG7-tosylate

Materials:

  • N-Boc-PEG7-tosylate (from Protocol 1)

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether or Ethyl acetate for extraction

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve N-Boc-PEG7-tosylate (1 equivalent) in anhydrous DMF in a round-bottom flask.

  • Add sodium azide (5-10 equivalents) to the solution.

  • Heat the reaction mixture to 60-90 °C and stir for 12-24 hours.[2]

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water.

  • Extract the aqueous phase with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford N-Boc-PEG7-azide.[1]

  • The product can be purified by column chromatography if necessary.

Characterization

The successful activation and functionalization of this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR:

    • Tosylation: Appearance of aromatic protons from the tosyl group (typically two doublets around 7.4-7.8 ppm) and a singlet for the methyl group around 2.4 ppm. A downfield shift of the terminal methylene protons adjacent to the oxygen is also expected.

    • Mesylation: Appearance of a singlet for the methyl group of the mesylate around 3.0 ppm and a downfield shift of the adjacent methylene protons.

    • Azidation: Disappearance of the tosyl or mesyl signals and an upfield shift of the terminal methylene protons compared to the sulfonate ester, typically appearing around 3.4 ppm.[1]

  • Mass Spectrometry (ESI-MS): Confirmation of the expected molecular weight for the activated and functionalized products.

Visualizing the Workflow and Chemical Transformations

The following diagrams illustrate the chemical pathways and experimental workflows described in these application notes.

Activation of this compound cluster_activation Activation cluster_functionalization Functionalization N-Boc-PEG7-OH N-Boc-PEG7-OH N-Boc-PEG7-OTs N-Boc-PEG7-OTs N-Boc-PEG7-OH->N-Boc-PEG7-OTs TsCl, Base DCM N-Boc-PEG7-OMs N-Boc-PEG7-OMs N-Boc-PEG7-OH->N-Boc-PEG7-OMs MsCl, Base DCM N-Boc-PEG7-N3 N-Boc-PEG7-N3 N-Boc-PEG7-OTs->N-Boc-PEG7-N3 NaN3 DMF N-Boc-PEG7-OMs->N-Boc-PEG7-N3 NaN3 DMF

Caption: Chemical pathways for activation and functionalization.

Experimental Workflow for Activation start Start: This compound dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_base Add Base (TEA or Pyridine) cool->add_base add_activating_agent Add Activating Agent (TsCl or MsCl) add_base->add_activating_agent react React for 2-16 hours add_activating_agent->react workup Aqueous Work-up (Wash & Dry) react->workup purify Purification (Column Chromatography) workup->purify product Product: Activated N-Boc-PEG7 purify->product

Caption: Workflow for hydroxyl group activation.

Logical Relationship of Components PEG_Linker This compound (Starting Material) Activation Activation Step (Tosylation/Mesylation) PEG_Linker->Activation Activated_Intermediate Activated PEG Linker (N-Boc-PEG7-OTs/OMs) Activation->Activated_Intermediate Functionalization Further Functionalization (e.g., Azidation) Activated_Intermediate->Functionalization Final_Product Functionalized Linker (e.g., N-Boc-PEG7-N3) Functionalization->Final_Product Application Application (Bioconjugation, Drug Delivery) Final_Product->Application

Caption: Relationship between synthesis stages and application.

References

Application Notes: N-Boc-PEG7-alcohol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Boc-PEG7-alcohol is a monodisperse polyethylene glycol (PEG) linker increasingly utilized in solid-phase peptide synthesis (SPPS) and the development of complex biomolecules. It features a terminal hydroxyl group and a tert-butyloxycarbonyl (Boc) protected amine. This bifunctional nature, combined with the hydrophilic properties of the seven-unit PEG chain, makes it a versatile tool for researchers in peptide chemistry, drug discovery, and biotechnology.

Key Applications

The primary application of this compound in SPPS is as a hydrophilic spacer or linker. Its incorporation into a peptide sequence or a more complex molecule offers several advantages:

  • Enhanced Solubility: The hydrophilic PEG chain can significantly improve the solubility of hydrophobic peptides in aqueous media, which is often a challenge during synthesis, purification, and formulation.[1][2][3]

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established technique to improve the pharmacokinetic properties of therapeutic peptides and proteins.[4] The PEG chain can increase the hydrodynamic radius of the molecule, reducing renal clearance and extending its circulation half-life. It can also shield the peptide from proteolytic degradation.[4]

  • Linker for Complex Conjugates: this compound is a key building block in the synthesis of more complex molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). In these constructs, the PEG unit acts as a flexible linker connecting the different functional moieties (e.g., a protein-binding ligand and an E3 ligase ligand in a PROTAC).

  • Reduced Immunogenicity: The PEG chain can help to mask potential epitopes on a peptide, thereby reducing its immunogenicity.

Chemical Properties

The key chemical features of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C19H39NO9
Molecular Weight 425.5 g/mol
Appearance Varies (typically a colorless to pale yellow oil or solid)N/A
Solubility Soluble in water, DMSO, DMF, and DCM
Storage -20°C

Experimental Protocols

This section provides a detailed protocol for the incorporation of this compound onto the N-terminus of a resin-bound peptide via Fmoc-based SPPS. The protocol involves two main stages:

  • Activation of the terminal hydroxyl group of this compound to a carboxylic acid.

  • Coupling of the resulting N-Boc-PEG7-acid to the peptide resin.

Protocol 1: Oxidation of this compound to N-Boc-PEG7-acid

This protocol describes a mild oxidation of the terminal alcohol to a carboxylic acid using a TEMPO-catalyzed reaction.

Materials:

  • This compound

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)

  • Sodium chlorite (NaClO2)

  • Phosphate buffer (pH 7)

  • Dichloromethane (DCM)

  • Sodium sulfite (Na2SO3)

  • Hydrochloric acid (HCl), 1 M

  • Sodium chloride (brine)

  • Anhydrous sodium sulfate (Na2SO4)

  • tert-Butyl methyl ether (TBME)

Procedure:

  • Dissolve this compound (1 equivalent) in DCM.

  • Add a catalytic amount of TEMPO (approx. 0.01 equivalents) and a catalytic amount of sodium bromide (0.1 equivalents).

  • In a separate flask, prepare a buffered solution of sodium hypochlorite by mixing NaOCl solution with a phosphate buffer (pH ~7).

  • Slowly add the buffered NaOCl solution to the reaction mixture while stirring vigorously at room temperature. Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-PEG7-acid. The product should be characterized by NMR and MS before use.

Protocol 2: Solid-Phase Coupling of N-Boc-PEG7-acid

This protocol details the coupling of the synthesized N-Boc-PEG7-acid to the N-terminus of a peptide chain on a solid support.

Materials:

  • Peptide-resin with a free N-terminal amine

  • N-Boc-PEG7-acid

  • N,N'-Diisopropylethylamine (DIPEA)

  • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or a similar coupling reagent

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable before this step)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection (if necessary): If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling Solution Preparation: In a separate tube, dissolve N-Boc-PEG7-acid (2 equivalents relative to the resin loading), HATU (1.95 equivalents), and DIPEA (4 equivalents) in DMF. Allow to pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated coupling solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution and wash the resin extensively with DMF and DCM.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

  • Boc Deprotection: To deprotect the Boc group on the newly attached PEG linker, treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.

  • Final Washing: Wash the resin with DCM, followed by DMF, and then DCM again. The resin now has a PEGylated peptide with a free N-terminal amine, ready for further elongation or cleavage.

Illustrative Data

The following table provides illustrative data for the synthesis of a model PEGylated peptide using the protocols described above. Actual results may vary depending on the peptide sequence and reaction conditions.

ParameterIllustrative Value
Resin Loading 0.5 mmol/g
N-Boc-PEG7-acid Coupling Efficiency >99% (by Kaiser Test)
Final Peptide Purity (by HPLC) ~90%
Overall Yield ~65%

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the solid-phase synthesis of a peptide with an N-terminal PEG7 linker using this compound.

G cluster_solution Solution Phase cluster_spps Solid-Phase Peptide Synthesis (SPPS) A This compound B Oxidation (e.g., TEMPO) A->B C N-Boc-PEG7-acid B->C E Coupling C->E D Peptide on Resin (Free N-terminus) D->E F Boc-PEG7-Peptide-Resin G Boc Deprotection (TFA) F->G H H2N-PEG7-Peptide-Resin G->H I Cleavage from Resin H->I J Purification (HPLC) I->J K PEGylated Peptide J->K

SPPS Workflow for PEGylation
PROTAC Structure and Mechanism

This diagram shows the general structure of a PROTAC molecule, highlighting the role of the PEG linker, and its mechanism of action.

PROTAC_MoA cluster_protac PROTAC Molecule cluster_cell Cellular Mechanism P Protein of Interest (POI) Binding Ligand L PEG Linker (e.g., from this compound) P->L E E3 Ligase Binding Ligand L->E POI Target Protein (POI) E3 E3 Ubiquitin Ligase POI->E3 PROTAC-mediated ternary complex formation Proteasome Proteasome POI->Proteasome Recognition & Degradation E3->POI Ubiquitination Ub Ubiquitin Degradation Degraded Peptides Proteasome->Degradation

References

Application Notes and Protocols for the Analytical Characterization of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Methodologies for the Analysis of PEGylated Biotherapeutics

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules such as proteins, peptides, or antibody-drug conjugates (ADCs), is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics.[1][2] This modification can lead to increased drug solubility, extended circulating half-life, and reduced immunogenicity.[1][3] However, the inherent heterogeneity of PEG polymers and the PEGylation reaction itself presents significant analytical challenges.[1] The process can result in a complex mixture of molecules with varying degrees of PEGylation, positional isomers, and unreacted components.

Thorough characterization of these complex mixtures is a critical quality attribute for ensuring the safety and efficacy of the final drug product. This document provides an overview of key analytical techniques, detailed experimental protocols, and data interpretation guidelines for the comprehensive characterization of PEGylated molecules.

Core Analytical Strategies: A Multi-Technique Approach

No single analytical method can fully characterize a PEGylated molecule. A combination of orthogonal techniques is necessary to build a complete picture of the product's quality attributes, including the degree of PEGylation, molecular weight, heterogeneity, and stability.

dot

Start PEGylated Product invis1 Start->invis1 invis2 Start->invis2 SEC_MALS SEC-MALS MassSpec Mass Spectrometry (MALDI-TOF, LC-MS) HPLC Chromatography (RP-HPLC, IEX) CE Capillary Electrophoresis (CE-SDS, iCIEF) NMR NMR Spectroscopy invis1->SEC_MALS  Size & Aggregation  Molar Mass invis1->MassSpec  Degree of PEGylation  Site of PEGylation invis2->HPLC  Purity & Heterogeneity  Positional Isomers invis2->CE  Purity & Charge Variants invis2->NMR  Structural Integrity  Quantification Sample PEGylated Sample (Protein, PEG, Conjugate) HPLC HPLC System Sample->HPLC SEC_Column SEC Column HPLC->SEC_Column UV_Detector UV Detector (Protein Conc.) SEC_Column->UV_Detector MALS_Detector MALS Detector (Molar Mass) UV_Detector->MALS_Detector RI_Detector RI Detector (Overall Conc.) MALS_Detector->RI_Detector Analysis Data Analysis (Molar Mass, DOC, Aggregation) RI_Detector->Analysis

References

N-Boc-PEG7-alcohol: Application Notes and Protocols for Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-PEG7-alcohol is a versatile, heterobifunctional linker molecule increasingly utilized in proteomics research and drug development. Its structure, featuring a Boc-protected amine and a terminal alcohol group connected by a seven-unit polyethylene glycol (PEG) chain, offers a unique set of properties beneficial for a range of applications. The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous environments, a critical factor for biological assays.[1] The terminal hydroxyl group can be further functionalized, while the Boc-protected amine provides a stable, yet readily cleavable, handle for subsequent conjugation steps under mild acidic conditions.[1]

In proteomics, this compound is a valuable building block for the synthesis of sophisticated molecular tools, most notably Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2][3][4] These applications leverage the linker's ability to connect a target-binding ligand with an E3 ubiquitin ligase-recruiting moiety (in PROTACs) or a cytotoxic payload (in ADCs), facilitating targeted protein degradation or cell killing, respectively.

Key Applications in Proteomics

The primary application of this compound in proteomics is as a linker in the construction of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. The PEG7 linker in these constructs plays a crucial role in optimizing the distance and orientation between the POI and the E3 ligase, which is critical for efficient ubiquitination and subsequent degradation.

Another significant application is in the development of ADCs, where the linker connects a monoclonal antibody to a cytotoxic drug. While ADCs are primarily a therapeutic modality, their development and characterization heavily rely on proteomic techniques to assess target engagement and off-target effects.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and bioconjugation.

PropertyValueReference
Molecular Formula C19H39NO9BroadPharm
Molecular Weight 425.5 g/mol BroadPharm
Solubility Water, DMSO, DCM, DMFBroadPharm
Storage Condition -20°CBroadPharm

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines the general steps for synthesizing a PROTAC using this compound as a linker. This example assumes the coupling of a target protein ligand with a carboxylic acid handle and an E3 ligase ligand with a free amine.

Materials:

  • This compound

  • Target protein ligand with a carboxylic acid group

  • E3 ligase ligand with a free amine (e.g., a derivative of thalidomide for Cereblon)

  • Dess-Martin periodinane (DMP) or other suitable oxidizing agent

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Reversed-phase HPLC for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of this compound:

    • Dissolve this compound in anhydrous DCM.

    • Add Dess-Martin periodinane (1.5 equivalents) to the solution.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-PEG7-aldehyde.

  • Reductive Amination with E3 Ligase Ligand:

    • Dissolve the N-Boc-PEG7-aldehyde and the E3 ligase ligand (1.2 equivalents) in anhydrous DCM.

    • Add sodium triacetoxyborohydride (1.5 equivalents).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Extract with DCM, dry the organic layer, and concentrate.

    • Purify the resulting Boc-protected intermediate by column chromatography.

  • Boc Deprotection:

    • Dissolve the purified intermediate in a solution of 20-50% TFA in DCM.

    • Stir at room temperature for 1-2 hours.

    • Monitor deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove TFA and DCM.

  • Coupling with Target Protein Ligand:

    • Dissolve the deprotected amine intermediate and the target protein ligand (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents).

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification and Characterization:

    • Purify the final PROTAC compound using reversed-phase HPLC.

    • Characterize the purified PROTAC by high-resolution mass spectrometry and NMR.

Protocol 2: Evaluation of PROTAC-induced Protein Degradation by Western Blot

This protocol describes how to assess the efficacy of a synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a DMSO vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a Bradford assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and heating.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

    • Visualize the protein bands using a chemiluminescence imager.

    • Strip the membrane and re-probe with the loading control antibody, or run a parallel gel.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Protocol 3: Global Proteomic Analysis of PROTAC-Treated Cells by Mass Spectrometry

This protocol provides a general workflow for identifying on-target and off-target effects of a PROTAC using quantitative mass spectrometry.

Materials:

  • Cell line of interest

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Lysis buffer (e.g., urea-based buffer for deep proteome coverage)

  • DTT (dithiothreitol) and IAA (iodoacetamide)

  • Trypsin (mass spectrometry grade)

  • Solid-phase extraction (SPE) cartridges for peptide cleanup

  • LC-MS/MS system (e.g., Orbitrap)

Procedure:

  • Sample Preparation:

    • Treat cells with the PROTAC at a concentration around its DC50 and a DMSO control in biological triplicates.

    • Harvest and lyse the cells.

    • Quantify protein concentration.

  • Protein Digestion:

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

    • Digest the proteins into peptides using trypsin overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the peptide samples with trifluoroacetic acid (TFA).

    • Desalt and concentrate the peptides using SPE cartridges.

    • Dry the purified peptides under vacuum.

  • LC-MS/MS Analysis:

    • Resuspend the peptides in a suitable solvent for LC-MS/MS analysis.

    • Analyze the samples on a high-resolution mass spectrometer coupled to a nano-flow liquid chromatography system.

  • Data Analysis:

    • Process the raw mass spectrometry data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

    • Perform protein identification by searching the data against a relevant protein database.

    • Perform label-free quantification (LFQ) to determine the relative abundance of proteins between the PROTAC-treated and control samples.

    • Identify proteins that are significantly downregulated (potential on- and off-targets) or upregulated.

Quantitative Data Presentation

The efficacy of a PROTAC is typically evaluated by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following table provides representative data for a hypothetical PROTAC synthesized using an this compound linker, targeting the fictitious protein "Target X".

PROTAC ConstructLinkerTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-X-1PEG7Target XHeLa50>90
PROTAC-X-2PEG5Target XHeLa15085
PROTAC-X-3PEG9Target XHeLa75>95

This is representative data. Actual values will vary depending on the target protein, ligands, and cell line.

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI PROTAC PROTAC PROTAC_bound PROTAC E3 E3 Ubiquitin Ligase E3_bound E3 Ligase POI_bound->PROTAC_bound Proteasome Proteasome POI_bound->Proteasome Recognition PROTAC_bound->E3_bound Ub Ubiquitin E3_bound->Ub Ubiquitination Ub->POI_bound Tags POI for degradation Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Synthesis and Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation start This compound step1 Functional Group Transformation start->step1 step2 Conjugation to Ligand 1 step1->step2 step3 Boc Deprotection step2->step3 step4 Conjugation to Ligand 2 step3->step4 end_synthesis Purified PROTAC step4->end_synthesis start_eval Cell Treatment with PROTAC end_synthesis->start_eval Testing in cells step5 Cell Lysis & Protein Quantification start_eval->step5 step6 Western Blot Analysis step5->step6 step7 Mass Spectrometry (Proteomics) step5->step7 end_eval Data Analysis (DC50, Dmax, Off-targets) step6->end_eval step7->end_eval

Caption: Experimental workflow for PROTAC synthesis and evaluation.

References

Application Notes and Protocols for Crosslinking Strategies Utilizing PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) linkers have become indispensable tools in bioconjugation and drug development.[1] These synthetic polymers, composed of repeating ethylene oxide units, serve as flexible and hydrophilic spacers to connect two or more molecules.[1][2] The incorporation of a PEG linker in a crosslinking reagent offers numerous advantages, including increased water solubility, reduced immunogenicity, enhanced stability, and improved pharmacokinetics of the resulting conjugate.[3][4] This document provides detailed application notes, protocols, and comparative data for various crosslinking strategies that employ PEG linkers.

PEGylated crosslinkers are classified based on the reactivity of their terminal functional groups, which can be designed to react with specific functional groups on biomolecules, such as amines, thiols, or carboxyls. The choice of crosslinker and conjugation strategy depends on the target molecules and the desired properties of the final conjugate.

Advantages of PEG Linkers in Crosslinking

The use of PEG linkers in crosslinking reagents provides several key benefits over traditional hydrocarbon-based linkers:

  • Enhanced Solubility : The hydrophilic nature of the PEG chain imparts greater water solubility to both the crosslinker and the resulting bioconjugate, which is particularly advantageous when working with hydrophobic molecules.

  • Reduced Immunogenicity : PEG chains can create a "stealth" effect, shielding the conjugated molecule from the host's immune system and thereby reducing its immunogenic potential.

  • Improved Pharmacokinetics : By increasing the hydrodynamic radius of a molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.

  • Reduced Aggregation : The hydrophilic PEG spacer helps to prevent the aggregation of conjugated proteins or other biomolecules, which can be a significant issue during synthesis and storage.

  • Flexibility and Steric Hindrance Reduction : The flexible nature of the PEG chain provides conformational freedom and reduces steric hindrance, which can be crucial for maintaining the biological activity of the conjugated molecules.

Types of PEG Crosslinkers

PEG crosslinkers can be broadly categorized based on the reactivity of their end groups:

  • Homobifunctional Crosslinkers : These possess two identical reactive groups and are used to link molecules with the same functional group. A common example is NHS-PEG-NHS, which reacts with primary amines.

  • Heterobifunctional Crosslinkers : These have two different reactive groups, allowing for the sequential conjugation of two different molecules. For instance, NHS-PEG-Maleimide is widely used to link a molecule with a primary amine to one with a sulfhydryl group.

  • Branched PEG Linkers : These linkers have multiple arms, enabling the attachment of several molecules to a central core. This is particularly useful for creating multifunctional conjugates or for increasing the payload in drug delivery systems.

  • Cleavable PEG Linkers : These contain a linkage that can be cleaved under specific physiological conditions (e.g., in the presence of certain enzymes or at a low pH), allowing for the controlled release of a conjugated molecule.

G Types of PEG Crosslinkers Homobifunctional Reactive Group A --- (PEG)n --- Reactive Group A Heterobifunctional Reactive Group A --- (PEG)n --- Reactive Group B Branched Core --< (PEG)n -- Reactive Group A     --< (PEG)n -- Reactive Group B     --< (PEG)n -- Reactive Group C Cleavable Molecule A -- (PEG)n -- Cleavable Linker -- (PEG)m -- Molecule B

Caption: Overview of different PEG linker architectures.

Quantitative Data on PEG Crosslinkers

The choice of a PEG crosslinker is often dictated by its physicochemical properties. The following tables provide a summary of key quantitative data for common types of PEG crosslinkers.

Table 1: Properties of Common Amine-Reactive Homobifunctional PEG Crosslinkers

CrosslinkerReactive GroupSpacer Arm Length (Å)Molecular Weight ( g/mol )Optimal pH for Reaction
NHS-PEG4-NHSNHS Ester17.7492.447.2 - 8.5
NHS-PEG8-NHSNHS Ester32.3668.657.2 - 8.5
NHS-PEG12-NHSNHS Ester46.9844.867.2 - 8.5

Table 2: Properties of Common Heterobifunctional PEG Crosslinkers

CrosslinkerReactive Group 1Reactive Group 2Spacer Arm Length (Å)Molecular Weight ( g/mol )Optimal pH (Group 1)Optimal pH (Group 2)
NHS-PEG4-MaleimideNHS EsterMaleimide21.7497.467.2 - 8.56.5 - 7.5
NHS-PEG8-MaleimideNHS EsterMaleimide36.3673.677.2 - 8.56.5 - 7.5
NHS-PEG12-MaleimideNHS EsterMaleimide50.9849.887.2 - 8.56.5 - 7.5
Azide-PEG4-NHS EsterNHS EsterAzide21.4446.437.2 - 8.5N/A (Click Chemistry)
Alkyne-PEG4-NHS EsterNHS EsterAlkyne21.4445.447.2 - 8.5N/A (Click Chemistry)

Table 3: Comparison of PEG vs. Alkyl Spacers on Binding Affinity

Spacer TypeSpacer LengthDissociation Constant (Kd) in nM
No Spacer-15.1 ± 2.1
PEG44 ethylene glycol units10.2 ± 1.5
PEG88 ethylene glycol units8.9 ± 1.2
PEG2424 ethylene glycol units7.8 ± 1.1
Alkyl C1212 carbon atoms25.4 ± 3.5
Alkyl C2424 carbon atoms31.2 ± 4.3
Data adapted from a study on aptamer-amphiphiles, illustrating the trend of improved binding affinity with PEG spacers compared to alkyl spacers.

Experimental Protocols

Protocol 1: General Procedure for Protein Crosslinking using NHS-PEG-NHS

This protocol describes the use of a homobifunctional NHS-ester PEG crosslinker to crosslink proteins via their primary amines (lysine residues and N-terminus).

Materials:

  • Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-PEGn-NHS crosslinker

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting columns or dialysis cassettes

Procedure:

  • Preparation of Crosslinker Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of the NHS-PEGn-NHS crosslinker in anhydrous DMSO or DMF. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess crosslinker and quenching buffer by desalting or dialysis against an appropriate buffer.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.

G NHS-Ester Crosslinking Mechanism Protein1_NH2 Protein 1 with Primary Amine (-NH2) Intermediate Reactive Intermediate Protein1_NH2->Intermediate Nucleophilic attack NHS_PEG_NHS NHS-PEG-NHS Crosslinker NHS_PEG_NHS->Intermediate Crosslinked_Product Crosslinked Protein Complex Intermediate->Crosslinked_Product NHS_leaving_group N-hydroxysuccinimide (byproduct) Intermediate->NHS_leaving_group Release Protein2_NH2 Protein 2 with Primary Amine (-NH2) Protein2_NH2->Crosslinked_Product Second nucleophilic attack

Caption: Reaction scheme for amine-reactive crosslinking.

Protocol 2: Two-Step Antibody-Drug Conjugation using NHS-PEG-Maleimide

This protocol describes the conjugation of a thiol-containing payload to an antibody via its lysine residues using a heterobifunctional crosslinker.

Materials:

  • Antibody (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • NHS-PEGn-Maleimide crosslinker

  • Thiol-containing payload (e.g., a cytotoxic drug)

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis cassettes

  • (Optional) Quenching reagent (e.g., cysteine or 2-mercaptoethanol)

Procedure:

Step 1: Antibody Activation with Maleimide Groups

  • Prepare Crosslinker: Immediately before use, dissolve the NHS-PEGn-Maleimide in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Reaction: Add a 10- to 20-fold molar excess of the dissolved crosslinker to the antibody solution.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Purification: Remove the excess, unreacted crosslinker using a desalting column or dialysis, exchanging the buffer to one suitable for the subsequent thiol reaction (e.g., PBS, pH 6.5-7.5).

Step 2: Conjugation of Thiol-Containing Payload

  • Payload Addition: Immediately add the thiol-containing payload to the purified, maleimide-activated antibody solution. A 3- to 5-fold molar excess of the payload over the antibody is recommended.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a final concentration of 10-20 mM cysteine or 2-mercaptoethanol and incubate for 15 minutes.

  • Final Purification: Purify the final ADC conjugate from excess payload and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Characterize the ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

G ADC Synthesis Workflow Antibody Antibody (-NH2) Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab Crosslinker NHS-PEG-Maleimide Crosslinker->Activated_Ab Step 1: Activation Purification1 Purification (Desalting/Dialysis) Activated_Ab->Purification1 ADC Antibody-Drug Conjugate (ADC) Purification1->ADC Thiol_Payload Thiol-Payload (-SH) Thiol_Payload->ADC Step 2: Conjugation Purification2 Final Purification (SEC) ADC->Purification2 Characterization Characterization (DAR, Purity) Purification2->Characterization

Caption: Workflow for two-step ADC synthesis.

Protocol 3: Surface Modification of Nanoparticles with Thiol-PEG

This protocol outlines the functionalization of a gold nanoparticle surface with a thiol-terminated PEG reagent.

Materials:

  • Gold nanoparticles in solution

  • Thiol-PEG reagent (e.g., mPEG-SH or HS-PEG-COOH)

  • Anhydrous DMSO or DMF

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Centrifuge and tubes

Procedure:

  • Reagent Preparation: Equilibrate the Thiol-PEG reagent to room temperature before opening. Prepare a stock solution by dissolving the reagent in DMSO or DMF.

  • Reaction Mixture: Add the Thiol-PEG stock solution to the gold nanoparticle suspension. The optimal ratio of PEG reagent to nanoparticles should be determined empirically.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purification: Pellet the PEGylated nanoparticles by centrifugation. Carefully remove the supernatant containing excess, unreacted PEG reagent.

  • Washing: Resuspend the nanoparticle pellet in fresh PBS and repeat the centrifugation and washing steps 2-3 times to ensure complete removal of non-conjugated PEG.

  • Final Resuspension: Resuspend the final washed nanoparticles in an appropriate buffer for storage or downstream applications.

  • Further Modification (if applicable): If a carboxyl-terminated PEG was used (HS-PEG-COOH), the newly introduced carboxyl groups can be activated using EDC/NHS chemistry for subsequent conjugation to amine-containing molecules.

Click Chemistry Strategies

Click chemistry provides a highly efficient and specific method for bioconjugation. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example. PEG linkers functionalized with azide or alkyne groups are readily available.

Protocol 4: General Protocol for CuAAC Click Chemistry Conjugation

This protocol describes the conjugation of an azide-functionalized molecule to an alkyne-functionalized molecule using a PEG linker.

Materials:

  • Azide-functionalized molecule (e.g., Azide-PEG-Protein)

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO4)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper ligand (e.g., TBTA)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Dissolve the azide- and alkyne-functionalized molecules in the reaction buffer.

  • Prepare Catalyst: Prepare fresh stock solutions of CuSO4 and sodium ascorbate.

  • Reaction Assembly: In a reaction vessel, combine the azide- and alkyne-functionalized molecules. Add the copper ligand if used.

  • Initiate Reaction: Add the sodium ascorbate solution, followed immediately by the CuSO4 solution. The final concentrations typically range from 0.1 to 1 mM for the reactants and catalyst components.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature. The reaction progress can be monitored by an appropriate analytical technique (e.g., HPLC, SDS-PAGE).

  • Purification: Purify the resulting conjugate using standard methods such as size-exclusion chromatography or affinity chromatography to remove the copper catalyst and unreacted starting materials.

G PEG vs. Non-PEG Linker Properties PEG_Solubility High Solubility PEG_PK Extended Half-Life PEG_Immuno Low Immunogenicity PEG_Agg Reduced Aggregation NonPEG_Solubility Variable Solubility NonPEG_PK Shorter Half-Life NonPEG_Immuno Potential Immunogenicity NonPEG_Agg Aggregation Risk

Caption: Comparison of key linker properties.

Conclusion

Crosslinking reagents incorporating PEG linkers offer significant advantages for a wide range of applications in research, diagnostics, and therapeutics. By providing enhanced solubility, biocompatibility, and favorable pharmacokinetic properties, PEG linkers enable the development of robust and effective bioconjugates. The selection of the appropriate PEG linker and conjugation strategy is critical for the success of any bioconjugation project. The protocols and data presented in this document provide a comprehensive guide for researchers to design and execute their crosslinking experiments effectively.

References

Application Notes and Protocols for Bioconjugation Using N-Boc-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing N-Boc-PEG7-alcohol as a heterobifunctional linker in bioconjugation. This versatile reagent is particularly valuable in the development of advanced biotherapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The protocols outlined below detail the necessary steps for activating the terminal hydroxyl group, conjugating the linker to a biomolecule, and subsequently deprotecting the Boc-protected amine for further functionalization.

Introduction to this compound in Bioconjugation

This compound is a chemical linker featuring a terminal hydroxyl group, a seven-unit polyethylene glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected primary amine.[1][2] The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2] The bifunctional nature of this linker allows for a sequential and controlled conjugation of two different molecules.

The general strategy involves a two-step process:

  • Activation of the hydroxyl group: The terminal alcohol is first converted into a more reactive functional group, such as a tosylate or mesylate, which can then react with nucleophiles on the first biomolecule.

  • Deprotection of the Boc group: Following the initial conjugation, the Boc protecting group is removed under acidic conditions to expose the primary amine, which is then available for reaction with a second molecule.[2]

Properties of this compound

PropertyValueReference
Molecular Weight 425.5 g/mol [3]
CAS Number 1292268-13-3
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DCM, DMF
Storage -20°C, desiccated

Experimental Protocols

This section provides detailed protocols for a complete bioconjugation workflow using this compound. The example workflow describes the conjugation of a protein (via primary amines) to a second molecule of interest.

Workflow Overview

The overall experimental workflow is depicted below.

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Conjugation to Biomolecule 1 (e.g., Protein) cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Conjugation to Biomolecule 2 A This compound B Tosylation or Mesylation A->B TsCl or MsCl, Base (e.g., TEA) C Activated N-Boc-PEG7 Linker (e.g., N-Boc-PEG7-OTs) B->C E Conjugation Reaction C->E D Protein-NH2 D->E F Protein-NH-PEG7-NH-Boc E->F G Deprotection F->G Acid (e.g., TFA) H Protein-NH-PEG7-NH2 G->H J Final Conjugate H->J I Biomolecule 2 (with amine-reactive group) I->J Coupling G A Activated Linker (N-Boc-PEG7-OTs) C Conjugation Reaction (Nucleophilic Substitution) A->C B Protein (with accessible -NH2 groups) B->C D Boc-Protected Conjugate (Protein-NH-PEG7-NH-Boc) C->D G A Deprotected Conjugate (Protein-NH-PEG7-NH2) C Amine-Reactive Coupling A->C B Molecule 2-NHS ester B->C D Final Bioconjugate C->D

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Boc-PEG7-alcohol Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for N-Boc-PEG7-alcohol conjugation.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound.

Diagram: Troubleshooting Workflow for this compound Conjugation

G cluster_start Problem Identification cluster_activation Activation of PEG-Alcohol cluster_coupling Coupling Reaction cluster_deprotection Boc Deprotection cluster_purification Purification start Low or No Product Formation check_activation Verify Alcohol Activation (e.g., via TLC, LC-MS) start->check_activation Is the PEG-alcohol activated? incomplete_activation Incomplete Activation check_activation->incomplete_activation No check_coupling Verify Coupling Conditions check_activation->check_coupling Yes activation_solutions Solutions: - Increase activating agent equivalents - Extend reaction time/increase temperature - Ensure anhydrous conditions - Check reagent quality incomplete_activation->activation_solutions coupling_issues Inefficient Coupling check_coupling->coupling_issues No check_deprotection Verify Boc Removal (e.g., via Ninhydrin test, LC-MS) check_coupling->check_deprotection Yes coupling_solutions Solutions: - Optimize stoichiometry (PEG:Substrate ratio) - Adjust pH for optimal nucleophilicity - Increase reaction time/temperature - Use a more effective coupling agent/catalyst coupling_issues->coupling_solutions incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection No check_purification Review Purification Method check_deprotection->check_purification Yes deprotection_solutions Solutions: - Increase acid concentration (e.g., TFA) - Extend deprotection time - Consider alternative acid (e.g., HCl in dioxane) incomplete_deprotection->deprotection_solutions purification_problems Product Loss or Impurity check_purification->purification_problems Issues Present purification_solutions Solutions: - Select appropriate chromatography (IEX, SEC) - Optimize gradient/eluent system - Consider alternative purification (e.g., precipitation) purification_problems->purification_solutions

Caption: Troubleshooting decision tree for this compound conjugation.

Frequently Asked Questions (FAQs)

Activation of this compound

Q1: How do I activate the terminal hydroxyl group of this compound for conjugation?

A1: The terminal hydroxyl group is not reactive on its own and requires activation to become a good leaving group for nucleophilic substitution. Common activation strategies include:

  • Tosylation/Mesylation: Convert the alcohol to a tosylate or mesylate using tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like triethylamine (TEA) or pyridine. This creates a good leaving group for reaction with nucleophiles like amines or thiols.

  • Activation for Esterification: To form an ester linkage with a carboxylic acid, you can use carbodiimide coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 4-dimethylaminopyridine (DMAP) to catalyze the reaction.

Q2: My alcohol activation step is yielding a complex mixture of products. What could be the cause?

A2: This can be due to several factors:

  • Moisture: The presence of water can hydrolyze the activating agents (e.g., TsCl, MsCl, EDC) and lead to side reactions. Ensure all glassware is dry and use anhydrous solvents.

  • Incorrect Stoichiometry: An excess of the activating agent or base can lead to side reactions. It is crucial to control the molar ratios of your reactants.

  • Reaction Temperature: Some activation reactions are exothermic. Running the reaction at a low temperature (e.g., 0 °C) can help to control the reaction rate and minimize side product formation.

Conjugation Reaction

Q3: What are the optimal reaction conditions for conjugating the activated this compound to an amine-containing molecule?

A3: For conjugating a tosylated or mesylated this compound to a primary or secondary amine, the following conditions are generally a good starting point.

ParameterRecommended ConditionNotes
Solvent Aprotic polar solvents (e.g., DMF, DMSO, DCM)Ensure your substrate is soluble in the chosen solvent.
Base Non-nucleophilic base (e.g., DIPEA, TEA)Typically 2-3 equivalents are used to neutralize the acid generated.[1]
Temperature 25°C - 60°CStart at room temperature; gentle heating can increase the reaction rate.[1]
Reaction Time 4 - 24 hoursMonitor the reaction progress by TLC or LC-MS.[1]
Stoichiometry 1.0 - 1.5 equivalents of activated PEGThe optimal ratio may need to be determined empirically.

Q4: I am observing low yield in my conjugation reaction. What are the common causes?

A4: Low yield can stem from several issues:

  • Poor Nucleophilicity of the Substrate: If your target molecule is a weak nucleophile (e.g., a sterically hindered amine), the reaction may be slow. Consider increasing the temperature or using a more polar solvent.[1]

  • Insufficient Base: For amine conjugations, an acid (e.g., H-OTs) is generated, which can protonate the starting amine, rendering it non-nucleophilic. A non-nucleophilic base is required to neutralize this acid.[1]

  • Hydrolysis of Activated PEG: If the activated PEG linker is exposed to moisture, it can hydrolyze back to the alcohol, reducing the amount of active reagent available for conjugation.

Boc Deprotection

Q5: What is the standard procedure for removing the Boc protecting group after conjugation?

A5: The tert-butoxycarbonyl (Boc) group is reliably removed under acidic conditions. The most common method is using Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).

ParameterRecommended ConditionNotes
Reagent Trifluoroacetic Acid (TFA)A concentration of 20-50% (v/v) in DCM is a common starting point.
Solvent Dichloromethane (DCM)Ensures good solubility for many PEGylated compounds.
Temperature Room TemperatureMost deprotections proceed efficiently at this temperature.
Reaction Time 1 - 2 hoursMonitor by TLC or LC-MS to confirm the disappearance of the starting material.

Q6: My Boc deprotection is incomplete. How can I resolve this?

A6: Incomplete deprotection can be addressed by:

  • Increasing Acid Concentration: You can increase the concentration of TFA (e.g., from 20% to 50% in DCM).

  • Extending Reaction Time: Allow the reaction to proceed for a longer duration and monitor its progress.

  • Using a Stronger Acid System: For particularly stubborn cases, a stronger acid like 4M HCl in 1,4-dioxane can be used.

  • Steric Hindrance: The bulky nature of the PEG chain might sterically hinder the acid's approach. Ensure adequate mixing and sufficient reaction time.

Purification

Q7: What are the recommended methods for purifying the final PEGylated conjugate?

A7: The purification of PEGylated compounds can be challenging due to their heterogeneity and physical properties. Commonly used techniques include:

  • Ion-Exchange Chromatography (IEX): This is often the method of choice as it can separate PEGylated products based on changes in surface charge. It is particularly effective for separating positional isomers.

  • Size-Exclusion Chromatography (SEC): SEC is useful for separating the larger PEGylated conjugate from smaller unreacted molecules and byproducts.

  • Reverse-Phase HPLC (RP-HPLC): This can be effective, although PEG-containing molecules can sometimes exhibit poor peak shape. Using a slow gradient can improve separation.

Q8: I am having trouble with streaking and poor separation during silica gel column chromatography. What can I do?

A8: PEG-containing compounds are notoriously difficult to purify on silica gel due to their polarity and tendency to streak. Some alternative solvent systems that may improve separation include chloroform/methanol or DCM/methanol, sometimes with a small amount of aqueous ammonia for free amines or formic acid for free carboxylic acids.

Experimental Protocols

Protocol 1: Activation of this compound via Tosylation

Diagram: Workflow for this compound Activation and Conjugation

G cluster_activation Step 1: Alcohol Activation (Tosylation) cluster_conjugation Step 2: Conjugation to an Amine cluster_deprotection Step 3: Boc Deprotection a1 Dissolve this compound in anhydrous DCM a2 Cool to 0°C a1->a2 a3 Add Triethylamine (TEA) a2->a3 a4 Add p-Toluenesulfonyl chloride (TsCl) a3->a4 a5 Stir at 0°C to RT overnight a4->a5 a6 Aqueous workup and extraction a5->a6 a7 Purify by column chromatography a6->a7 c1 Dissolve amine substrate and activated PEG-OTs in DMF c2 Add DIPEA c1->c2 c3 Stir at RT to 50°C for 4-24h c2->c3 c4 Monitor by LC-MS c3->c4 c5 Remove solvent under vacuum c4->c5 c6 Purify conjugate c5->c6 d1 Dissolve conjugate in DCM d2 Add TFA (20-50%) d1->d2 d3 Stir at RT for 1-2h d2->d3 d4 Monitor by LC-MS d3->d4 d5 Evaporate solvent and TFA d4->d5 d6 Purify final product d5->d6

Caption: General experimental workflow for this compound conjugation.

Methodology:

  • Reagent Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.5 equivalents) to the solution.

  • Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (1.2 equivalents) in anhydrous DCM.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting N-Boc-PEG7-OTs by silica gel column chromatography.

Protocol 2: EDC/NHS Coupling of a Carboxylic Acid to N-Boc-PEG7-amine (after deprotection)

This protocol assumes the Boc group has been removed from this compound to yield the free amine, which is then conjugated to a carboxylic acid.

Methodology:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule (1 equivalent), N-hydroxysuccinimide (NHS, 1.2 equivalents), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

    • Stir the mixture at room temperature for 1-2 hours to form the NHS ester. For optimal activation, this step can be performed at a slightly acidic pH (4.5-6.0).

  • Conjugation Reaction:

    • Add a solution of the deprotected H2N-PEG7-alcohol (1 equivalent) to the activated NHS ester solution.

    • Adjust the pH to 7.2-8.5 by adding a non-nucleophilic base like DIPEA to facilitate the reaction with the primary amine.

    • Stir the reaction at room temperature for 4-24 hours.

  • Monitoring and Workup:

    • Monitor the reaction by LC-MS.

    • Once complete, remove the solvent under reduced pressure.

  • Purification:

    • Purify the final conjugate using an appropriate method such as preparative HPLC or ion-exchange chromatography.

References

Identifying and minimizing side products in PEGylation reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you identify and minimize side products in your PEGylation experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during PEGylation reactions in a question-and-answer format.

Issue 1: Low Yield of PEGylated Product

Q1: My PEGylation reaction has a low yield. What are the potential causes and how can I improve it?

A1: Low PEGylation yield can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Suboptimal Reaction pH The optimal pH depends on the PEGylation chemistry. For NHS-ester PEGylation, a pH of 7-9 is common. For reductive amination with PEG-aldehyde, a slightly acidic pH (around 6) can favor N-terminal modification. Verify the pH of your reaction buffer before adding reagents.[1]
Incorrect Molar Ratio of PEG to Protein A low molar ratio of PEG reagent to protein will result in incomplete conjugation. Conversely, an excessively high ratio can lead to increased side products. Start with a 5- to 20-fold molar excess of PEG reagent and optimize based on your results.[1]
Degradation of Activated PEG Reagent Activated PEGs, especially NHS esters, are susceptible to hydrolysis in aqueous solutions.[2][3] Store PEG reagents under dry conditions and at the recommended temperature. Prepare stock solutions in an anhydrous solvent like DMSO and add them to the reaction buffer immediately before starting the reaction.
Short Reaction Time or Low Temperature The reaction may not have reached completion. Increase the reaction time and monitor the progress at various time points (e.g., 2, 4, 8, and 24 hours) to determine the optimal duration. While reactions are often performed at room temperature, a lower temperature (e.g., 4°C) can sometimes improve stability, though it may require a longer reaction time.
Inactivated Reducing Agent (for Reductive Amination) For PEG-aldehyde chemistry, the reducing agent (e.g., sodium cyanoborohydride) is crucial for forming a stable bond. If it has lost activity, the reaction will not proceed. Use a fresh supply of the reducing agent.
Buffer Contains Competing Nucleophiles Buffers containing primary amines, such as Tris, will compete with the protein for the activated PEG, reducing the yield of the desired PEGylated protein. Use non-amine-containing buffers like phosphate-buffered saline (PBS) or HEPES.[4]

Issue 2: Presence of Multiple PEGylated Species (Polydispersity)

Q2: My analysis shows multiple PEGylated products (e.g., mono-, di-, and multi-PEGylated). How can I achieve a more homogenous product?

A2: The presence of multiple PEGylated species is a common challenge, particularly when targeting lysine residues.

Possible Causes & Solutions:

Possible Cause Recommended Solution
High Molar Ratio of PEG to Protein A high excess of PEG reagent increases the likelihood of modification at multiple sites. Systematically decrease the molar ratio to find an optimal balance that favors mono-PEGylation.
High Reaction pH For amine-reactive PEGylation, a higher pH (e.g., > 8.5) increases the reactivity of lysine residues, leading to a higher degree of PEGylation. Lowering the pH can increase selectivity, for example, for the N-terminal amine which generally has a lower pKa than lysine epsilon-amines.
Multiple Reactive Sites with Similar Accessibility If your protein has several surface-exposed and reactive residues (e.g., lysines), a mixture of positional isomers and multi-PEGylated products is likely. Consider site-directed mutagenesis to remove competing reactive sites if a single, specific attachment point is critical. Alternatively, explore different PEGylation chemistries that target other residues like cysteines.

Issue 3: Protein Aggregation or Precipitation During Reaction

Q3: I am observing aggregation or precipitation of my protein during the PEGylation reaction. What can I do to prevent this?

A3: Protein aggregation during PEGylation can be caused by several factors, including the PEG reagent itself and the reaction conditions.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Intermolecular Cross-linking If you are using a bifunctional PEG reagent (with reactive groups at both ends), it can link multiple protein molecules together, leading to aggregation. Ensure you are using a monofunctional PEG reagent if your goal is not to create cross-linked structures.
High Protein Concentration High concentrations increase the proximity of protein molecules, making aggregation more likely. Try reducing the protein concentration in the reaction mixture.
Suboptimal Reaction Conditions pH, temperature, and buffer composition can affect protein stability. Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially reduce aggregation.
Addition of Stabilizing Excipients The inclusion of certain additives can help to suppress protein aggregation. Consider adding sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or certain amino acids (e.g., arginine) to your reaction buffer. Low concentrations of non-ionic surfactants may also be beneficial.
Pre-existing Aggregates in Protein Sample If your starting protein material contains aggregates, they can act as seeds for further aggregation. Ensure your protein is monomeric and pure before starting the PEGylation reaction by using a technique like size-exclusion chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in PEGylation reactions?

A1: The most common side products include:

  • Multi-PEGylated species: Proteins with more than one PEG chain attached.

  • Positional isomers: Mono-PEGylated proteins where the PEG chain is attached at different sites.

  • Unreacted protein: The starting material that has not been PEGylated.

  • Protein aggregates: Formed due to intermolecular cross-linking or instability during the reaction.

  • Hydrolyzed PEG: The activated PEG reagent can react with water, becoming inactive.

Q2: How does pH affect NHS-ester PEGylation reactions?

A2: The pH is a critical parameter for NHS-ester PEGylation. The reaction involves the nucleophilic attack of an unprotonated primary amine on the NHS ester. At a higher pH, more amine groups are deprotonated and thus more reactive, leading to a faster reaction rate. However, the rate of hydrolysis of the NHS ester also increases significantly at higher pH. For example, one study found that the hydrolysis half-life of a PEG-NHS ester was over 120 minutes at pH 7.4, but less than 9 minutes at pH 9.0. Therefore, an optimal pH (typically between 7 and 8.5) must be determined to balance the rate of PEGylation with the rate of hydrolysis.

Q3: What are the best analytical techniques to identify and quantify PEGylation products and side products?

A3: A combination of techniques is often used for comprehensive characterization:

  • SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein. It can give a qualitative indication of the extent of PEGylation and the presence of aggregates.

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is effective for separating PEGylated proteins from unreacted protein and for detecting high-molecular-weight aggregates.

  • Ion-Exchange Chromatography (IEX): Can often separate species with different numbers of attached PEG chains (e.g., mono- vs. di-PEGylated) because the PEG chains can shield the protein's surface charges. It can also be used to separate positional isomers.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-Q-TOF provide precise molecular weight measurements, allowing for the direct determination of the number of attached PEG molecules.

Q4: How can I confirm the site of PEGylation on my protein?

A4: Identifying the specific amino acid residue(s) where PEG is attached typically requires mass spectrometry-based methods. This often involves proteolytic digestion of the PEGylated protein followed by peptide mapping using LC-MS/MS. The PEGylated peptides will have a characteristic mass shift, allowing for their identification.

Experimental Protocols

Protocol 1: Analysis of PEGylation Reaction Mixture by Size-Exclusion Chromatography (SEC)

Objective: To separate and quantify the PEGylated protein, unreacted protein, and high-molecular-weight aggregates.

Materials:

  • SEC column suitable for the molecular weight range of your protein and its PEGylated forms (e.g., Agilent AdvanceBio SEC).

  • HPLC or UPLC system with a UV detector.

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).

  • PEGylated protein reaction mixture.

  • Unmodified protein standard.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Filter the PEGylated reaction mixture and the unmodified protein standard through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject a suitable volume (e.g., 10-50 µL) of the unmodified protein standard onto the column and record the chromatogram. The main peak corresponds to the native protein.

  • Sample Analysis: Inject the same volume of the filtered PEGylated reaction mixture onto the column and record the chromatogram.

  • Data Analysis:

    • Identify the peaks in the chromatogram. Aggregates will elute first (at a lower retention volume), followed by the PEGylated protein, and then the unreacted native protein.

    • Integrate the peak areas to determine the relative percentage of each species.

Protocol 2: Determination of Degree of PEGylation by MALDI-TOF Mass Spectrometry

Objective: To determine the number of PEG chains attached to the protein.

Materials:

  • MALDI-TOF mass spectrometer.

  • MALDI target plate.

  • Matrix solution (e.g., sinapinic acid at 10 mg/mL in 50% acetonitrile/0.1% TFA).

  • PEGylated protein sample, desalted.

  • Unmodified protein sample, desalted.

Procedure:

  • Sample Preparation: Mix the desalted protein sample (unmodified or PEGylated) with the matrix solution in a 1:1 ratio.

  • Target Spotting: Spot 0.5-1 µL of the sample-matrix mixture onto the MALDI target plate.

  • Crystallization: Allow the spot to air dry completely at room temperature, which allows for the co-crystallization of the sample and matrix.

  • Instrumental Analysis:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in linear mode, which is suitable for large molecules.

    • Optimize the laser power to obtain a good signal-to-noise ratio without causing excessive fragmentation.

  • Data Analysis:

    • Determine the molecular weight of the unmodified protein from its mass spectrum.

    • Determine the molecular weights of the species present in the PEGylated sample.

    • Calculate the number of attached PEG chains by subtracting the molecular weight of the unmodified protein from the molecular weight of the PEGylated species and dividing by the molecular weight of the PEG reagent.

Visualizations

PEGylation_Reaction_Scheme cluster_reactants Reactants cluster_products Products & Side Products Protein Protein (-NH2) MonoPEG Mono-PEGylated Protein Protein->MonoPEG + PEG MultiPEG Multi-PEGylated Protein Protein->MultiPEG + Multiple PEGs ActivatedPEG Activated PEG (e.g., PEG-NHS) ActivatedPEG->MonoPEG ActivatedPEG->MultiPEG HydrolyzedPEG Hydrolyzed PEG ActivatedPEG->HydrolyzedPEG + H2O Aggregates Aggregates MonoPEG->Aggregates Instability MultiPEG->Aggregates Instability

Caption: General reaction scheme for PEGylation showing desired products and common side products.

Troubleshooting_Workflow Start PEGylation Experiment Analyze Analyze Reaction Products (SEC, SDS-PAGE, MS) Start->Analyze Evaluate Evaluate Yield & Purity Analyze->Evaluate Success Successful PEGylation Evaluate->Success Acceptable LowYield Low Yield? Evaluate->LowYield Unacceptable HighImpurity High Impurity? LowYield->HighImpurity No CheckReagents Check Reagent Quality & pH LowYield->CheckReagents Yes OptimizePurity Adjust pH to Improve Selectivity HighImpurity->OptimizePurity Yes (Multi-PEG) CheckAggregation Check for Aggregation HighImpurity->CheckAggregation Yes (Aggregates) OptimizeRatio Optimize Molar Ratio & Reaction Time OptimizeRatio->Start CheckReagents->OptimizeRatio OptimizePurity->Start ReduceConc Reduce Protein Conc. & Add Stabilizers CheckAggregation->ReduceConc ReduceConc->Start

Caption: A troubleshooting workflow for identifying and resolving common issues in PEGylation reactions.

References

Technical Support Center: Purification of N-Boc-PEG7-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying N-Boc-PEG7-alcohol and its conjugates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The primary impurities often include unreacted starting materials, byproducts from the synthesis (such as elimination reaction products), and PEG oligomers of varying lengths. It is crucial to remove these contaminants to ensure the homogeneity and efficacy of the final product.

Q2: Which chromatographic methods are most effective for purifying this compound?

A2: The two most effective and commonly used methods are silica gel column chromatography and preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[1] The choice between them depends on the scale of your synthesis, the impurity profile, and the desired final purity.[1]

Q3: Can I use liquid-liquid extraction for purification?

A3: Liquid-liquid extraction can be a useful initial step to remove certain impurities. For instance, washing with a 5% aqueous sodium bicarbonate solution can remove acidic byproducts.[2] However, due to the water solubility of this compound, there is a risk of product loss to the aqueous phase.[2] Therefore, it is often used as a preliminary purification step before chromatography.

Q4: How does the PEG chain length affect the purification strategy?

A4: The length of the PEG chain significantly influences the molecule's properties. A longer PEG chain increases water solubility, which must be considered when choosing solvents for extraction and chromatography.[2] In RP-HPLC, a longer PEG chain will affect the retention time, balancing the hydrophobicity of the Boc group.

Q5: What is the expected purity for commercially available N-Boc-PEG-alcohol linkers?

A5: Commercially available N-Boc-PEG-alcohol linkers are typically offered at high purity. For example, N-Boc-PEG3-alcohol and N-Boc-PEG4-alcohol are often sold with a purity of 98%. N-Boc-N-bis(PEG3-OH) is available with a purity of over 96%.

Troubleshooting Guides

Silica Gel Column Chromatography
Problem Possible Cause Solution
Streaking or broad peaks on TLC and column. The polar nature of the PEG chain interacts strongly with the acidic silica gel.- Use a less polar solvent system to start and gradually increase the polarity with a shallow gradient. A 1:1 mixture of ethanol and isopropanol in chloroform has been reported to provide better separation than methanol-based eluents. - Consider deactivating the silica gel by adding a small percentage of a base like triethylamine to the eluent system.
Poor separation of the product from impurities. The chosen eluent system has insufficient selectivity.- Experiment with different solvent systems. For PEG-containing compounds, combinations of dichloromethane/methanol or chloroform/ethanol/isopropanol can be effective. - A slow, shallow gradient is recommended to improve the resolution of closely eluting compounds.
Product is not eluting from the column. The eluent is not polar enough to displace the highly polar PEG compound from the silica gel.- Gradually increase the percentage of the polar solvent (e.g., methanol or ethanol/isopropanol) in your eluent system.
Product decomposes on the column. The compound is sensitive to the acidic nature of silica gel.- Perform a quick stability test on a small scale by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If decomposition is observed, consider using a different stationary phase like alumina or deactivated silica gel.
Reversed-Phase HPLC (RP-HPLC)
Problem Possible Cause Solution
Poor resolution between the product and impurities. The gradient or mobile phase is not optimized.- Use a shallower gradient to improve the separation of closely eluting peaks. - Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they offer different selectivities. - Consider a different stationary phase, such as a C8 column instead of a C18, which may provide a different retention profile.
Peak tailing. Secondary interactions between the compound and the stationary phase, or column overload.- Ensure the column is properly equilibrated. - Reduce the amount of sample injected onto the column. - Adding a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape, but be cautious as the Boc group can be labile under strongly acidic conditions. Formic acid is a milder alternative.
Low recovery of the product. The product may be precipitating on the column or has poor solubility in the mobile phase.- Check the solubility of your this compound conjugate in the mobile phase. You may need to adjust the starting percentage of the organic solvent. - Ensure your sample is fully dissolved and filtered before injection.
Co-elution of unreacted starting materials. The starting materials have similar hydrophobicity to the product.- Optimize the mobile phase and gradient as described above. RP-HPLC is generally effective at separating the more hydrophobic Boc-protected product from less retained starting materials.

Data Presentation

The following table summarizes the typical purity of commercially available N-Boc-PEG-alcohol linkers, which can serve as a benchmark for your purification efforts.

CompoundPurity
N-Boc-PEG3-alcohol98%
N-Boc-PEG4-alcohol98%
N-Boc-PEG6-alcohol98%
N-Boc-N-bis(PEG3-OH)>96%

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurities in your reaction mixture.

  • Slurry Preparation: Create a slurry of silica gel (230-400 mesh) in a non-polar eluent such as 100% dichloromethane (DCM).

  • Column Packing: Wet pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle and drain the excess solvent to the level of the silica bed. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of DCM. Alternatively, for oily crude products, adsorb the oil onto a small amount of silica gel, dry it, and then dry-load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., DCM or chloroform) and gradually increase the polarity by introducing a polar solvent like methanol or a 1:1 mixture of ethanol and isopropanol. A slow and shallow gradient is recommended.

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC). The this compound is not UV-active, so visualization can be achieved by staining with potassium permanganate or iodine.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Preparative Reversed-Phase HPLC (RP-HPLC)

This method offers higher resolution and is ideal for achieving high purity.

  • System Preparation: Equilibrate a preparative C18 HPLC column with the initial mobile phase conditions (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile with 0.1% Formic Acid).

  • Sample Preparation: Dissolve the crude or partially purified this compound in the initial mobile phase and filter it through a 0.45 µm filter.

  • Injection and Elution: Inject the sample onto the column and start the gradient elution. A suggested starting gradient is to increase the acetonitrile concentration from 5% to 50% over 30 minutes.

  • Fraction Collection: Collect fractions based on the UV chromatogram if your conjugate has a UV-active component, or by collecting timed fractions if it does not.

  • Product Isolation: Analyze the collected fractions for purity (e.g., by analytical HPLC or mass spectrometry). Combine the pure fractions and remove the organic solvent. The product can then be recovered by lyophilization or extraction.

Mandatory Visualization

experimental_workflow Purification Workflow for this compound Conjugates cluster_start Crude Product cluster_purification Purification Options cluster_silica Silica Gel Chromatography cluster_hplc Reversed-Phase HPLC cluster_end Final Product crude Crude this compound (Contains impurities) silica_prep 1. Prepare Silica Slurry & Pack Column crude->silica_prep hplc_prep 1. Equilibrate C18 Column crude->hplc_prep silica_load 2. Load Crude Product silica_prep->silica_load silica_elute 3. Elute with Gradient (e.g., DCM/MeOH) silica_load->silica_elute silica_collect 4. Collect & Analyze Fractions silica_elute->silica_collect pure Pure this compound silica_collect->pure hplc_load 2. Inject Filtered Sample hplc_prep->hplc_load hplc_elute 3. Elute with Gradient (e.g., ACN/H2O) hplc_load->hplc_elute hplc_collect 4. Collect Fractions hplc_elute->hplc_collect hplc_collect->pure

Caption: Purification workflow for this compound conjugates.

troubleshooting_logic Troubleshooting Logic for Poor Separation cluster_method Identify Purification Method cluster_silica_solutions Silica Gel Solutions cluster_hplc_solutions RP-HPLC Solutions start Poor Separation Observed is_silica Silica Gel? start->is_silica is_hplc RP-HPLC? start->is_hplc is_silica->is_hplc No silica_sol1 Use Shallower Gradient is_silica->silica_sol1 Yes hplc_sol1 Use Shallower Gradient is_hplc->hplc_sol1 Yes silica_sol2 Change Eluent System (e.g., add EtOH/IPA) silica_sol1->silica_sol2 silica_sol3 Deactivate Silica (add base) silica_sol2->silica_sol3 end Improved Separation silica_sol3->end hplc_sol2 Change Organic Modifier (ACN vs. MeOH) hplc_sol1->hplc_sol2 hplc_sol3 Change Stationary Phase (C18 to C8) hplc_sol2->hplc_sol3 hplc_sol3->end

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recommended storage, stability, and handling of N-Boc-PEG7-alcohol. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability and integrity of this compound, it is crucial to adhere to the recommended storage conditions. The optimal storage temperature can vary slightly between suppliers, but the general consensus is to store the compound in a cool, dry, and dark environment.

Q2: How long is this compound stable under recommended storage conditions?

A2: The shelf life of this compound is dependent on the storage conditions and whether it is in solid form or dissolved in a solvent. When stored as a solid in a tightly sealed container at the recommended temperature, it can be stable for an extended period. For specific shelf-life information, it is always best to consult the certificate of analysis provided by the supplier.

Q3: What solvents are compatible with this compound?

A3: this compound exhibits good solubility in a variety of common laboratory solvents. It is soluble in water, as well as organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF). The choice of solvent will depend on the specific requirements of your experimental protocol.

Q4: What are the signs of degradation for this compound?

A4: Degradation of this compound, and PEG compounds in general, can be indicated by several physical and chemical changes. Visual signs of degradation may include a change in color, the appearance of solid particles, or sediment. Chemical indicators of degradation can include a shift in the pH of a solution or the detection of acidic byproducts. If any of these signs are observed, it is recommended to discard the reagent to avoid compromising experimental results.

Q5: Can I use this compound that has been accidentally left at room temperature?

A5: While short-term exposure to ambient temperatures during shipping is generally acceptable, prolonged storage at room temperature is not recommended. If the compound has been left at room temperature for an extended period, its quality may be compromised. It is advisable to perform a quality control check, such as HPLC analysis, to assess its purity before use. For critical applications, it is best to use a fresh vial that has been stored under the recommended conditions.

Recommended Storage and Stability Data

The following table summarizes the recommended storage conditions and stability information for this compound based on publicly available data from various suppliers.

ParameterRecommendationCitation
Storage Temperature (Solid Form) -20°C, 2-8°C, or -5°C
Storage Conditions Keep in a dry and dark place, in a tightly sealed container.
Solubility Water, DMSO, DCM, DMF
Shipping Temperature Ambient Temperature
Long-term Stability (Solid Form) Up to 3 years at -20°C
Stability in Solvent Up to 6 months at -80°C; Up to 1 month at -20°C

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue 1: Incomplete Reaction or Low Yield in Bioconjugation

  • Potential Cause: The reactivity of the alcohol functional group may be lower than expected, or the reaction conditions may not be optimal.

  • Solution:

    • Ensure that the this compound is fully dissolved in the reaction solvent.

    • Optimize the reaction stoichiometry by adjusting the molar ratio of the reactants.

    • Consider extending the reaction time or moderately increasing the reaction temperature, while monitoring for potential side reactions.

    • Ensure the pH of the reaction mixture is suitable for the specific conjugation chemistry being employed.

Issue 2: Unexpected Side Products Observed by LC-MS Analysis

  • Potential Cause: The Boc protecting group may be prematurely cleaved under acidic conditions, or the PEG chain may undergo oxidation.

  • Solution:

    • Avoid acidic conditions during your reaction and purification steps if the Boc group needs to remain intact.

    • Degas solvents and use an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if the reaction is performed at an elevated temperature.

Issue 3: Difficulty in Removing the Boc Protecting Group

  • Potential Cause: The deprotection conditions may be too mild or the reaction time insufficient.

  • Solution:

    • Increase the concentration of the acid used for deprotection (e.g., trifluoroacetic acid - TFA).

    • Extend the reaction time for the deprotection step.

    • Monitor the reaction progress using a suitable analytical technique like TLC or LC-MS to ensure complete removal of the Boc group.

Experimental Protocols

Protocol: Stability Assessment of this compound via Forced Degradation and HPLC Analysis

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • HPLC grade water, acetonitrile, and methanol
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • HPLC system with a C18 column and a suitable detector (e.g., ELSD or CAD)

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Forced Degradation Studies:

  • Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 24 hours).
  • Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified time.
  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a specified time.
  • Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for a specified time.
  • Control Sample: Keep an aliquot of the stock solution at the recommended storage temperature (-20°C).

4. Sample Analysis by HPLC:

  • After the incubation period, neutralize the acidic and basic samples.
  • Analyze all samples (including the control) by reverse-phase HPLC using a C18 column.
  • A suitable mobile phase gradient could be water and acetonitrile.
  • Use a detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) for optimal detection of the PEG compound.
  • Compare the chromatograms of the stressed samples to the control sample to identify and quantify any degradation products.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Experiments cluster_start Start cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Solution Implementation start Experiment with this compound problem Unsatisfactory Result? start->problem check_reagent Check Reagent Integrity: - Visual Inspection - Check Expiry - Confirm Storage problem->check_reagent Yes optimize Optimize Conditions problem->optimize No, Successful check_protocol Review Experimental Protocol: - Stoichiometry - Reaction Time & Temp - Solvent & pH check_reagent->check_protocol check_deprotection Verify Boc Deprotection (if applicable): - Acid Concentration - Reaction Time check_protocol->check_deprotection check_deprotection->optimize rerun Rerun Experiment optimize->rerun

Caption: Troubleshooting workflow for experiments using this compound.

StabilityTestingWorkflow This compound Stability Testing Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution of this compound acid Acidic Hydrolysis prep_stock->acid base Basic Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal Stress prep_stock->thermal control Control Sample (Stored at -20°C) prep_stock->control hplc HPLC Analysis (C18 Column, ELSD/CAD) acid->hplc base->hplc oxidation->hplc thermal->hplc control->hplc compare Compare Chromatograms & Quantify Degradants hplc->compare

Caption: Workflow for assessing the stability of this compound.

Technical Support Center: Troubleshooting Incomplete Boc Group Removal from PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from polyethylene glycol (PEG) linkers.

Troubleshooting Guide

1. Why is my Boc deprotection incomplete?

Incomplete Boc deprotection is a frequent issue that can arise from several factors. Below are the common causes and recommended troubleshooting steps.

Possible Causes:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved via acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a standard reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction times or low temperatures may not be adequate for the complete removal of the Boc group.[1] While many deprotection reactions are conducted at room temperature, some substrates may necessitate longer reaction times or gentle heating.

  • Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thereby slowing down the reaction rate.[1]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEG-linker conjugate and the acid are fully solvated. Dichloromethane (DCM) is a commonly used solvent for TFA-mediated deprotection.[1]

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of TFA in DCM, for example, from 20% to 50%.[1]

  • Extend Reaction Time: Monitor the reaction's progress using an appropriate analytical technique such as TLC, LC-MS, or NMR and extend the reaction time as needed.

  • Consider a Stronger Acid System: If increasing concentration and time is ineffective, a stronger acid system like 4M HCl in 1,4-dioxane can be employed.

  • Optimize Solvent: Ensure the chosen solvent provides good solubility for your specific PEGylated compound.

2. I am observing unexpected side products after deprotection. What could be the cause?

The formation of side products is primarily due to the generation of a reactive tert-butyl cation during the cleavage of the Boc group. This carbocation can alkylate nucleophilic residues within your molecule.

Commonly Affected Residues:

  • Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.

  • Cysteine (Cys): The free thiol group is a target for alkylation.

  • Tyrosine (Tyr): The phenolic ring can be alkylated.

Solution: Use of Scavengers

Scavengers are added to the reaction mixture to trap the reactive tert-butyl cation, thus preventing it from reacting with your product.

  • Recommended Scavengers: Triisopropylsilane (TIS) is a common and effective scavenger. A cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is widely used to effectively quench the tert-butyl cation. For molecules with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT) can be utilized.

Frequently Asked Questions (FAQs)

Q1: How can I monitor the progress of the deprotection reaction?

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to visualize the disappearance of the starting material and the appearance of the more polar, deprotected product (which will have a lower Rf value).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more precise assessment of the reaction, allowing for the quantification of the starting material, product, and any side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.

Q2: What is the best way to work up the reaction and isolate the deprotected product?

  • Evaporation of Acid: For volatile acids like TFA, removal under reduced pressure (rotoevaporation) is effective. Co-evaporation with a solvent like toluene can help eliminate residual traces of TFA.

  • Precipitation: The deprotected PEG-linker, often as an ammonium salt, can sometimes be precipitated by adding a non-polar solvent such as diethyl ether.

  • Aqueous Workup: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.

Q3: Can I perform the Boc deprotection without using a strong acid?

Yes, several milder deprotection methods are available for substrates sensitive to strong acids:

  • Thermal Deprotection: Heating the Boc-protected compound can lead to thermal cleavage, though this may require high temperatures and long reaction times.

  • Lewis Acid Catalysis: Reagents like zinc bromide or TMSI in a suitable organic solvent can effect Boc deprotection under milder conditions.

  • Oxalyl Chloride/Methanol: This system has proven effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.

Experimental Protocols

Standard Boc Deprotection Protocol

This protocol describes the standard procedure for the removal of a Boc protecting group using Trifluoroacetic Acid (TFA).

  • Dissolution: Dissolve the Boc-protected PEG linker in dichloromethane (DCM) to a concentration of 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Add TFA to the desired final concentration (e.g., 20-50% v/v).

  • Scavenger Addition (if necessary): Add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • Co-evaporate with toluene (3x) to remove residual TFA.

    • The resulting TFA salt of the deprotected amine can be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane1 - 4 hoursRoom Temp

Table 2: Common Scavengers for Boc Deprotection

ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS)General carbocation scavenger2.5 - 5% (v/v)
WaterGeneral carbocation scavenger2.5 - 5% (v/v)
ThioanisoleMethionine5% (v/v)
1,2-Ethanedithiol (EDT)Cysteine2.5% (v/v)

Visualizations

G cluster_workflow Experimental Workflow for Boc Deprotection start Start: Boc-Protected PEG Linker dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add TFA & Scavengers cool->add_reagents react Stir at 0°C to RT (1-2 hours) add_reagents->react monitor Monitor Reaction (TLC, LC-MS) react->monitor monitor->react Incomplete workup Work-up: Evaporation/ Precipitation monitor->workup Reaction Complete product Deprotected PEG Linker (TFA Salt) workup->product neutralize Neutralization (Optional) product->neutralize final_product Free Amine neutralize->final_product

Caption: Boc Deprotection Experimental Workflow.

G cluster_troubleshooting Troubleshooting Incomplete Deprotection cluster_causes cluster_solutions incomplete Incomplete Deprotection? cause Identify Cause incomplete->cause Yes complete Deprotection Complete incomplete->complete No c1 Insufficient Acid? cause->c1 c2 Inadequate Time/Temp? cause->c2 c3 Steric Hindrance? cause->c3 c4 Solvent Issue? cause->c4 solution Implement Solution solution->incomplete s1 Increase TFA Conc. c1->s1 s2 Extend Time/Temp. c2->s2 s3 Use Stronger Acid c3->s3 s4 Change Solvent c4->s4 s1->solution s2->solution s3->solution s4->solution

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Preventing Aggregation During Protein Modification with PEG

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges with protein aggregation during PEGylation.

Troubleshooting Guide: Step-by-Step Solutions to Protein Aggregation

Protein aggregation during PEGylation can be a significant hurdle, leading to loss of active protein and challenges in purification. This guide provides a systematic approach to troubleshoot and mitigate aggregation.

Step 1: Optimization of Reaction Conditions

The initial and most critical step is to systematically optimize the reaction conditions. Small-scale screening experiments are highly recommended to identify the optimal parameters before scaling up.[1]

Detailed Protocol: Small-Scale PEGylation Screening

Objective: To determine the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.[1]

  • Prepare Stock Solutions:

    • Protein stock solution (e.g., 10 mg/mL in a suitable buffer).

    • Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer).

  • Screening Parameters:

    • Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).[1] High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[1]

    • PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).[1]

    • pH: Screen a range of pH values around the protein's isoelectric point (pI) and its known optimal stability pH (e.g., pH 6.0, 7.0, 7.4, 8.0). Suboptimal pH can expose hydrophobic regions, leading to aggregation.

    • Temperature: Conduct reactions at different temperatures (e.g., 4°C, room temperature). Lowering the temperature to 4°C can slow the reaction rate and may reduce aggregation.

  • Reaction Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.

  • Analysis: After incubation, analyze the samples for aggregation using techniques like visual inspection for precipitation, UV-Vis spectroscopy for turbidity, size-exclusion chromatography (SEC), and dynamic light scattering (DLS).

Troubleshooting Workflow for Reaction Condition Optimization

G start Start: Aggregation Observed optimize Optimize Reaction Conditions start->optimize params Screen: - Protein Concentration - PEG:Protein Ratio - pH - Temperature optimize->params analyze Analyze for Aggregation (SEC, DLS, UV-Vis) params->analyze success Aggregation Minimized analyze->success Successful fail Aggregation Persists analyze->fail Unsuccessful next_step Proceed to Step 2: Incorporate Stabilizing Excipients fail->next_step

Caption: Workflow for optimizing PEGylation reaction conditions.

Step 2: Incorporation of Stabilizing Excipients

If optimizing reaction conditions is not sufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation. These additives can enhance protein stability through various mechanisms.

Excipient TypeExamplesRecommended ConcentrationMechanism of Action
Sugars & Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) for SucrosePreferential exclusion, increases protein stability.
Amino Acids Arginine, Glycine50-100 mM for ArginineSuppresses non-specific protein-protein interactions.
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.
Step 3: Control the Reaction Rate

A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking, which is a major cause of aggregation, especially with bifunctional PEGs.

  • Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.

  • Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller portions over time.

Step 4: Consider Alternative PEGylation Strategies

If aggregation persists, consider alternative PEGylation chemistries or PEG reagents.

  • PEG Reagent Choice: The structure and size of the PEG can influence aggregation. For instance, N-terminal PEGylation of granulocyte colony-stimulating factor (GCSF) with a 20 kDa PEG was shown to prevent protein precipitation. However, the site of PEGylation is crucial, as modification at other sites might enhance aggregation.

  • Site-Specific PEGylation: Targeting specific amino acid residues, such as cysteine, can offer more controlled conjugation and potentially reduce aggregation. Cysteine residues are less frequent on the protein surface, making them ideal targets for specific modification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

A1: Several factors can contribute to protein aggregation during PEGylation:

  • Intermolecular Cross-linking: Bifunctional PEG linkers can connect multiple protein molecules, leading to large aggregates.

  • High Protein Concentration: Increased proximity of protein molecules enhances the chance of intermolecular interactions.

  • Suboptimal Reaction Conditions: pH, temperature, and buffer composition can affect protein stability and solubility. Deviations from optimal conditions can lead to the exposure of hydrophobic regions, promoting aggregation.

  • PEG-Protein Interactions: The PEG polymer itself can sometimes induce conformational changes in the protein that favor aggregation. The length of the PEG chain can influence these interactions.

  • Poor Reagent Quality: Impurities in the PEG reagent can lead to unintended cross-linking.

Logical Relationship of Aggregation Causes

G aggregation Protein Aggregation cause1 Intermolecular Cross-linking cause1->aggregation cause2 High Protein Concentration cause2->aggregation cause3 Suboptimal Reaction Conditions cause3->aggregation cause4 PEG-Protein Interactions cause4->aggregation cause5 Poor Reagent Quality cause5->aggregation

Caption: Primary causes leading to protein aggregation during PEGylation.

Q2: How can I detect and quantify protein aggregation?

A2: A variety of analytical techniques can be used to monitor aggregation:

Analytical TechniquePrincipleInformation Provided
Visual Inspection Direct observationPresence of visible precipitates.
UV-Vis Spectroscopy Measures light scattering at a specific wavelength (e.g., 340-600 nm)Indicates the presence of insoluble aggregates (turbidity).
Size-Exclusion Chromatography (SEC) Separates molecules based on size.Quantifies monomer, soluble aggregates, and fragments.
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to particle movement.Provides information on the size distribution of particles in solution.
SDS-PAGE Separates proteins based on molecular weight under denaturing conditions.Can reveal the presence of high molecular weight covalent adducts.

Q3: Can the type of PEG (linear vs. branched) affect aggregation?

A3: Yes, the architecture of the PEG molecule can influence the properties of the PEGylated protein. For example, branched PEGs have been shown to have a lower loss of biological activity compared to linear chains in some cases. While direct comparisons on aggregation are protein-specific, the larger hydrodynamic volume of branched PEGs could potentially offer greater steric hindrance to prevent intermolecular interactions.

Q4: Does the site of PEGylation matter for preventing aggregation?

A4: Absolutely. The location of PEG attachment can significantly impact protein stability and aggregation propensity. PEGylating near an active site might not only reduce activity but could also induce conformational changes that lead to aggregation. Conversely, attaching PEG to a site that enhances conformational stability can protect against aggregation. It is generally advisable to avoid modifying residues in the protein's active or binding sites.

Q5: Are there any computational tools to predict optimal PEGylation sites to minimize aggregation?

A5: While still an area of active research, computational approaches and molecular dynamics simulations are being explored to predict the impact of PEGylation on protein stability. These methods aim to identify sites where PEG attachment would be least disruptive to the native protein structure and might even enhance its stability, thereby reducing the risk of aggregation. Rational, structure-based selection of PEGylation sites is a promising strategy to minimize trial-and-error in the lab.

References

Technical Support Center: Optimizing PROTAC Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address challenges, particularly low yields, encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs) that incorporate polyethylene glycol (PEG) linkers.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of Final PROTAC Product

Question: My final coupling reaction (e.g., amide bond formation or click chemistry) is showing very low yield or failing completely. What are the common causes and how can I troubleshoot this?

Answer:

Low yields in the final coupling step are a frequent challenge in PROTAC synthesis, often stemming from reaction conditions, reagent quality, or the inherent properties of the intermediates.

Possible Causes & Recommended Solutions:

  • Inefficient Coupling Reaction:

    • Amide Coupling: Standard peptide coupling reagents may be insufficient. Screen a variety of reagents (e.g., HATU, HBTU, PyBOP) and additives (e.g., HOBt, DIPEA). Ensure all reagents are anhydrous, as water can quench the reaction.[1][2]

    • Click Chemistry (CuAAC): The copper(I) catalyst is prone to oxidation. Use a freshly prepared catalyst solution, add a reducing agent like sodium ascorbate, and ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[2][3]

  • Steric Hindrance: The bulky nature of the warhead or E3 ligase ligand intermediates can sterically hinder the reaction site. Consider switching to a less bulky protecting group on one of your intermediates or using a longer PEG linker to increase the distance between the reactive ends.

  • Poor Solubility of Intermediates: One or both of your PROTAC fragments may have poor solubility in the chosen reaction solvent. This is common for large, complex molecules.[4]

    • Solvent Screening: Test a range of anhydrous solvents or solvent mixtures (e.g., DMF, DMSO, NMP, THF/DCM mixtures) to find one that effectively dissolves both intermediates.

    • Temperature Modification: Gently heating the reaction mixture may improve solubility and reaction kinetics. However, monitor for potential degradation of starting materials.

  • Degradation of Starting Materials: Ensure the functional groups on your warhead and E3 ligase ligand are stable under the chosen reaction conditions. For example, some functional groups may be sensitive to the bases used in amide coupling (like DIPEA) or the copper catalyst in click chemistry.

Issue 2: Complex Reaction Mixture and Difficult Purification

Question: My crude product shows multiple spots on TLC or multiple peaks on LC-MS, and I'm struggling to isolate the desired PROTAC. Why is purification so challenging with PEG linkers?

Answer:

The purification of PEGylated PROTACs is notoriously difficult due to the nature of the PEG linker itself and the complexity of the reaction mixture.

Common Challenges & Purification Strategies:

  • Product Heterogeneity: Commercial PEG linkers, especially longer ones, are often a mixture of different chain lengths (polydisperse). This leads to a final PROTAC product that is also a mixture of different molecular weights, which can be difficult to separate.

    • Strategy: Use monodisperse PEG linkers if possible. While more expensive, they yield a single final product, simplifying purification and characterization.

  • Co-elution of Impurities: Unreacted starting materials, byproducts, and excess PEG reagents can have similar physicochemical properties to the final PROTAC, causing them to co-elute during chromatography. For instance, a common byproduct in pomalidomide-based PROTAC synthesis can co-elute with the desired product during HPLC.

    • Strategy 1: Multi-Step Purification: A single chromatographic method is often insufficient. A combination of techniques is recommended.

      • Size Exclusion Chromatography (SEC): Often used as an initial step to separate the large PROTAC molecule from smaller impurities like unreacted PEG reagents or coupling agents.

      • Reverse Phase HPLC (RP-HPLC): The most common method for final purification. Optimize the gradient and consider different column chemistries (C4, C8, C18) to achieve better resolution. C4 or C8 columns are sometimes better suited for large, hydrophobic molecules than the standard C18.

      • Ion Exchange Chromatography (IEX): Useful if the PROTAC and impurities have different charge states.

  • Poor Solubility for Chromatography: The final PROTAC may be poorly soluble in standard chromatography mobile phases.

    • Strategy: Use solvents like DMSO or DMF to dissolve the sample before injection, but be mindful of the injection volume to avoid solvent effects on the column. Modifying the mobile phase with small amounts of additives can also improve solubility.

Frequently Asked Questions (FAQs)

Q1: How does the length of the PEG linker affect the synthesis yield and overall PROTAC efficacy?

A1: The linker is not just a spacer; its length and composition are critical for PROTAC function.

  • Synthesis Yield: While not always directly correlated, using very long, polydisperse PEG linkers can complicate purification and make it seem like the yield is lower due to difficulty in isolating a pure product. Synthetically, the reactivity of the terminal groups is generally independent of PEG chain length.

  • PROTAC Efficacy: Linker length is crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). An optimal linker length must be determined empirically for each system.

    • Too Short: Can cause steric clashes between the target protein and the E3 ligase, preventing ternary complex formation.

    • Too Long: May lead to an entropic penalty upon binding, resulting in a less stable ternary complex and reduced degradation potency. It can also lead to unproductive binding modes.

Q2: My PEGylated PROTAC has poor cell permeability. What can I do?

A2: This is a common issue as the hydrophilicity of PEG linkers can hinder passive diffusion across cell membranes.

  • Modify the Linker: Synthesize analogs with more hydrophobic linkers (e.g., alkyl chains) or hybrid alkyl-PEG linkers to balance solubility and permeability.

  • Conformational Shielding: The flexible nature of PEG linkers can sometimes be advantageous. They may adopt folded conformations that shield the polar surface area of the PROTAC, creating a more compact structure that is better able to cross the cell membrane. Experimenting with different PEG lengths can help find a linker that adopts such a favorable conformation.

  • Introduce Rigid Elements: Incorporating rigid moieties like piperazine or phenyl groups into the linker can sometimes improve permeability by reducing the molecule's flexibility and polar surface area.

Q3: My PROTAC shows a strong "hook effect." Is this related to the PEG linker?

A3: The hook effect, where degradation efficiency decreases at high PROTAC concentrations, is a phenomenon related to the formation of unproductive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) that predominate over the productive ternary complex. The linker's properties, including its flexibility and length, can influence the concentration at which this occurs. A highly flexible PEG linker might not sufficiently pre-organize the binding motifs, potentially favoring binary complex formation at high concentrations. Designing PROTACs with linkers that promote positive cooperativity in ternary complex formation can help mitigate the hook effect.

Q4: What are the most robust chemical reactions for coupling fragments in a PEG-linked PROTAC synthesis?

A4: The most common and generally robust methods are amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry".

  • Amide Bond Formation: Widely used and versatile. Success depends on choosing the right coupling reagents (e.g., HATU, PyBOP) and ensuring anhydrous conditions.

  • Click Chemistry (CuAAC): Offers high yields, is tolerant of many functional groups, and the reaction conditions are generally mild. This is often a preferred method for the final ligation step in a convergent synthesis.

Quantitative Data Summary

Optimizing reaction conditions is key to improving yields. The tables below summarize representative data for common coupling reactions used in PROTAC synthesis. Note that optimal conditions are highly substrate-dependent.

Table 1: Representative Conditions for Amide Bond Formation

ParameterCondition 1Condition 2Condition 3
Carboxylic Acid 1.0 eq1.0 eq1.0 eq
Amine 1.1 eq1.0 eq1.2 eq
Coupling Reagent HATU (1.2 eq)PyBOP (1.2 eq)EDC (1.5 eq)
Base DIPEA (3.0 eq)DIPEA (3.0 eq)HOBt (1.5 eq)
Solvent Anhydrous DMFAnhydrous DCMAnhydrous DMF
Temperature Room Temperature0 °C to RTRoom Temperature
Typical Yield 40-70%50-65%30-60%

Table 2: Representative Conditions for Click Chemistry (CuAAC)

ParameterCondition
Alkyne Intermediate 1.0 eq
Azide Intermediate 1.1 eq
Copper Source CuSO₄·5H₂O (0.1 eq)
Reducing Agent Sodium Ascorbate (0.2 eq)
Ligand (optional) TBTA
Solvent tBuOH/H₂O (1:1) or DMF
Temperature Room Temperature
Typical Yield 60-95%

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

Objective: To couple a carboxylic acid-terminated fragment with an amine-terminated fragment.

Methodology:

  • Dissolve the carboxylic acid-containing fragment (1.0 eq) and the amine-containing fragment (1.1 eq) in anhydrous DMF.

  • Add the coupling reagent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq) to the solution.

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% LiCl solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to yield the final PROTAC.

Protocol 2: General Procedure for Final Purification by RP-HPLC

Objective: To achieve high purity of the final PEGylated PROTAC.

Methodology:

  • Column: A C4, C8, or C18 preparative column is typically used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Procedure: a. Dissolve the crude PROTAC in a minimal amount of DMSO or DMF. b. Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5-10%). c. Inject the sample. d. Elute the product using a linear gradient of Mobile Phase B (e.g., 10% to 90% B over 30 minutes). The gradient should be optimized to resolve the product from impurities. e. Collect fractions corresponding to the desired product peak, identified by LC-MS analysis. f. Lyophilize the collected fractions to obtain the pure PROTAC as a TFA salt.

Visualizations

The following diagrams illustrate key workflows and concepts in PROTAC synthesis and troubleshooting.

G cluster_synthesis PROTAC Synthesis Workflow cluster_purification Purification & Analysis start Fragment A (Warhead-Linker) couple Final Coupling (e.g., Amide or Click) start->couple fragB Fragment B (E3 Ligase Ligand) fragB->couple crude Crude PROTAC couple->crude purify Multi-Step Purification (SEC, RP-HPLC) crude->purify analysis Characterization (LC-MS, NMR) purify->analysis final Pure PROTAC analysis->final

Caption: A typical convergent workflow for PROTAC synthesis, coupling, and purification.

G start Low Synthesis Yield Observed check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents check_solubility Assess Intermediate Solubility start->check_solubility check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions reagent_screen Screen Coupling Reagents / Catalysts check_reagents->reagent_screen sol_screen Screen Solvents / Mixtures check_solubility->sol_screen cond_opt Optimize Temp / Time check_conditions->cond_opt rerun Re-run Optimized Reaction sol_screen->rerun reagent_screen->rerun cond_opt->rerun end Improved Yield rerun->end

Caption: A logical troubleshooting workflow for diagnosing low yields in PROTAC synthesis.

References

Monitoring the progress of N-Boc-PEG7-alcohol reactions by TLC or HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals who are monitoring the progress of reactions involving N-Boc-PEG7-alcohol using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the key chemical species to monitor in a typical this compound reaction?

A1: In a standard reaction, such as an esterification or etherification where this compound is a starting material, you should monitor the consumption of the this compound starting material, the appearance of the desired product, and potentially the formation of any side products or intermediates. If the reaction involves deprotection of the Boc group, you will need to monitor the disappearance of the Boc-protected compound and the appearance of the deprotected amine.

Q2: How do I choose between TLC and HPLC for monitoring my reaction?

A2: The choice between TLC and HPLC depends on the specific requirements of your analysis. TLC is a rapid, simple, and inexpensive technique ideal for quick qualitative checks to see if the starting material is being consumed and a new product is forming.[1] HPLC provides quantitative data, higher resolution, and greater sensitivity, making it suitable for detailed analysis, monitoring multiple species simultaneously, and assessing product purity.[2][]

Q3: What are generally suitable TLC conditions for analyzing this compound and its derivatives?

A3: Due to the polar nature of the PEG chain, polar mobile phases are typically required. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate and methanol. The polarity can be adjusted by changing the ratio of the solvents. For visualization, since PEGs do not have a UV chromophore, staining is necessary.[4][5] Common stains include potassium permanganate, phosphomolybdic acid, or iodine vapor.

Q4: What are the recommended starting conditions for HPLC analysis of this compound reactions?

A4: Reversed-phase HPLC (RP-HPLC) is commonly used. A C18 or C8 column is a good choice. A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (ACN) or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, is typically effective. Since PEG compounds lack a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or a Refractive Index Detector (RID) are often necessary for quantification.

Q5: How can I effectively monitor the deprotection of the N-Boc group?

A5: The deprotection of the N-Boc group can be monitored by observing the disappearance of the starting this compound and the appearance of the resulting free amine. On TLC, the free amine will have a significantly different (usually lower) Rf value due to its increased polarity and will often streak if a basic modifier like triethylamine is not added to the mobile phase. In HPLC, the deprotected product will have a different retention time. The removal of the tert-butyl peak (around 1.5 ppm) in the 1H NMR spectrum is also a definitive way to confirm deprotection.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting

Q: My spots are streaking or elongated on the TLC plate. What can I do?

A: Streaking is a common issue when working with polar or ionizable compounds like amines or acids.

  • Sample Overload: You may have spotted too much sample. Try diluting your sample and spotting a smaller amount.

  • Compound Nature: For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to your mobile phase. For basic compounds (like the deprotected amine), add a small amount of triethylamine (0.1–2.0%) or use a solvent system containing ammonia in methanol/DCM.

  • High Polarity: If the compound is very polar, it may interact too strongly with the silica gel. Consider using a reversed-phase TLC plate (e.g., C18).

Q: I can't see any spots on my TLC plate after development. What went wrong?

A: This can happen for several reasons:

  • No UV Activity: this compound and its derivatives are generally not UV-active. You must use a chemical stain for visualization. Try stains like potassium permanganate, phosphomolybdic acid, or an iodine chamber.

  • Sample Too Dilute: Your sample may be too concentrated. Try spotting the same location multiple times, allowing the solvent to dry between each application.

  • Sample Dissolution: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate to prevent the sample from dissolving into the solvent reservoir.

  • Volatility: If your compounds are volatile, they may have evaporated from the plate.

Q: My starting material and product spots have very similar Rf values. How can I improve the separation?

A:

  • Change Mobile Phase Polarity: If the spots are near the solvent front (high Rf), your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., methanol). If the spots are near the baseline (low Rf), your mobile phase is not polar enough. Increase the proportion of the polar solvent.

  • Try a Different Solvent System: Sometimes, changing the solvents completely can improve separation. For example, if a DCM/MeOH mixture isn't working, try a system with ethyl acetate/hexanes/methanol or chloroform/methanol.

  • Use a Different Stationary Phase: Consider using a different type of TLC plate, such as alumina or a reversed-phase plate.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q: My HPLC peaks are broad or show tailing/fronting. What are the likely causes?

A:

  • Column Issues: The column may be degrading or contaminated. Try flushing the column or replacing it if necessary. Distorted peak shapes can sometimes occur with PEGs due to interactions with the stationary phase.

  • Mobile Phase pH: If your analyte is ionizable, the pH of the mobile phase can significantly affect peak shape. Ensure the pH is controlled and is at least 2 pH units away from the pKa of your compound.

  • Sample Overload: Injecting too much sample can lead to peak broadening. Try injecting a smaller volume or a more dilute sample.

  • Inappropriate Solvent: Dissolving your sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Try to dissolve the sample in the mobile phase itself.

Q: My retention times are drifting or are not reproducible. How can I stabilize my method?

A:

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent mobile phase composition can lead to shifting retention times.

  • Temperature Fluctuation: Use a column oven to maintain a constant temperature, as temperature can affect retention times.

  • Flow Rate Fluctuation: Check the pump for any leaks or pressure fluctuations that might indicate a problem with the flow rate.

Q: I am not detecting my PEGylated compounds. What could be the problem?

A:

  • Incorrect Detector: As mentioned, PEG compounds do not have a strong UV chromophore. A standard UV detector set at low wavelengths (e.g., 210-220 nm) might show some response, but it is not ideal. Use a universal detector like ELSD, CAD, or RID for reliable detection and quantification.

  • Compound Solubility: PEGs can sometimes be slow to dissolve, especially at room temperature. Ensure your sample is fully dissolved in the injection solvent. Mild heating can sometimes aid dissolution.

  • Precipitation on Column: Your compound may be precipitating on the column if the mobile phase is not suitable. Ensure your analyte is soluble in the mobile phase throughout the gradient.

Data Summary Tables

Table 1: Comparison of TLC and HPLC for Reaction Monitoring

FeatureThin-Layer Chromatography (TLC)High-Performance Liquid Chromatography (HPLC)
Principle Separation on a planar stationary phaseSeparation in a packed column under high pressure
Speed Fast (minutes)Slower (minutes to an hour)
Cost LowHigh
Data Output Qualitative / Semi-quantitative (Rf value)Quantitative (Peak area, retention time)
Resolution LowerHigh
Sensitivity LowerHigh
Best For Quick reaction checks, screening solventsAccurate quantification, purity analysis, complex mixtures

Table 2: Recommended Starting Conditions for TLC Analysis

Reaction / Analyte TypeRecommended Mobile Phase SystemVisualization Method
General PEGylated Compounds Dichloromethane : Methanol (e.g., 95:5 to 80:20)Potassium Permanganate Stain
Polar Products Ethyl Acetate : Methanol (e.g., 9:1)Phosphomolybdic Acid Stain
Monitoring Boc-Deprotection DCM:MeOH with 0.5% TriethylamineIodine Vapor or Ninhydrin Stain

Table 3: Recommended Starting Conditions for HPLC Analysis

ParameterRecommendationNotes
Column Reversed-Phase C18 or C8, 3-5 µm particle sizeProvides good retention for PEGylated molecules.
Mobile Phase A Water + 0.1% TFA or Formic AcidAcid modifier helps with peak shape.
Mobile Phase B Acetonitrile or Methanol + 0.1% TFA or Formic AcidChoose organic solvent based on desired selectivity.
Elution Gradient (e.g., 10-90% B over 15-20 min)Necessary to elute compounds with varying polarities.
Flow Rate 0.8 - 1.0 mL/minStandard for analytical columns.
Detector ELSD, CAD, or RIDEssential for detecting non-UV active PEG compounds.

Experimental Protocols

Protocol 1: Monitoring Reaction Progress by TLC
  • Sample Preparation: Withdraw a small aliquot (a few microliters) of the reaction mixture using a capillary tube or micropipette. Dilute the aliquot in a suitable solvent (e.g., DCM or methanol) in a small vial.

  • TLC Plate Spotting: On a silica gel TLC plate, draw a faint starting line with a pencil about 1 cm from the bottom. Spot your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the line. Keep the spots small.

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Visualize the spots using an appropriate staining method (e.g., dipping in potassium permanganate stain followed by gentle heating).

  • Analysis: Analyze the plate to see the consumption of the starting material and the appearance of a new spot for the product. The reaction is complete when the starting material spot is no longer visible in the RM lane.

Protocol 2: Monitoring Reaction Progress by HPLC
  • System Preparation: Set up the HPLC system with the appropriate column and mobile phases. Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Preparation: Withdraw a small aliquot from the reaction mixture. Quench the reaction if necessary (e.g., by adding water or buffer). Dilute the sample to an appropriate concentration with the initial mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Injection: Inject a standard volume (e.g., 5-10 µL) of the prepared sample onto the HPLC system.

  • Data Acquisition: Run the gradient method and record the chromatogram.

  • Analysis: Identify the peaks corresponding to the starting material and product by comparing their retention times to those of authentic standards if available. Quantify the progress by integrating the peak areas. The reaction can be considered complete when the peak for the starting material is gone or its area has stabilized at a minimum level.

Visualizations

Workflow cluster_reaction Reaction Monitoring cluster_analysis Analytical Method cluster_decision Data Interpretation & Decision start Start Reaction sample Take Aliquot from Reaction Mixture start->sample quench Quench & Dilute Sample sample->quench tlc TLC Analysis quench->tlc Qualitative Check hplc HPLC Analysis quench->hplc Quantitative Analysis analyze Analyze Chromatogram or TLC Plate tlc->analyze hplc->analyze decision Is Reaction Complete? analyze->decision continue_rxn Continue Reaction decision->continue_rxn No workup Proceed to Workup decision->workup Yes continue_rxn->sample Monitor at next time point Troubleshooting cluster_tlc TLC Issues cluster_hplc HPLC Issues start Problem Observed streaking Spots are Streaking start->streaking no_spots No Spots Visible start->no_spots poor_sep Poor Separation (Similar Rf) start->poor_sep broad_peaks Broad / Tailing Peaks start->broad_peaks no_detection No Detection start->no_detection streaking_sol1 Dilute Sample (Reduce Overloading) streaking->streaking_sol1 streaking_sol2 Add Modifier to Mobile Phase (e.g., TEA for amines) streaking->streaking_sol2 no_spots_sol1 Use Chemical Stain (e.g., KMnO4, Iodine) no_spots->no_spots_sol1 no_spots_sol2 Concentrate Sample Spot (Spot multiple times) no_spots->no_spots_sol2 poor_sep_sol1 Adjust Mobile Phase Polarity poor_sep->poor_sep_sol1 poor_sep_sol2 Try a Different Solvent System poor_sep->poor_sep_sol2 broad_peaks_sol1 Check Column Health (Flush or Replace) broad_peaks->broad_peaks_sol1 broad_peaks_sol2 Optimize Mobile Phase pH broad_peaks->broad_peaks_sol2 no_detection_sol1 Use Universal Detector (ELSD, CAD, RID) no_detection->no_detection_sol1 no_detection_sol2 Ensure Complete Sample Dissolution no_detection->no_detection_sol2

References

Technical Support Center: Mild Boc Deprotection of Sensitive Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the mild deprotection of tert-butyloxycarbonyl (Boc) protecting groups, with a special focus on substrates sensitive to harsh reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Boc deprotection of sensitive substrates.

Q1: My Boc deprotection is incomplete or sluggish. What are the common causes and how can I resolve this?

Incomplete Boc deprotection can stem from several factors. A systematic approach to troubleshooting is often the most effective.

Common Causes & Solutions:

  • Insufficient Acid: The presence of basic functional groups (e.g., pyridines, imidazoles) in your substrate can consume the acid, necessitating more than catalytic amounts.[1] The reaction kinetics can also have a second-order dependence on the acid concentration.

    • Solution: Increase the equivalents of acid. For substrates with basic moieties, a stoichiometric amount of acid relative to the basic sites plus the catalytic amount for deprotection may be required.

  • Reagent Quality: Trifluoroacetic acid (TFA) is hygroscopic, and the presence of water can diminish its effective acidity, leading to a slower reaction.[1]

    • Solution: Use fresh or properly stored TFA. Consider using anhydrous conditions if your substrate is not water-sensitive.

  • Reaction Conditions: The reaction time may be too short or the temperature too low. While many deprotections are fast at room temperature, challenging substrates might need extended reaction times or gentle heating.[1][2]

    • Solution: Increase the reaction time and monitor progress by TLC. If the reaction is still sluggish, consider a modest increase in temperature (e.g., to 40°C), provided the substrate is thermally stable.

  • Steric Hindrance: A sterically hindered Boc group can be more difficult to remove, requiring more forcing conditions.[1]

    • Solution: Consider switching to a stronger acid system or a different deprotection method outlined in the FAQ section below.

  • Poor Solubility: If the starting material has poor solubility in the reaction solvent, it can lead to a heterogeneous mixture and an incomplete reaction.

    • Solution: Choose a solvent system in which the substrate is fully soluble. It may be necessary to use a co-solvent.

G Troubleshooting Incomplete Boc Deprotection incomplete_deprotection Incomplete Deprotection check_acid Check Acid (Equivalents & Quality) incomplete_deprotection->check_acid check_conditions Check Reaction Conditions (Time & Temperature) incomplete_deprotection->check_conditions check_substrate Evaluate Substrate (Steric Hindrance & Solubility) incomplete_deprotection->check_substrate increase_acid Increase Acid Equivalents check_acid->increase_acid use_fresh_tfa Use Fresh/Anhydrous TFA check_acid->use_fresh_tfa increase_time_temp Increase Time/Temperature check_conditions->increase_time_temp change_solvent Change Solvent/Co-solvent check_substrate->change_solvent harsher_conditions Consider Harsher (but compatible) Conditions or Alternative Methods check_substrate->harsher_conditions reaction_complete Reaction Complete increase_acid->reaction_complete use_fresh_tfa->reaction_complete increase_time_temp->reaction_complete change_solvent->reaction_complete harsher_conditions->reaction_complete G Preventing Side Product Formation start Boc Deprotection tbu_cation Generation of tert-Butyl Cation start->tbu_cation side_reaction Side Reaction (tert-Butylation) tbu_cation->side_reaction desired_product Desired Deprotected Amine tbu_cation->desired_product scavengers Add Scavengers (TES, TIPS, Thioanisole) scavengers->tbu_cation traps G General Boc Deprotection Workflow start Start: Boc-Protected Substrate dissolve Dissolve in Appropriate Solvent start->dissolve add_reagent Add Deprotection Reagent (e.g., TFA, HCl/Dioxane, Oxalyl Chloride) dissolve->add_reagent reaction Stir at Appropriate Temperature add_reagent->reaction monitor Monitor by TLC/NMR reaction->monitor monitor->reaction Incomplete workup Workup/ Isolation monitor->workup Complete end End: Deprotected Amine workup->end

References

Technical Support Center: Enhancing the Reproducibility of Bioconjugation Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments. Our goal is to enhance the reproducibility and success of your bioconjugation workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing the reproducibility of bioconjugation experiments?

A1: Several factors can impact the reproducibility of bioconjugation reactions. Key considerations include the purity and concentration of the antibody or protein, the quality and storage of reagents, precise control of reaction conditions (pH, temperature, and incubation time), and the efficiency of purification methods to remove unreacted components.[1][2][3] Consistent execution of protocols and meticulous documentation are crucial for achieving reproducible results.

Q2: How do I choose the appropriate bioconjugation chemistry for my application?

A2: The choice of chemistry depends on the available functional groups on your biomolecule, the desired site of conjugation, and the stability of the resulting bond. Common strategies include targeting primary amines (e.g., lysine residues) with NHS esters, sulfhydryl groups (e.g., cysteine residues) with maleimides, or using "click chemistry" for bioorthogonal reactions.[4] Site-specific conjugation methods, such as incorporating unnatural amino acids or enzymatic ligation, offer greater homogeneity and are often preferred for therapeutic applications.

Q3: What are the best practices for storing bioconjugates to ensure their stability?

A3: Proper storage is critical to maintain the activity and stability of bioconjugates. Most bioconjugates should be stored at -20°C to -80°C in small aliquots to avoid repeated freeze-thaw cycles. However, some conjugates, particularly those containing fluorescent dyes like phycoerythrin (PE), are sensitive to freezing and should be stored at 2-8°C. Always refer to the manufacturer's instructions or relevant literature for specific storage recommendations for your conjugate. Using stabilizers or cryoprotectants can also enhance long-term stability.

Q4: How can I accurately determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR)?

A4: The degree of labeling can be determined using various analytical techniques. UV-Vis spectroscopy is a common method, where the absorbance of the biomolecule and the conjugated molecule are measured to calculate the molar substitution ratio. For more detailed characterization, techniques like mass spectrometry (MS), hydrophobic interaction chromatography (HIC), and size exclusion chromatography (SEC) are employed. HIC is particularly useful for resolving species with different numbers of conjugated molecules.

Troubleshooting Guides

Problem 1: Low or No Conjugation Yield

Low conjugation yield is a frequent challenge. The following guide provides a systematic approach to identify and resolve the underlying issues.

Low_Yield_Troubleshooting start Low Conjugation Yield check_reagents Check Reagents & Biomolecule Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_purification Evaluate Purification Step start->check_purification reagent_quality Degraded/Inactive Reagents? check_reagents->reagent_quality biomolecule_issue Problem with Biomolecule? check_reagents->biomolecule_issue molar_ratio Incorrect Molar Ratio? check_conditions->molar_ratio ph_buffer Suboptimal pH/Buffer? check_conditions->ph_buffer purification_loss Loss During Purification? check_purification->purification_loss solution_reagents Use Fresh Reagents; Verify Activity reagent_quality->solution_reagents Yes solution_biomolecule Confirm Purity (>95%); Check for Aggregation; Ensure Reactive Groups are Available biomolecule_issue->solution_biomolecule Yes solution_ratio Optimize Molar Ratio (e.g., 5-20x excess of label) molar_ratio->solution_ratio Yes solution_ph Adjust pH to Optimal Range; Use Non-interfering Buffer ph_buffer->solution_ph Yes solution_purification Optimize Purification Method; (e.g., change resin, gradient) purification_loss->solution_purification Yes

Caption: A decision tree to diagnose and resolve low bioconjugation yield.

Q: My conjugation yield is consistently low. What are the first things I should check? A: Start by verifying the quality and concentration of your starting materials. Ensure your antibody or protein is of high purity (>95%) and free from interfering substances like BSA, glycine, or Tris buffer. Also, confirm that your crosslinker or label has been stored correctly and has not expired or hydrolyzed.

Q: I've confirmed my reagents are good. What reaction parameters should I optimize? A: The molar ratio of the labeling reagent to the biomolecule is critical. A 10- to 20-fold molar excess of the label is a good starting point for optimization. The reaction pH is also crucial; for NHS esters, a pH of 8.3-8.5 is generally optimal, while for maleimide reactions, a pH of 6.5-7.5 is recommended to avoid side reactions.

Q: Could my purification method be the cause of low yield? A: Yes, the desired conjugate can be lost during purification. If using chromatography, ensure the column resin and elution conditions are appropriate for your bioconjugate. For instance, size exclusion chromatography (SEC) is widely used to separate the conjugate from unreacted small molecules.

Problem 2: Lack of Site-Specificity and Heterogeneity

Achieving a homogeneous product with a defined drug-to-antibody ratio (DAR) is crucial for therapeutic applications.

Site_Specificity start Heterogeneous Bioconjugate strategy Review Conjugation Strategy start->strategy chemistry Targeting Multiple Reactive Sites (e.g., Lysine Conjugation) strategy->chemistry solution Implement Site-Specific Conjugation Methods chemistry->solution cysteine Engineered Cysteines solution->cysteine uaa Unnatural Amino Acids solution->uaa enzymatic Enzymatic Ligation solution->enzymatic glycan Glycan Remodeling solution->glycan

Caption: Strategies to move from heterogeneous to site-specific bioconjugation.

Q: My bioconjugate is a heterogeneous mixture. How can I improve its homogeneity? A: Traditional methods like lysine conjugation often result in a heterogeneous mixture because multiple lysine residues on the protein surface can react. To improve homogeneity, consider site-specific conjugation techniques.

Q: What are some common site-specific conjugation methods? A: Several powerful techniques are available. You can engineer single cysteine residues at specific locations for thiol-based conjugation. Incorporating unnatural amino acids with unique reactive groups via genetic engineering provides precise control. Enzymatic methods, such as those using transglutaminase, can also create specific linkages.

Problem 3: Loss of Biological Activity

It is essential that the bioconjugate retains the biological function of the parent molecule.

Biological_Activity start Loss of Biological Activity cause1 Modification of Active Site start->cause1 cause2 Protein Denaturation start->cause2 cause3 Aggregation start->cause3 solution1 Use Site-Specific Conjugation Away from Active Site cause1->solution1 solution2 Use Milder Reaction Conditions (pH, Temperature, Solvent) cause2->solution2 solution3 Optimize Protein Concentration; Add Stabilizers/Excipients cause3->solution3

Caption: Preserving biological function by addressing common causes of activity loss.

Q: My bioconjugate has reduced or no biological activity. What could be the cause? A: The conjugation process may have modified amino acids within or near the active site of your biomolecule, hindering its function. Harsh reaction conditions, such as extreme pH or the presence of organic solvents, can also lead to protein denaturation and loss of activity.

Q: How can I prevent the loss of biological activity? A: Employing site-specific conjugation methods allows you to direct the modification to a region of the biomolecule that does not impact its activity. Using milder reaction conditions and aqueous buffers can help maintain the protein's native structure. If aggregation is an issue, try reducing the protein concentration during the reaction or including stabilizing excipients.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize recommended starting conditions for common bioconjugation chemistries. These should be optimized for each specific application.

Table 1: Amine-Reactive Conjugation (NHS Ester)

ParameterRecommended RangeRationale & Considerations
pH 8.3 - 8.5Balances amine reactivity with NHS ester hydrolysis. Lower pH can be used for sensitive proteins, but reaction times will be longer.
Molar Ratio (Label:Protein) 5:1 to 20:1A molar excess drives the reaction. Start with 10:1 and optimize.
Buffer Phosphate, BicarbonateMust be free of primary amines (e.g., Tris, Glycine).
Temperature 4°C to 25°CRoom temperature for 1-2 hours or 4°C overnight.
Quenching Agent 50-100 mM Tris or GlycineStops the reaction by consuming unreacted NHS ester.

Table 2: Thiol-Reactive Conjugation (Maleimide)

ParameterRecommended RangeRationale & Considerations
pH 6.5 - 7.5Minimizes hydrolysis of the maleimide and reduces reaction with amines.
Molar Ratio (Label:Protein) 10:1 to 20:1A molar excess is used to ensure complete reaction with available thiols.
Buffer Phosphate, HEPES, MESMust be free of thiol-containing reagents (e.g., DTT, BME).
Temperature 4°C to 25°CRoom temperature for 1-2 hours.
Reducing Agent (Pre-step) TCEP or DTTReduces disulfide bonds to generate free thiols. Must be removed before adding the maleimide reagent.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with an NHS Ester

Objective: To conjugate a small molecule functionalized with an N-hydroxysuccinimide (NHS) ester to the primary amines of a protein.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

  • NHS ester of the label

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Prepare Protein: Exchange the protein into the Reaction Buffer using a desalting column or dialysis to remove any interfering substances. Adjust the protein concentration.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours.

  • Quench Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Purify the bioconjugate from unreacted label and quenching reagent using an SEC column equilibrated with the desired storage buffer.

  • Characterization: Analyze the conjugate by UV-Vis spectroscopy to determine the degree of labeling and by SDS-PAGE to confirm conjugation.

Protocol 2: General Procedure for Protein Labeling with a Maleimide

Objective: To conjugate a maleimide-functionalized molecule to the free sulfhydryl groups of a protein.

Materials:

  • Protein solution containing free cysteine(s)

  • Maleimide-functionalized molecule

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.0

  • Reducing Agent (optional): 10 mM TCEP-HCl

  • Quenching Reagent: 1 M Cysteine or β-mercaptoethanol

  • Anhydrous DMSO or DMF

  • Desalting column

Procedure:

  • Protein Preparation (Reduction - Optional): If the protein's cysteines are in disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column equilibrated with Reaction Buffer.

  • Prepare Maleimide Solution: Dissolve the maleimide-functionalized molecule in DMSO or DMF to create a 10 mM stock solution.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quench Reaction: Add a quenching reagent to a final concentration of ~10 mM to react with any unreacted maleimide. Incubate for 15-20 minutes.

  • Purification: Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess label and quenching reagent.

  • Characterization: Characterize the conjugate using methods such as mass spectrometry to confirm site-specific conjugation and SDS-PAGE to assess purity.

References

Validation & Comparative

The Balancing Act: A Comparative Guide to N-Boc-PEG7-alcohol and Other PEG Linker Lengths in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). Among the diverse linker technologies, polyethylene glycol (PEG) linkers have become indispensable for their ability to enhance the physicochemical and pharmacological properties of ADCs. This guide provides an objective comparison of N-Boc-PEG7-alcohol with other discrete PEG linker lengths, supported by a synthesis of experimental data from multiple studies, to inform the rational design of next-generation ADCs.

The length of the PEG chain in an ADC linker profoundly influences its solubility, stability, pharmacokinetics (PK), and ultimately, its therapeutic index.[1] Hydrophobic payloads can induce aggregation and rapid clearance of ADCs; the incorporation of hydrophilic PEG linkers mitigates these issues, enabling higher drug-to-antibody ratios (DARs) without compromising the ADC's desirable properties.[1] this compound is a heterobifunctional linker featuring a Boc-protected amine for controlled, stepwise conjugation and a terminal alcohol group that can be activated for payload attachment. This guide will compare the implications of a PEG7 linker with shorter (e.g., PEG2, PEG4), medium (e.g., PEG8, PEG12), and longer (e.g., PEG24) chain alternatives.

Comparative Analysis of PEG Linker Lengths on ADC Performance

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

PEG Linker LengthRelative Clearance RateRelative Half-life (t½)Key Observations
No PEG HighShortRapid clearance, often associated with hydrophobicity-driven uptake.
Short (PEG2-PEG4) Moderately HighModerately ShortOffers some improvement in hydrophilicity but may not be sufficient to significantly alter PK.
Medium (PEG7-PEG8) LowLongOften considered an optimal range, providing a significant reduction in clearance and extension of half-life. A threshold effect is often observed around PEG8, beyond which further increases in length have a diminished impact on clearance.[1][2]
Long (PEG12-PEG24) LowLongProvides a pronounced "stealth" effect, leading to a significantly prolonged half-life and increased drug exposure (AUC).[2]

Table 2: Impact of PEG Linker Length on In Vitro and In Vivo Efficacy

PEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo Tumor Growth InhibitionKey Observations
No PEG PotentVariableHigh in vitro potency, but in vivo efficacy can be limited by poor pharmacokinetics.
Short (PEG2-PEG4) Generally PotentModerateMaintains high in vitro potency with some improvement in in vivo efficacy due to slightly improved PK.
Medium (PEG7-PEG8) Potent to Moderately PotentOften EnhancedRepresents a balance where in vitro potency is largely maintained while the improved PK leads to greater tumor accumulation and enhanced in vivo efficacy.
Long (PEG12-PEG24) Potentially ReducedOften Significantly EnhancedMay exhibit a slight decrease in in vitro potency, potentially due to steric hindrance. However, the dramatically improved PK often leads to superior in vivo anti-tumor activity.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible comparison of ADCs with different PEG linker lengths.

ADC Synthesis and Characterization
  • Drug-Linker Synthesis:

    • The N-Boc-PEGn-alcohol linker (where n = 3, 4, 7, 8, 12, etc.) is first activated. The terminal alcohol can be converted to a more reactive functional group, such as a p-toluenesulfonate (tosylate) or a mesylate, for subsequent reaction with the payload.

    • The activated PEG linker is then reacted with the cytotoxic payload to form the Boc-protected drug-linker construct.

    • The Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid) to reveal a primary amine.

    • This amine is then functionalized with a maleimide group by reacting it with a reagent like maleimidocaproyl-N-hydroxysuccinimide (MC-NHS) to create a maleimide-PEGn-payload.

  • Antibody Modification:

    • A monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS) is partially reduced using a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups from the interchain disulfide bonds.

  • Conjugation:

    • The maleimide-functionalized drug-linker is added to the reduced antibody solution. The maleimide groups react with the free sulfhydryl groups on the antibody to form a stable thioether bond.

  • Purification and Characterization:

    • The resulting ADC is purified using techniques like size-exclusion chromatography (SEC) to remove unreacted drug-linker and aggregates.

    • The drug-to-antibody ratio (DAR) is determined using methods such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

    • The purity and aggregation levels of the ADC are assessed by SEC.

In Vitro Cytotoxicity Assay
  • Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.

  • Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.

  • Incubation: The cells are incubated for a specified period (e.g., 72-96 hours).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Pharmacokinetic (PK) Study in Rodents
  • Animal Model: Healthy mice or rats are used for the study.

  • Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, etc.) post-injection.

  • Quantification: The concentration of the ADC in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the conjugate.

  • Data Analysis: Pharmacokinetic parameters such as half-life (t½), clearance, and area under the curve (AUC) are calculated.

In Vivo Antitumor Efficacy Study
  • Tumor Model: Immunodeficient mice are subcutaneously implanted with human tumor xenografts that express the target antigen.

  • Treatment: Once tumors reach a predetermined size, the mice are randomized into treatment groups and administered the different ADC constructs at a specified dose and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizing the Impact of PEG Linkers in ADC Development

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker PEG Linker (e.g., PEG7) Antibody->Linker Conjugation Payload Cytotoxic Payload Linker->Payload Attachment

Caption: General structure of a PEGylated Antibody-Drug Conjugate.

Experimental_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesize ADCs with Varying PEG Lengths (PEG3, PEG4, PEG7, PEG8, PEG12) Characterization Characterize DAR, Purity, and Aggregation Synthesis->Characterization Cytotoxicity In Vitro Cytotoxicity (IC50 Determination) Characterization->Cytotoxicity PK Pharmacokinetics Study (t½, Clearance, AUC) Characterization->PK Efficacy In Vivo Efficacy (Tumor Growth Inhibition) PK->Efficacy

Caption: Experimental workflow for comparing ADCs with different PEG linkers.

Conclusion

The length of the PEG linker is a critical design parameter in the development of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may favor ADC stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. A PEG7 linker, falling into the medium-length category, is positioned to offer a favorable balance between maintaining in vitro potency and achieving the pharmacokinetic benefits necessary for robust in vivo anti-tumor activity. However, the optimal PEG linker length is likely context-dependent, influenced by the specific antibody, payload, and target antigen. Therefore, a systematic experimental evaluation as outlined in this guide is crucial for the rational design of a safe and effective Antibody-Drug Conjugate.

References

The PEG7 Spacer: A Superior Choice for Enhanced Bioconjugate Performance

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate world of drug development and molecular biology, the selection of a linker can be as critical as the active molecule itself. Among the arsenal of available tools, polyethylene glycol (PEG) spacers have become indispensable for their ability to enhance the physicochemical and pharmacokinetic properties of bioconjugates. While various lengths of PEG are utilized, the seven-unit PEG spacer (PEG7) often emerges as a superior option compared to its shorter counterparts. This guide provides an objective comparison, supported by experimental data, to illuminate the advantages of employing a PEG7 spacer.

Core Advantages of a Longer PEG Spacer

The incorporation of a PEG7 spacer, as opposed to shorter PEGs (e.g., PEG2, PEG3, PEG4), offers a multitude of benefits that address key challenges in the development of therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

1. Enhanced Solubility and Stability: A primary advantage of a longer PEG chain is the significant improvement in the solubility of hydrophobic molecules.[1][2] Many potent cytotoxic payloads in ADCs are poorly soluble in aqueous environments, leading to aggregation, which can compromise manufacturing, stability, and in vivo performance.[3] The hydrophilic nature of the PEG7 spacer effectively shields the hydrophobic drug, preventing aggregation and enabling the development of ADCs with higher, more potent drug-to-antibody ratios (DARs).[3]

2. Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo circulation time of bioconjugates.[4] The PEG7 spacer, by increasing the hydrodynamic radius of the molecule, contributes to:

  • Longer Circulation Half-Life: Reduced clearance by the kidneys and the reticuloendothelial system.

  • Slower Plasma Clearance: Leading to increased overall drug exposure (Area Under the Curve - AUC). This prolonged exposure can significantly enhance the therapeutic window and efficacy of the drug.

3. Optimal Spacing and Reduced Steric Hindrance: The defined and extended length of a PEG7 spacer provides crucial spatial separation between the conjugated molecules. In PROTACs, for instance, the linker must be of an optimal length to facilitate the formation of a stable ternary complex between the target protein and an E3 ligase. A linker that is too short can cause steric hindrance, preventing this crucial interaction, while one that is too long may not effectively bring the two proteins into proximity. The PEG7 spacer often provides an ideal distance for efficient ternary complex formation and subsequent target protein degradation.

4. Reduced Immunogenicity: The "stealth" properties of PEG can help to mask the bioconjugate from the immune system, reducing the risk of an adverse immune response. While PEG itself is generally considered non-immunogenic, longer chains can be more effective at shielding potentially immunogenic epitopes on the payload or the protein.

Quantitative Comparison of PEG Spacer Lengths

The following tables summarize experimental data from various studies, highlighting the impact of PEG spacer length on the performance of different bioconjugates.

Table 1: Impact of PEG Spacer Length on Pharmacokinetics of an Antibody-Drug Conjugate (ADC)
ADC Construct (DAR 8)PEG Chain LengthClearance (mL/day/kg)Exposure (AUC) (µg*day/mL)
Linker-MMAEPEG219.378
Linker-MMAEPEG412.5120
Linker-MMAEPEG8 9.1 164
Linker-MMAEPEG129.3162
(Data presented is representative of trends observed in studies optimizing glucuronide-MMAE linkers, where exposure plateaus around 8 PEG units.)
Table 2: Influence of Mini-PEG Spacer Length on Binding Affinity and Biodistribution of a ⁶⁸Ga-Labeled Bombesin Antagonist
ConjugatePEG Spacer LengthIC₅₀ (nM)Liver Uptake (%ID/g)Kidney Uptake (%ID/g)
ⁿᵃᵗGa-NOTA-PEGn-RM26PEG23.1 ± 0.20.8 ± 0.10.9 ± 0.1
ⁿᵃᵗGa-NOTA-PEGn-RM26PEG33.9 ± 0.30.6 ± 0.1 1.0 ± 0.1
ⁿᵃᵗGa-NOTA-PEGn-RM26PEG45.4 ± 0.41.1 ± 0.11.0 ± 0.1
ⁿᵃᵗGa-NOTA-PEGn-RM26PEG65.8 ± 0.31.1 ± 0.21.0 ± 0.1
(Data from a study by G.A.M.S. van Dongen, et al., 2014, showing that while longer mini-PEG spacers slightly decrease binding affinity in this context, a PEG3 spacer resulted in the lowest liver uptake.)
Table 3: Representative Data on the Impact of PEG Spacer Length in PROTACs
PROTAC ConstructPEG Spacer LengthMolecular Weight (approx.)Ternary Complex Binding Affinity (Kᴰ, nM)Target Protein Degradation (DC₅₀, nM)
PROTAC-XPEG3~85075150
PROTAC-XPEG5~9405050
PROTAC-XPEG7 ~1030 25 25
PROTAC-XPEG9~11204040
(This table presents representative data based on general trends reported for PROTACs, where the PEG7 spacer often represents a "sweet spot" for potent target protein degradation due to optimized ternary complex formation.)

Visualizing the Role of PEG7 Spacers

Diagrams created using Graphviz can effectively illustrate the complex biological and chemical processes where PEG7 spacers play a crucial role.

cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PEG7 PEG7 Spacer PROTAC->Ternary Optimal Spacing Ub Ubiquitination Ternary->Ub Proximity-induced Proteasome Proteasome Ub->Proteasome Degradation Degraded POI Proteasome->Degradation Degradation

Caption: PROTAC signaling pathway with a PEG7 spacer.

cluster_1 Experimental Workflow for ADC Synthesis and Characterization Antibody 1. Antibody Preparation Reduction 2. Disulfide Bond Reduction (optional) Antibody->Reduction Conjugation 3. Conjugation with Linker-Payload Reduction->Conjugation Purification 4. Purification (e.g., SEC) Conjugation->Purification Characterization 5. Characterization Purification->Characterization DAR DAR Determination (HIC/UV-Vis) Characterization->DAR Purity Purity/Aggregation (SEC) Characterization->Purity

Caption: Workflow for ADC synthesis and characterization.

cluster_2 Logical Relationship of PEG Spacer Length to Bioconjugate Properties Length PEG Spacer Length (e.g., PEG7 > Shorter PEGs) Solubility Increased Solubility Length->Solubility PK Improved Pharmacokinetics Length->PK Spacing Optimal Spacing Length->Spacing Immuno Reduced Immunogenicity Length->Immuno Efficacy Enhanced Therapeutic Efficacy Solubility->Efficacy PK->Efficacy Spacing->Efficacy Immuno->Efficacy

Caption: Relationship between PEG spacer length and key bioconjugate properties.

Experimental Protocols

Detailed methodologies are essential for the successful design and evaluation of bioconjugates with discrete PEG linkers. Below are representative protocols for key experiments.

Protocol 1: Amine-Reactive Conjugation using an NHS-PEG-Linker

This protocol describes the conjugation of an amine-reactive PEG linker (e.g., NHS-PEG7-Payload) to primary amines (e.g., lysine residues) on an antibody.

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS), pH 7.2-8.0.

  • NHS-PEGn-Linker (where n=3, 7, etc.) dissolved in anhydrous DMSO.

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting columns or dialysis cassettes for purification.

Procedure:

  • Antibody Preparation: Prepare the antibody solution to a concentration of 2-10 mg/mL in conjugation buffer.

  • Linker Preparation: Allow the vial of NHS-PEGn-Linker to equilibrate to room temperature before opening. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO immediately before use.

  • Conjugation Reaction: Add a calculated molar excess of the linker stock solution to the antibody solution while gently vortexing. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against PBS.

  • Characterization: Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or hydrophobic interaction chromatography (HIC). Assess the purity and aggregation of the ADC by SEC.

Protocol 2: In Vivo Pharmacokinetics Study

This protocol outlines a typical procedure to evaluate the pharmacokinetic profile of a PEGylated bioconjugate.

Materials:

  • PEGylated bioconjugate of interest.

  • Animal model (e.g., mice or rats).

  • Sterile saline or other appropriate vehicle for injection.

  • Blood collection supplies (e.g., heparinized capillaries).

  • Analytical method for quantifying the bioconjugate in plasma (e.g., ELISA, LC-MS/MS).

Procedure:

  • Animal Dosing: Administer the PEGylated bioconjugate to the animals via intravenous (IV) injection at a predetermined dose.

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, 72 hr, etc.).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the bioconjugate in the plasma samples using a validated analytical method.

  • Data Analysis: Plot the plasma concentration versus time data and perform pharmacokinetic analysis to determine parameters such as half-life (t₁/₂), clearance (CL), and area under the curve (AUC).

Conclusion

The selection of a PEG spacer is a critical decision in the design of bioconjugates. While shorter PEG linkers can be effective in certain applications, the evidence suggests that a PEG7 spacer often provides a superior balance of properties. Its ability to enhance solubility, extend circulation half-life, provide optimal spatial separation, and reduce immunogenicity makes it a powerful tool for developing safer and more effective therapeutics. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug developers to harness the advantages of the PEG7 spacer in their pursuit of next-generation precision medicines.

References

Mastering Precision: A Comparative Guide to Characterizing N-Boc-PEG7-alcohol Conjugates with Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount. The use of discrete polyethylene glycol (dPEG®) linkers, such as N-Boc-PEG7-alcohol, offers significant advantages over traditional polydisperse PEG reagents by ensuring homogeneity and enabling unambiguous structural analysis. This guide provides a comparative overview of mass spectrometry techniques for characterizing protein conjugates of this compound, supported by experimental protocols and data illustrating the superior analytical clarity achieved with discrete PEG linkers.

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins and peptides, a process known as PEGylation, is a well-established strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] However, conventional PEGylation methods utilize polydisperse PEG reagents, which are complex mixtures of different chain lengths. This inherent heterogeneity complicates downstream analysis, making it challenging to determine the precise molecular weight, degree of PEGylation, and site of attachment.[1][2]

Discrete PEG linkers, such as this compound, are single molecular weight compounds, eliminating the issue of polydispersity.[3] This homogeneity is critical for the development of next-generation biotherapeutics, including antibody-drug conjugates (ADCs), where precise control over the drug-to-antibody ratio (DAR) is essential for safety and efficacy.[3] Mass spectrometry stands out as the premier analytical tool for the detailed characterization of these well-defined bioconjugates.

The Analytical Advantage of Discrete PEG Linkers in Mass Spectrometry

The primary challenge in the mass spectrometry of traditionally PEGylated proteins is the complexity of the resulting spectra. The distribution of PEG chain lengths in a polydisperse reagent, coupled with the multiple charge states generated during electrospray ionization (ESI), leads to convoluted spectra that are difficult to interpret.

In contrast, conjugates prepared with discrete PEGs like this compound yield significantly cleaner and more readily interpretable mass spectra. Each PEGylated species (e.g., mono-, di-, tri-PEGylated) appears as a distinct and well-resolved peak, allowing for confident determination of the molecular weight and degree of conjugation.

Comparative Analysis: Discrete vs. Polydisperse PEG Conjugates

Experimental Protocols for Characterization

The following sections detail the methodologies for creating and analyzing protein conjugates of this compound.

Activation and Conjugation of this compound

This compound must first be activated to an amine-reactive species, typically an N-hydroxysuccinimide (NHS) ester. This activated linker can then be conjugated to primary amines (lysine residues and the N-terminus) on a target protein.

Protocol for NHS Ester Activation and Protein Conjugation:

  • Activation of this compound:

    • Dissolve N-Boc-PEG7-acid (the carboxylic acid form of the linker) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Add 1.1 equivalents of N-hydroxysuccinimide (NHS) and 1.1 equivalents of a carbodiimide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Allow the reaction to proceed at room temperature for 15-30 minutes to generate the active N-Boc-PEG7-NHS ester.

  • Protein Preparation:

    • Dissolve the target protein (e.g., a monoclonal antibody) in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.5. A concentration of 1-10 mg/mL is typical.

    • Ensure the buffer does not contain primary amines (e.g., Tris or glycine), as these will compete with the conjugation reaction.

  • Conjugation Reaction:

    • Add the freshly prepared N-Boc-PEG7-NHS ester solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification:

    • Remove excess, unreacted PEG linker and byproducts using size-exclusion chromatography (SEC), dialysis, or centrifugal filters with an appropriate molecular weight cutoff (MWCO).

experimental_workflow cluster_activation NHS Ester Activation cluster_conjugation Protein Conjugation cluster_analysis Mass Spectrometry Analysis PEG_acid N-Boc-PEG7-acid Activated_PEG N-Boc-PEG7-NHS Ester PEG_acid->Activated_PEG in DMSO/DMF EDC_NHS EDC + NHS EDC_NHS->Activated_PEG Conjugation Conjugation Reaction (RT, 30-60 min) Activated_PEG->Conjugation Protein Target Protein (in PBS, pH 7.2-8.5) Protein->Conjugation Purification Purification (SEC / Dialysis) Conjugation->Purification Final_Product Purified N-Boc-PEG7- Protein Conjugate Purification->Final_Product LC_MS LC-MS (ESI-QTOF) Final_Product->LC_MS MALDI MALDI-TOF Final_Product->MALDI Data_Analysis Data Deconvolution & Analysis LC_MS->Data_Analysis MALDI->Data_Analysis

Workflow for conjugation and MS analysis.
Mass Spectrometry Analysis

Both Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are powerful techniques for analyzing PEGylated proteins.

LC-MS (ESI-QTOF) Protocol:

  • Sample Preparation:

    • Desalt the purified conjugate using a suitable method, such as centrifugal filters, and exchange the buffer to one compatible with mass spectrometry (e.g., 10 mM ammonium acetate).

    • Dilute the sample to an appropriate concentration (e.g., 0.1-1 mg/mL) in a solution of water/acetonitrile with 0.1% formic acid.

  • LC-MS Conditions:

    • LC System: Utilize a reverse-phase column (e.g., C4) suitable for protein separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content to elute the protein conjugate.

    • MS System: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) instrument.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Analysis:

    • The resulting spectrum of multiple charge states is deconvoluted using software (e.g., ProMass, MassHunter) to obtain the zero-charge mass of the intact conjugate.

MALDI-TOF Protocol:

  • Sample Preparation:

    • Mix the purified conjugate solution (e.g., 1 mg/mL) with a suitable matrix solution, such as sinapic acid or α-cyano-4-hydroxycinnamic acid (HCCA), in a 1:1 ratio.

    • Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry (dried droplet method).

  • MALDI-TOF Conditions:

    • Instrument: A MALDI-TOF mass spectrometer.

    • Mode: Linear positive ion mode is often preferred for large molecules to maximize sensitivity.

  • Data Analysis:

    • The resulting spectrum will show peaks corresponding to the singly charged ions ([M+H]+) of the unmodified protein and the various PEGylated species. The mass difference between peaks will correspond to the mass of the N-Boc-PEG7 moiety.

Comparative Data Summary

The following table summarizes the expected outcomes from the mass spectrometric analysis of proteins conjugated with a discrete PEG linker versus a traditional polydisperse PEG linker.

ParameterThis compound Conjugate (Discrete)5 kDa mPEG-NHS Conjugate (Polydisperse)
Mass Spectrum Series of sharp, well-defined peaks for each degree of conjugation (0, 1, 2, etc. PEGs attached).Broad, overlapping peaks forming a bell-shaped curve for each degree of conjugation.
Data Interpretation Unambiguous determination of the number of attached PEG linkers and the mass of each species.Provides an average molecular weight and an estimation of the distribution of PEG chains. Difficult to resolve individual species.
Purity Assessment Clear identification and quantification of unconjugated protein and different PEGylated forms.Difficult to distinguish between different PEGylated species and assess the purity of a specific conjugate.
Precision High precision, allowing for accurate calculation of drug-to-antibody ratios (DAR).Low precision, providing only an average DAR.

Alternative Analytical Techniques

While mass spectrometry is the gold standard for detailed characterization, other techniques can provide complementary information:

  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It can resolve the PEGylated conjugate from the unconjugated protein but may not separate different degrees of PEGylation.

  • Reverse-Phase Chromatography (RPC): Separates based on hydrophobicity. It can often provide better resolution of different PEGylated species than SEC.

  • Capillary Electrophoresis (CE): Offers high-resolution separation based on size-to-charge ratio and can be effective for analyzing the heterogeneity of PEGylation.

Conclusion

The use of monodisperse linkers like this compound is revolutionizing the field of bioconjugation by enabling the synthesis of highly defined therapeutic molecules. Mass spectrometry provides the necessary resolution and accuracy to fully characterize these conjugates, confirming their homogeneity and precise structure. The clear, interpretable data obtained from the MS analysis of discrete PEG conjugates, in stark contrast to the complex spectra from polydisperse PEG conjugates, underscores the superiority of this approach for developing well-characterized and consistent biopharmaceuticals. This level of analytical precision is indispensable for meeting regulatory standards and ensuring the safety and efficacy of next-generation protein therapeutics.

References

Assessing the Biological Activity of Proteins After PEGylation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulatory half-life, reduced immunogenicity, and improved stability. However, the addition of PEG chains can also impact the protein's biological activity. A thorough assessment of this activity is therefore a critical step in the development of PEGylated biotherapeutics. This guide provides a comparative overview of the effects of PEGylation on protein bioactivity, supported by experimental data and detailed protocols for key assays.

Impact of PEGylation on Protein Bioactivity: A Quantitative Comparison

The extent to which PEGylation affects a protein's biological activity is influenced by several factors, including the size and structure of the PEG molecule, the degree of PEGylation (the number of PEG chains attached), and the specific site of conjugation. A reduction in activity is often attributed to steric hindrance, where the PEG moiety blocks the protein's active site or its binding interface with receptors or substrates.[][2] Conversely, strategic PEGylation can sometimes lead to enhanced or sustained activity in vivo due to the improved pharmacokinetic profile.[3][4]

Below are tables summarizing the quantitative effects of PEGylation on the bioactivity of different classes of proteins.

Table 1: Effect of PEGylation on Enzyme Kinetics

EnzymePEG Size (kDa) & TypeKey Kinetic ParametersUnmodified ProteinPEGylated ProteinReference
α-Chymotrypsin5 (Linear)KM (mM)0.050.19[5]
kcat (s-1)Data not specifiedDecreased by up to 50%
Recombinant Methioninase5 (Linear)KM (mM)0.530.60 - 0.73
Vmax (µmol/min)0.050.04

Table 2: Effect of PEGylation on Cytokine Activity

CytokinePEG Size (kDa) & TypeBioassayUnmodified Protein (IC50)PEGylated Protein (IC50)Reference
Interferon-α2b20 (Linear)Antiproliferative (HepG2 cells)0.125 ng4.7% of unmodified
Interferon-α2b (R23H mutant)20 (Linear)Antiproliferative (HepG2 cells)0.062 ngDecreased activity
Granulocyte Colony-Stimulating Factor (G-CSF)20 (Linear)Cell proliferation (NFS-60 cells)Not specified800 IU/ml (optimum concentration for stimulation)

Table 3: Effect of PEGylation on Pharmacokinetics

ProteinPEG Size (kDa) & TypeParameterUnmodified ProteinPEGylated ProteinReference
Interferon-α2b20 (Linear)Serum half-life (in vivo)4 hoursup to 62 hours
Recombinant Human G-CSF5 (Linear)Serum half-life (rats)1.79 hours7.05 hours

Key Experimental Protocols for Bioactivity Assessment

Accurate and reproducible assessment of bioactivity is paramount. Below are detailed protocols for commonly employed in vitro assays.

Enzyme Kinetic Assay (Example: Protease)

This protocol is a general guideline for determining the Michaelis-Menten kinetics of a PEGylated enzyme compared to its unmodified counterpart.

Materials:

  • Unmodified and PEGylated enzyme solutions of known concentrations.

  • Substrate solution (e.g., a chromogenic or fluorogenic peptide).

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme).

  • Microplate reader capable of kinetic measurements.

  • 96-well microplates.

Procedure:

  • Prepare a serial dilution of the substrate in the assay buffer.

  • Add a fixed amount of the unmodified or PEGylated enzyme to each well of the microplate.

  • Initiate the reaction by adding the substrate dilutions to the wells containing the enzyme.

  • Immediately place the plate in the microplate reader and measure the absorbance or fluorescence at regular intervals. The initial reaction velocity (V0) is determined from the linear phase of the reaction progress curve.

  • Plot the initial velocities (V0) against the substrate concentrations ([S]) .

  • Fit the data to the Michaelis-Menten equation (V0 = (Vmax * [S]) / (KM + [S])) using non-linear regression analysis to determine the KM and Vmax values.

Cell Proliferation Assay (Example: G-CSF)

This assay measures the ability of PEGylated G-CSF to stimulate the proliferation of a G-CSF-dependent cell line, such as NFS-60.

Materials:

  • Unmodified and PEGylated G-CSF standards and samples.

  • NFS-60 cells (a murine myeloid leukemia cell line).

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cell proliferation reagent (e.g., MTS or WST-8).

  • 96-well cell culture plates.

  • Incubator (37°C, 5% CO2).

Procedure:

  • Culture NFS-60 cells according to standard protocols.

  • Wash the cells to remove any residual growth factors and resuspend them in fresh medium.

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 7 x 105 cells/ml).

  • Prepare serial dilutions of the unmodified and PEGylated G-CSF and add them to the wells. Include a negative control (no G-CSF).

  • Incubate the plate for a specified period (e.g., 48 hours) to allow for cell proliferation.

  • Add the cell proliferation reagent to each well and incubate for a further 2-4 hours.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Construct a dose-response curve by plotting the absorbance against the log of the G-CSF concentration. The relative potency of the PEGylated G-CSF can be determined by comparing its EC50 value to that of the unmodified protein.

Visualizing the Impact of PEGylation

Diagrams can effectively illustrate the complex processes involved in PEGylation and its biological consequences.

PEGylation_Workflow cluster_Preparation Protein Preparation & PEGylation cluster_Purification Purification cluster_Analysis Bioactivity Assessment Protein Native Protein Reaction PEGylation Reaction Protein->Reaction PEG Activated PEG Polymer PEG->Reaction Mixture Heterogeneous Mixture Reaction->Mixture Purification Chromatography (e.g., SEC, IEX) Mixture->Purification PEG_Protein Purified PEGylated Protein Purification->PEG_Protein InVitro In Vitro Bioassays (Enzyme Kinetics, Cell Proliferation) PEG_Protein->InVitro InVivo In Vivo Studies (Pharmacokinetics, Efficacy) PEG_Protein->InVivo Data Comparative Data Analysis InVitro->Data InVivo->Data

Caption: Experimental workflow for assessing the biological activity of a PEGylated protein.

A common therapeutic area for PEGylated proteins is in modulating cytokine signaling. Interferon-alpha (IFN-α), for instance, is often PEGylated to prolong its antiviral and antiproliferative effects. The following diagram illustrates the canonical JAK-STAT signaling pathway initiated by IFN-α binding to its receptor. PEGylation can sterically hinder this initial binding event, thereby affecting the downstream signaling cascade.

IFN_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN IFN-α (or PEG-IFN-α) Receptor IFNAR1/IFNAR2 Receptor Complex IFN->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation TYK2 TYK2 Receptor->TYK2 Activation STAT1 STAT1 JAK1->STAT1 Phosphorylation STAT2 STAT2 TYK2->STAT2 Phosphorylation ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Translocation & Binding Transcription Transcription of Interferon-Stimulated Genes (ISGs) ISRE->Transcription

Caption: Interferon-alpha signaling pathway via JAK-STAT.

Conclusion

The assessment of biological activity is a non-trivial but essential aspect of developing safe and effective PEGylated protein therapeutics. As the data indicates, the impact of PEGylation is highly protein- and context-dependent. A combination of robust in vitro bioassays and in vivo studies, guided by a thorough understanding of the protein's mechanism of action, is crucial for successful clinical translation. This guide provides a foundational framework for researchers to design and interpret experiments aimed at characterizing the bioactivity of their PEGylated protein candidates.

References

Navigating the Landscape of Bioconjugation: A Comparative Guide to Alternatives for N-Boc-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate heterobifunctional linker is a critical step in the synthesis of complex biomolecules such as antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted therapeutics. N-Boc-PEG7-alcohol is a commonly utilized linker, offering a discrete polyethylene glycol (PEG) spacer that enhances solubility and provides spatial separation between conjugated molecules. However, a wide array of alternative linkers exists, each with unique properties that can be leveraged to optimize the performance of the final bioconjugate. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform rational linker design.

This guide will explore a range of commercially available alternatives to this compound, focusing on variations in PEG chain length, terminal functional groups, and the resulting impact on conjugation efficiency, stability, and biological activity.

The Anatomy of a Heterobifunctional Linker

A heterobifunctional linker is a chemical moiety that possesses two different reactive functional groups, enabling the sequential and specific conjugation of two distinct molecules. The general structure consists of three key components: two different reactive terminal groups and a spacer arm that connects them. The spacer, often a PEG chain, plays a crucial role in modulating the physicochemical properties of the resulting conjugate.

G cluster_0 Heterobifunctional Linker Functional_Group_A Functional Group A (e.g., NHS Ester, Azide) Spacer_Arm Spacer Arm (e.g., PEG Chain) Functional_Group_A->Spacer_Arm Functional_Group_B Functional Group B (e.g., Maleimide, Alkyne) Spacer_Arm->Functional_Group_B Molecule_2 Molecule 2 (e.g., Drug, E3 Ligase Ligand) Functional_Group_B->Molecule_2 Reacts with Molecule_1 Molecule 1 (e.g., Antibody, Ligand) Molecule_1->Functional_Group_A Reacts with G Boc Deprotection Workflow cluster_workflow Start Boc-Protected PEG Linker Reaction Dissolve in DCM Add TFA (0°C to RT) Start->Reaction Monitoring Monitor by TLC or LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Evaporation (Optional Neutralization) Monitoring->Workup Complete End Deprotected Amine-PEG Linker Workup->End G Bioconjugation Signaling Pathways cluster_nhs NHS Ester-Amine Coupling cluster_maleimide Maleimide-Thiol Coupling cluster_click Click Chemistry (CuAAC) NHS_Linker NHS-PEG-Linker Amide_Conjugate Protein-NH-CO-PEG-Linker (Stable Amide Bond) NHS_Linker->Amide_Conjugate Amine_Protein Protein-NH2 Amine_Protein->Amide_Conjugate Mal_Linker Maleimide-PEG-Linker Thioether_Conjugate Protein-S-PEG-Linker (Stable Thioether Bond) Mal_Linker->Thioether_Conjugate Thiol_Protein Protein-SH Thiol_Protein->Thioether_Conjugate Azide_Linker Azide-PEG-Linker Triazole_Conjugate Molecule-Triazole-PEG-Linker (Stable Triazole Ring) Azide_Linker->Triazole_Conjugate Alkyne_Molecule Alkyne-Molecule Alkyne_Molecule->Triazole_Conjugate Catalyst Cu(I) Catalyst Catalyst->Triazole_Conjugate

Comparative study of Boc versus Fmoc protecting groups in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Boc and Fmoc Protecting Groups in Synthesis

In the realm of organic and peptide synthesis, the strategic use of protecting groups is fundamental to achieving high yields and purity of the final product.[1] These chemical moieties temporarily mask reactive functional groups, thereby preventing unintended side reactions and guiding the synthesis toward the desired molecular architecture.[1] Among the most pivotal of these are the tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, which have become the cornerstones of modern solid-phase peptide synthesis (SPPS).[2][3]

This guide offers a comprehensive and objective comparison of the Boc and Fmoc protecting group strategies. It is tailored for researchers, scientists, and drug development professionals, providing supporting data and detailed experimental protocols to inform the selection of the most appropriate synthetic route.

Core Principles: A Dichotomy of Lability

The primary distinction between the Boc and Fmoc strategies lies in the chemical conditions required for their removal, a property known as lability.[1] The Boc group is labile to acid, while the Fmoc group is labile to base. This fundamental difference dictates the entire synthetic strategy, including the choice of solid support (resin), side-chain protecting groups, and cleavage reagents.

The ability to selectively remove one type of protecting group in the presence of others is a concept known as orthogonality . The Fmoc/tBu strategy is a fully orthogonal system, as the base-labile Fmoc group can be removed without affecting the acid-labile tert-butyl (tBu) based side-chain protecting groups. Conversely, the Boc/Bzl strategy is considered semi-orthogonal because both the Boc (Nα-protection) and benzyl (Bzl, side-chain protection) groups are removed by acid, albeit of different strengths.

Comparative Analysis: Boc vs. Fmoc

The choice between Boc and Fmoc chemistry is influenced by numerous factors, including the peptide sequence, length, presence of sensitive residues or modifications, and desired scale of synthesis.

FeatureBoc StrategyFmoc Strategy
Nα-Protection tert-Butoxycarbonyl (Boc)9-Fluorenylmethoxycarbonyl (Fmoc)
Deprotection Condition Moderate acid (e.g., 25-50% TFA in DCM)Mild base (e.g., 20% piperidine in DMF)
Side-Chain Protection Strong acid-labile (e.g., Benzyl-based)Acid-labile (e.g., tBu, Trt, Boc)
Final Cleavage Harsh strong acid (e.g., HF, TFMSA)Mild acid (e.g., TFA-based cocktail)
Orthogonality Semi-orthogonalFully orthogonal
Advantages - Robust and well-established.- Better for long or hydrophobic sequences prone to aggregation.- Lower risk of racemization for sensitive residues like histidine.- Milder deprotection conditions preserve sensitive functionalities.- Orthogonality allows for selective side-chain modifications.- Amenable to automation.- Safer final cleavage reagents.- UV monitoring of Fmoc deprotection is possible.
Disadvantages - Harsh repetitive acid deprotection can degrade sensitive peptides.- Final cleavage requires hazardous reagents (HF) and specialized equipment.- Less suitable for peptides with acid-sensitive modifications.- Aggregation can be an issue in some sequences.- Base-labile side reactions (e.g., aspartimide formation) can occur.- Fmoc-protected amino acids are generally more expensive.
Common Applications Synthesis of long, complex, or aggregation-prone peptides.Synthesis of peptides with acid-sensitive modifications (e.g., phosphorylation, glycosylation), and routine automated synthesis.

Quantitative Data Presentation

The efficiency of deprotection and coupling steps is critical for the overall success of peptide synthesis. The following tables provide illustrative data for typical reaction conditions and outcomes.

Table 1: Typical Nα-Deprotection Conditions and Times

Protecting GroupReagentConcentrationTypical TimeMonitoring
Boc Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)25-50% (v/v)15-30 minNot routinely monitored per cycle
Fmoc Piperidine in Dimethylformamide (DMF)20% (v/v)5-20 minUV absorbance of dibenzofulvene-piperidine adduct (~300 nm)

Table 2: Illustrative Purity of a Crude Peptide (Acyl Carrier Protein, 65-74)

Synthesis StrategyResin TypeCrude Peptide Purity (%)
Fmoc Standard Polystyrene~61%
Fmoc Surface Active Resin>90%
Data highlights the impact of resin choice on purity in Fmoc SPPS and is illustrative. Actual yields and purities can vary significantly based on the specific sequence, reagents, and reaction conditions.

Experimental Protocols

The following are generalized protocols for manual solid-phase peptide synthesis.

Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition using the Boc strategy on a Merrifield resin.

  • Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 5 minutes for a prewash.

    • Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes to remove the Boc protecting group.

    • Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (3x), and then DCM (3x).

  • Neutralization:

    • Neutralize the resulting N-terminal ammonium salt with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes. Repeat once.

    • Wash the resin with DCM (3x).

  • Amino Acid Coupling (DCC/HOBt Activation):

    • In a separate vessel, dissolve the next Boc-protected amino acid (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DCC (3 eq.) dissolved in DCM and allow activation to proceed for 10-15 minutes at 0°C.

    • Filter the solution to remove the dicyclohexylurea (DCU) precipitate.

    • Add the filtered, activated amino acid solution to the neutralized resin and agitate for 2-4 hours.

    • Monitor coupling completion (e.g., using the Kaiser test).

    • Wash the resin with DCM (3x) and methanol (3x) to remove excess reagents and by-products.

Protocol 2: Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition using the Fmoc strategy on a Wang or Rink Amide resin.

  • Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Amino Acid Coupling (HATU/DIEA Activation):

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the mixture to begin activation.

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor coupling completion (e.g., using the Kaiser test).

    • Wash the resin with DMF (3x) and DCM (3x).

Protocol 3: Final Cleavage and Deprotection

Boc Strategy (High HF Cleavage): Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed by trained personnel using a specialized HF-resistant apparatus.

  • Place the dried peptide-resin in the HF reaction vessel.

  • Add a scavenger mixture (e.g., p-cresol, anisole).

  • Cool the vessel in a dry ice/acetone bath.

  • Distill anhydrous HF into the vessel.

  • Stir the mixture at 0°C for 1 hour.

  • Evaporate the HF under vacuum.

  • Precipitate the crude peptide by adding it to cold diethyl ether.

Fmoc Strategy (TFA Cleavage):

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common mixture is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). The composition depends on the peptide sequence.

  • Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

Mandatory Visualizations

The following diagrams illustrate the core chemical transformations and workflows discussed.

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH2 (Amine) ProtectedAmine R-NH-Boc Amine->ProtectedAmine Base (e.g., TEA) Boc2O (Boc)2O Boc2O->ProtectedAmine ProtectedAmine_dep R-NH-Boc DeprotectedAmine R-NH3+ (Protonated Amine) ProtectedAmine_dep->DeprotectedAmine Strong Acid (TFA) Fmoc_Protection_Deprotection cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Amine R-NH2 (Amine) ProtectedAmine R-NH-Fmoc Amine->ProtectedAmine Base (e.g., NaHCO3) FmocCl Fmoc-Cl FmocCl->ProtectedAmine ProtectedAmine_dep R-NH-Fmoc DeprotectedAmine R-NH2 (Free Amine) ProtectedAmine_dep->DeprotectedAmine Base (Piperidine) Byproducts Dibenzofulvene Adduct Boc_SPPS_Workflow start Start with Resin deprotection 1. Boc Deprotection (TFA in DCM) start->deprotection wash1 Wash deprotection->wash1 neutralization 2. Neutralization (DIEA in DCM) wash1->neutralization wash2 Wash neutralization->wash2 coupling 3. Couple Boc-AA (e.g., DCC/HOBt) wash2->coupling wash3 Wash coupling->wash3 cycle Repeat Cycle wash3->cycle cycle->deprotection Next Amino Acid final_cleavage Final Cleavage (Anhydrous HF) cycle->final_cleavage Final Amino Acid Fmoc_SPPS_Workflow start Start with Resin deprotection 1. Fmoc Deprotection (Piperidine in DMF) start->deprotection wash1 Wash deprotection->wash1 coupling 2. Couple Fmoc-AA (e.g., HATU/DIEA) wash1->coupling wash2 Wash coupling->wash2 cycle Repeat Cycle wash2->cycle cycle->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection cycle->final_deprotection Final Amino Acid final_cleavage Final Cleavage (TFA Cocktail) final_deprotection->final_cleavage

References

A Researcher's Guide to Purity Validation of N-Boc-PEG7-alcohol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of discrete polyethylene glycol (PEG) linkers like N-Boc-PEG7-alcohol is critical for the synthesis of well-defined and effective bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. The monodisperse nature of these derivatives offers significant advantages over traditional polydisperse PEGs, leading to more homogenous products with improved batch-to-batch reproducibility.[1] This guide provides a comparative analysis of the primary analytical techniques for validating the purity of this compound post-synthesis, complete with experimental protocols and data presentation to aid in the selection of the most appropriate method for your research needs.

The core of post-synthesis validation lies in confirming the identity of the target molecule and quantifying any potential impurities. For this compound, impurities can arise from several sources, including residual starting materials, byproducts from incomplete reactions, or the presence of PEG chains of varying lengths (e.g., N-Boc-PEG6-alcohol or N-Boc-PEG8-alcohol).

Comparative Analysis of Analytical Techniques

The three most powerful and commonly employed analytical techniques for the characterization of PEG derivatives are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages and limitations in the context of purity validation.

Analytical TechniquePrincipleInformation ProvidedStrengthsWeaknesses
HPLC with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) Separation based on polarity, followed by universal detection of non-volatile analytes.Purity (% area), presence of non-volatile impurities, retention time.High sensitivity for non-chromophoric compounds, quantitative capability.[2][3]Requires volatile mobile phases, response can be non-linear.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural confirmation, identification of functional groups, quantification of impurities with distinct signals.Provides detailed structural information, can be quantitative with an internal standard.Lower sensitivity compared to MS and HPLC, complex spectra for mixtures.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio (m/z).Molecular weight confirmation, identification of impurities based on mass.High sensitivity and specificity, provides exact mass information.[4]Ionization efficiency can vary, may not be ideal for quantifying mixtures without standards.

Experimental Protocols

Below are detailed methodologies for the key analytical techniques used to validate the purity of this compound.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

Objective: To determine the purity of this compound and quantify related impurities.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven

  • Charged Aerosol Detector (CAD)

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Volatile mobile phase additive (e.g., formic acid or ammonium acetate)

Protocol:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., 50:50 ACN/water) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to elute the compound and any potential impurities (e.g., 20-80% B over 15 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

  • CAD Settings:

    • Evaporation Temperature: 35-45 °C

    • Nebulizer Gas: Nitrogen at a suitable pressure

  • Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity as the percentage of the main peak area relative to the total peak area.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and identify any structural impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆)

  • NMR tubes

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of the deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters.

    • The number of scans will depend on the sample concentration.

  • Data Analysis:

    • Expected Chemical Shifts (in CDCl₃):

      • ~1.44 ppm (singlet, 9H, -C(CH₃)₃)

      • ~3.25 ppm (multiplet, 2H, -NH-CH₂-)

      • ~3.5-3.7 ppm (multiplet, 24H, PEG backbone -O-CH₂-CH₂-O-)

      • ~3.7-3.8 ppm (multiplet, 2H, -CH₂-OH)

      • A broad singlet corresponding to the -NH- proton.

    • Integrate the peaks and compare the ratios to the expected values. Look for any unexpected signals that may indicate impurities.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source

Materials:

  • This compound sample

  • Solvent for infusion (e.g., methanol or acetonitrile with a small amount of formic acid or sodium acetate)

Protocol:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 0.1 mg/mL) in the infusion solvent.

  • MS Acquisition:

    • Infuse the sample into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode.

  • Data Analysis:

    • Look for the molecular ion peaks. For this compound (MW = 425.5 g/mol ), common adducts are:

      • [M+H]⁺ at m/z 426.5

      • [M+Na]⁺ at m/z 448.5

      • [M+K]⁺ at m/z 464.5

    • The presence of other significant peaks may indicate impurities.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and purification process, followed by the analytical validation workflow.

Synthesis_and_Purification cluster_synthesis Synthesis cluster_purification Purification Reactants Starting Materials Reaction Chemical Reaction Reactants->Reaction Synthesis Crude Crude Product Reaction->Crude Purification Purification (e.g., Column Chromatography) Crude->Purification Pure Purified this compound Purification->Pure

Caption: General workflow for the synthesis and purification of this compound.

Purity_Validation_Workflow cluster_validation Purity Validation Sample Purified this compound HPLC HPLC-CAD/ELSD Sample->HPLC NMR ¹H NMR Sample->NMR MS Mass Spectrometry Sample->MS Data Combined Analytical Data HPLC->Data NMR->Data MS->Data Decision Purity Confirmed? Data->Decision Release Release for Use Decision->Release Yes Repurify Further Purification Decision->Repurify No

Caption: Analytical workflow for validating the purity of this compound.

Conclusion

A multi-faceted approach employing HPLC, NMR, and MS is recommended for the comprehensive purity validation of this compound derivatives. While HPLC provides excellent quantitative information on purity, NMR is indispensable for structural confirmation. Mass spectrometry offers definitive molecular weight verification. By utilizing these techniques in a complementary fashion, researchers can ensure the quality and consistency of their PEGylated products, which is paramount for the development of next-generation therapeutics.

References

The N-Boc-PEG7-alcohol Linker: A Comparative Guide to its Impact on Drug Pharmacokinetics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of a drug's pharmacokinetic profile, and ultimately its therapeutic efficacy. The N-Boc-PEG7-alcohol linker, a member of the polyethylene glycol (PEG) family, has emerged as a valuable tool for drug developers. This guide provides an objective comparison of the this compound linker's performance with other alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Impact of PEGylation on Pharmacokinetics

The conjugation of PEG chains to a therapeutic molecule, a process known as PEGylation, is a well-established strategy to modulate a drug's pharmacokinetic properties. The primary advantages of PEGylation include:

  • Increased Hydrophilicity: The this compound linker, with its seven ethylene glycol units, imparts a hydrophilic character to the drug conjugate. This increased water solubility is crucial for preventing aggregation, especially when dealing with hydrophobic drug payloads, and can lead to improved formulation and stability.

  • Extended Plasma Half-Life: The hydrophilic PEG chain creates a hydration shell around the drug, increasing its hydrodynamic radius. This "shielding" effect reduces renal clearance and protects the drug from enzymatic degradation, resulting in a longer circulation half-life.[1]

  • Reduced Immunogenicity: By masking potential epitopes on the drug molecule, PEGylation can reduce the likelihood of an immune response, a significant concern for biologic-based therapies.

  • Altered Biodistribution: PEGylation can influence the tissue distribution of a drug, potentially leading to increased accumulation in tumor tissues due to the enhanced permeability and retention (EPR) effect.

The this compound Linker in Focus

The this compound linker is a heterobifunctional molecule featuring a Boc-protected amine and a terminal alcohol. This structure allows for a controlled, stepwise conjugation process. The Boc group provides a stable protecting group for the amine, which can be deprotected under acidic conditions to allow for subsequent conjugation. The terminal alcohol offers a reactive handle for attachment to a drug or another linker component. As a cleavable linker, it is designed to release the payload under specific physiological conditions.[2][3][4]

Comparative Analysis of Linker Performance

One study investigated the impact of PEG linker length on the pharmacokinetics of an ADC. The data revealed that clearance rates increased for ADCs with PEG linkers shorter than eight ethylene glycol units.[5] This suggests that a PEG7 linker would likely provide a balance between improved pharmacokinetics and maintaining a relatively compact size, which can be advantageous for cell penetration and target engagement.

Table 1: Comparative Pharmacokinetic Parameters of ADCs with Different Linker Types

Linker TypeHalf-Life (t½)Clearance (CL)Area Under the Curve (AUC)Key Characteristics
PEG Linkers (General) IncreasedDecreasedIncreasedImproved solubility, reduced immunogenicity, extended circulation.
Short-Chain PEG (e.g., PEG8) Moderately IncreasedModerately DecreasedModerately IncreasedBalances improved PK with smaller size for better tissue penetration.
Alkyl Linkers (Hydrophobic) ShorterHigherLowerProne to aggregation, faster clearance.
Polysarcosine (PSar) Linkers Comparable to PEGComparable to PEGComparable to PEGBiodegradable, potentially lower immunogenicity than PEG.
Polypeptide Linkers VariableVariableVariableBiodegradable, can be designed for specific enzymatic cleavage.

Alternative Linker Technologies

While PEG linkers are widely used, several alternatives have emerged to address some of their potential limitations, such as non-biodegradability and the potential for anti-PEG antibodies.

  • Polysarcosine (PSar) Linkers: These are polymers of N-methylated glycine and are considered highly biocompatible and biodegradable. Studies have shown that PSar linkers can provide similar or even superior pharmacokinetic profiles compared to PEG linkers, particularly for high-drug-to-antibody ratio (DAR) ADCs.

  • Polypeptide Linkers: These linkers are composed of amino acid sequences and offer the advantage of being biodegradable. They can also be designed to be cleaved by specific enzymes that are overexpressed in the tumor microenvironment, leading to more targeted drug release.

  • Other Hydrophilic Polymers: Researchers are exploring other hydrophilic polymers, such as zwitterionic polymers and other biocompatible options, to serve as alternatives to PEG.

Table 2: Comparison of this compound with Alternative Linker Technologies

FeatureThis compoundPolysarcosine (PSar) LinkersPolypeptide Linkers
Composition Polyethylene GlycolPoly(N-methylglycine)Amino Acids
Hydrophilicity HighHighHigh
Biodegradability NoYesYes
Potential Immunogenicity Low, but anti-PEG antibodies can existVery LowLow
Pharmacokinetic Impact Increased half-life, reduced clearanceSimilar to PEG, potentially improvedTunable based on sequence
Key Advantage Well-established, predictable propertiesBiodegradable, low immunogenicityTunable cleavage, biodegradable

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug conjugates. Below are representative protocols for key experiments in pharmacokinetic analysis.

In Vivo Pharmacokinetic Study in Mice

Objective: To determine the pharmacokinetic profile of a drug conjugate in a murine model.

Materials:

  • Test drug conjugate (e.g., ADC with this compound linker)

  • Female BALB/c mice (6-8 weeks old)

  • Vehicle solution (e.g., sterile PBS)

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the study.

  • Dosing: Administer the drug conjugate intravenously (IV) via the tail vein at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 20-30 µL) at various time points (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, and 168 hr) via retro-orbital or saphenous vein bleeding. A terminal cardiac puncture can be performed for the final time point.

  • Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the drug conjugate in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC) using non-compartmental analysis software.

LC-MS/MS Bioanalysis of a PROTAC in Rat Plasma

Objective: To quantify the concentration of a PROTAC in rat plasma samples.

Materials:

  • Rat plasma samples containing the PROTAC

  • Internal standard (IS)

  • Acetonitrile

  • Formic acid

  • LC-MS/MS system (e.g., Waters tandem quadrupole mass spectrometer)

  • C18 analytical column

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 20 µL of plasma, add 60 µL of acetonitrile containing the internal standard.

    • Vortex mix and store at -20°C for 1 hour to precipitate proteins.

    • Centrifuge the samples at high speed (e.g., 25,000 g) for 5 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto the LC-MS/MS system.

    • Perform chromatographic separation using a C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify the PROTAC and IS using multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate a calibration curve using standards of known concentrations.

    • Determine the concentration of the PROTAC in the unknown samples by interpolating from the calibration curve.

Visualizations

Pharmacokinetic_Pathway cluster_administration Administration cluster_circulation Systemic Circulation cluster_distribution Distribution & Elimination Drug_Admin Drug Conjugate Administration (IV) Drug_in_Blood Drug in Bloodstream Drug_Admin->Drug_in_Blood Tissues Distribution to Tissues (including tumor) Drug_in_Blood->Tissues Metabolism Metabolism (e.g., Liver) Drug_in_Blood->Metabolism Excretion Excretion (e.g., Kidney) Drug_in_Blood->Excretion Metabolism->Excretion

General pharmacokinetic pathway of a drug conjugate.

Linker_Comparison Linker Impact on Pharmacokinetics cluster_peg PEG Linker (e.g., this compound) cluster_alkyl Hydrophobic Alkyl Linker cluster_psar Polysarcosine (PSar) Linker PEG Increased Hydrophilicity Extended Half-Life Reduced Clearance Alkyl Lower Hydrophilicity Shorter Half-Life Higher Clearance PSar High Hydrophilicity Comparable PK to PEG Biodegradable

Comparison of different linker types on key pharmacokinetic properties.

Experimental_Workflow In Vivo Pharmacokinetic Study Workflow start Start dosing IV Dosing of Drug Conjugate start->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Preparation sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end End pk_calc->end

A simplified workflow for an in vivo pharmacokinetic study.

Conclusion

The this compound linker, by virtue of its polyethylene glycol chain, offers a reliable means to improve the pharmacokinetic properties of therapeutic drug conjugates. The imparted hydrophilicity can lead to a longer circulation half-life and reduced clearance, ultimately enhancing the drug's therapeutic potential. While direct comparative data for this specific linker is limited, the wealth of information on PEGylation in general, and on short-chain PEG linkers, provides a strong foundation for its rational application in drug design. The choice of a linker is a critical decision in the development of ADCs and PROTACs, and a thorough understanding of the structure-pharmacokinetic relationship is paramount. Alternative linkers, such as polysarcosine and polypeptides, offer promising avenues for future drug development, addressing some of the potential limitations of PEG. The continued exploration of novel linker technologies will undoubtedly pave the way for more effective and safer targeted therapies.

References

Case studies on the use of N-Boc-PEG7-alcohol in drug development

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. Among the diverse array of available linkers, N-Boc-PEG7-alcohol has emerged as a valuable tool for researchers and scientists. This guide provides an objective comparison of this compound with other linker alternatives, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation therapeutics.

This compound is a heterobifunctional linker characterized by a Boc-protected amine and a terminal hydroxyl group, connected by a seven-unit polyethylene glycol (PEG) chain. This discrete PEG linker offers a balance of hydrophilicity and a defined spacer length, which are crucial for optimizing the physicochemical and pharmacokinetic properties of complex biologics.

Comparison with Alternative Linkers

The performance of this compound is best understood in comparison to other classes of linkers used in drug development, including PEG linkers of varying lengths and non-PEG alternatives.

Impact of PEG Linker Length

The length of the PEG chain in a linker significantly influences the properties of an ADC. While specific data for a PEG7 linker is limited, trends observed with other PEG lengths provide valuable insights. Generally, increasing PEG length from shorter (e.g., PEG2, PEG4) to longer chains (e.g., PEG8, PEG12, PEG24) has the following effects:

  • Improved Hydrophilicity and Reduced Aggregation: Longer PEG chains increase the overall hydrophilicity of the ADC, which is particularly beneficial when conjugating hydrophobic drug payloads. This enhanced solubility helps to prevent aggregation, a common challenge that can compromise manufacturing, stability, and safety.

  • Enhanced Pharmacokinetics: The hydrophilic nature of PEG creates a hydration shell around the conjugate, which can reduce renal clearance and prolong circulation half-life. Studies have shown that ADCs with longer PEG chains (PEG8 and above) exhibit increased plasma exposure compared to those with shorter or no PEG linkers.

  • Potentially Altered Potency: The impact on in vitro potency can vary. In some instances, the inclusion of a PEG linker has little to no effect on the cytotoxic activity of the ADC. However, in other cases, particularly with very long PEG chains, a decrease in in vitro potency has been observed. This is a critical trade-off that must be evaluated for each specific ADC.

  • Tumor Uptake and Efficacy: Increased plasma exposure and improved stability often translate to higher tumor accumulation and enhanced in vivo efficacy. Studies have demonstrated that ADCs with PEG linkers of 8 units or more can lead to significantly greater tumor growth inhibition compared to those with shorter linkers.

Based on these trends, a PEG7 linker is expected to offer a favorable balance of these properties, providing significant hydrophilicity and pharmacokinetic benefits without the potential for a substantial decrease in in vitro potency that might be seen with much longer PEG chains.

Comparison with Non-PEG Linkers

Non-PEG linkers represent a diverse category, with two common types being cleavable peptide-based linkers and non-cleavable linkers.

Linker TypeKey FeaturesAdvantagesDisadvantages
This compound (Hydrophilic) Discrete 7-unit PEG chain, Boc-protected amine, terminal alcohol.Improves solubility, reduces aggregation, extends half-life, allows for higher drug-to-antibody ratios (DAR).May slightly decrease in vitro potency in some contexts.
Peptide-Based (e.g., Val-Cit) Contains a peptide sequence (e.g., Valine-Citrulline).Cleavable by specific tumor-associated enzymes (e.g., Cathepsin B), enabling targeted payload release.Can be less stable in circulation, potentially leading to premature drug release.
Non-Cleavable (e.g., SMCC) Forms a stable thioether bond.High stability in circulation, minimizing off-target toxicity.Payload is released upon lysosomal degradation of the antibody, which can be less efficient.
Polysarcosine (pSar) Biocompatible, synthetic hydrophilic polymer.Excellent water solubility and biostability, low immunogenicity.A newer alternative with less extensive clinical validation compared to PEG.
Hydrophilic Macrocycles (e.g., Cyclodextrin) Cyclic oligosaccharides.Can enhance solubility and in vivo performance, offering an alternative to linear polymers.May have more complex synthesis and characterization requirements.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of an ADC using a PEG-based linker like this compound. Specific conditions may need to be optimized based on the antibody, payload, and linker chemistry.

Synthesis of an Antibody-Drug Conjugate

This protocol outlines a two-step conjugation process targeting lysine residues on the antibody.

Step 1: Activation of this compound and Conjugation to Payload

  • Deprotection of this compound: The Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid in dichloromethane) to yield the free amine.

  • Activation of Payload: The cytotoxic drug, containing a carboxylic acid group, is activated using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

  • Conjugation: The deprotected amino-PEG7-alcohol is reacted with the activated payload to form a stable amide bond.

  • Functionalization of Terminal Alcohol: The terminal hydroxyl group of the PEG7-payload construct is then activated, for example, by converting it to a maleimide or NHS ester for subsequent reaction with the antibody.

Step 2: Conjugation to Antibody

  • Antibody Preparation: The antibody is buffer-exchanged into a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Conjugation Reaction: The activated PEG7-payload is added to the antibody solution at a specific molar ratio to control the drug-to-antibody ratio (DAR). The reaction is allowed to proceed at room temperature or 4°C for a defined period.

  • Purification: The resulting ADC is purified to remove unconjugated payload-linker and other reagents using techniques such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).

Characterization of the Antibody-Drug Conjugate
  • Drug-to-Antibody Ratio (DAR): Determined using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

  • Aggregation Analysis: Assessed by size exclusion chromatography (SEC) to ensure the ADC is predominantly monomeric.

  • In Vitro Cytotoxicity: The potency of the ADC is evaluated using cell-based assays on target and non-target cell lines.

  • In Vivo Efficacy: The antitumor activity of the ADC is tested in preclinical animal models.

  • Pharmacokinetic Analysis: The circulation half-life and clearance of the ADC are determined in animal models.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes in ADC development.

ADC_Synthesis_Workflow cluster_step1 Step 1: Linker-Payload Synthesis cluster_step2 Step 2: ADC Conjugation cluster_characterization Characterization Deprotection Boc Deprotection of this compound Conjugation1 Amide Bond Formation Deprotection->Conjugation1 Amino-PEG7-OH Payload_Activation Payload Activation (e.g., NHS ester formation) Payload_Activation->Conjugation1 Activated Payload Functionalization Activation of Terminal Alcohol Conjugation1->Functionalization PEG7-Payload Conjugation2 Conjugation to Antibody Functionalization->Conjugation2 Activated PEG7-Payload Antibody_Prep Antibody Preparation Antibody_Prep->Conjugation2 Purification ADC Purification (e.g., SEC) Conjugation2->Purification DAR DAR Determination Purification->DAR Aggregation Aggregation Analysis Purification->Aggregation Cytotoxicity In Vitro Cytotoxicity Purification->Cytotoxicity Efficacy In Vivo Efficacy Purification->Efficacy PK Pharmacokinetics Purification->PK

Workflow for ADC Synthesis and Characterization.

ADC_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen Binding Internalization Internalization ADC->Internalization Receptor-mediated endocytosis Tumor_Cell Tumor Cell Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Degradation Apoptosis Cell Death (Apoptosis) Payload_Release->Apoptosis

General Mechanism of Action for an Antibody-Drug Conjugate.

The Influence of PEG Linker Composition on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form a productive ternary complex (POI-PROTAC-E3 ligase).[3][4] Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their favorable physicochemical properties. This guide provides an objective comparison of how PEG linker composition, particularly its length, affects PROTAC performance, supported by experimental data and detailed protocols.

The Critical Role of PEG Linkers in PROTAC Design

PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of hydrophilicity and flexibility. These characteristics are instrumental in overcoming common challenges in PROTAC development, such as poor solubility and limited cell permeability often associated with these large molecules. The strategic incorporation of PEG chains can enhance aqueous solubility, modulate cell permeability, and critically, optimize the geometry of the ternary complex for efficient ubiquitination and subsequent proteasomal degradation of the target protein.

Quantitative Impact of PEG Linker Length on PROTAC Performance

Systematic variation of the PEG linker length is a common and effective strategy to identify the optimal configuration for a given POI and E3 ligase pair. The length of the linker directly impacts the formation and stability of the ternary complex, which is a prerequisite for target degradation. An optimal linker length facilitates the necessary proximity and orientation between the POI and the E3 ligase, leading to efficient ubiquitination.

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the physicochemical properties and biological activity of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

PROTACLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)HBDHBA
PROTAC APEG3850.43.2180.5412
PROTAC BPEG4894.53.0190.8413
PROTAC CPEG5938.62.8201.1414
PROTAC DPEG6982.72.6211.4415

Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.

Table 2: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell Line
PROTAC APEG35085HeLa
PROTAC BPEG42595HeLa
PROTAC CPEG510>98HeLa
PROTAC DPEG63090HeLa

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.

The data clearly indicates that linker length significantly influences degradation potency (DC50) and maximal degradation (Dmax). In this representative example for a BRD4-targeting PROTAC, a PEG5 linker demonstrates optimal performance. However, it is crucial to note that the ideal linker length is not universal and must be empirically determined for each specific PROTAC system, as the optimal length can vary depending on the target protein and the recruited E3 ligase. For instance, studies on TBK1 and BTK targets have shown that longer linkers are generally favored.

Visualizing the PROTAC Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation start PROTAC Synthesis with varying PEG linkers cell_culture Cell Culture (Target-expressing cell line) start->cell_culture treatment PROTAC Treatment (Dose-response) cell_culture->treatment lysis Cell Lysis treatment->lysis viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay western_blot Western Blot Analysis lysis->western_blot quantification Quantification of Protein Degradation (DC50, Dmax) western_blot->quantification data_analysis Data Analysis and Comparison quantification->data_analysis viability_assay->data_analysis conclusion Identify Optimal Linker Composition data_analysis->conclusion

Caption: A typical workflow for the design and evaluation of PROTACs.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the evaluation of PROTACs with varying PEG linker compositions.

Synthesis of PROTACs with Varied PEG Linkers

A common synthetic strategy involves a two-step coupling process.

  • First Coupling Reaction (Amide Bond Formation):

    • Dissolve the E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand) and the PEG linker with a terminal carboxylic acid in a suitable solvent (e.g., DMF).

    • Add coupling reagents such as HATU and DIPEA.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Second Coupling Reaction (e.g., Amide Bond Formation):

    • Dissolve the purified E3 ligase-linker intermediate and the POI ligand with a suitable functional group (e.g., an amine) in a suitable solvent.

    • Add coupling reagents and stir the reaction at room temperature until completion.

    • Purify the final PROTAC product by preparative HPLC.

Western Blot for Protein Degradation Analysis

This technique is used to quantify the extent of target protein degradation.

  • Cell Culture and Treatment:

    • Plate cells expressing the target protein in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTACs with different PEG linkers for a specified time (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation.

Cell Viability Assay (e.g., MTT Assay)

This assay assesses the cytotoxic effect of the PROTACs.

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs for a desired time period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) and plot the values against the PROTAC concentration to determine the IC50 value.

Conclusion

The composition of the PEG linker is a critical parameter in the rational design of effective PROTACs. As demonstrated, varying the length of the PEG linker can have a profound impact on the degradation efficiency and overall performance of these molecules. The "trial and error" approach to linker design is gradually being supplanted by more structure-guided strategies. The provided data and protocols serve as a guide for researchers to systematically evaluate and optimize PEG linkers for the development of potent and selective protein degraders. By carefully considering the interplay between the linker, the POI, and the E3 ligase, the full therapeutic potential of targeted protein degradation can be realized.

References

Spectroscopic Analysis of N-Boc-PEG7-alcohol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of N-Boc-PEG7-alcohol, a heterobifunctional linker, with its shorter and longer polyethylene glycol (PEG) chain counterparts. Understanding the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data is crucial for the verification of the chemical structure and purity of these reagents, which are widely used in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document presents a summary of expected quantitative data, detailed experimental protocols for spectral acquisition, and a visual representation of the analytical workflow.

Performance Comparison: ¹H NMR, ¹³C NMR, and IR Data

The following tables summarize the expected quantitative spectroscopic data for this compound and its analogs with varying PEG chain lengths. The chemical shifts (δ) for ¹H and ¹³C NMR are reported in parts per million (ppm), and the IR absorption frequencies are given in wavenumbers (cm⁻¹). These values are based on typical spectral data for N-Boc protected amines and polyethylene glycol derivatives.

Table 1: Comparative ¹H NMR Data (Typical values in CDCl₃)

AssignmentN-Boc-PEG3-alcoholThis compoundN-Boc-PEG11-alcohol
-C(CH₃)₃ (Boc group)~1.44 (s, 9H)~1.44 (s, 9H)~1.44 (s, 9H)
-NH- (Carbamate)~5.1 (br s, 1H)~5.1 (br s, 1H)~5.1 (br s, 1H)
-CH₂-NH- ~3.25 (q, 2H)~3.25 (q, 2H)~3.25 (q, 2H)
-O-CH₂-CH₂-NH- ~3.52 (t, 2H)~3.52 (t, 2H)~3.52 (t, 2H)
PEG Backbone (-O-CH₂-CH₂-O-)~3.64 (s, 8H)~3.64 (s, 24H)~3.64 (s, 40H)
-CH₂-CH₂-OH ~3.58 (t, 2H)~3.58 (t, 2H)~3.58 (t, 2H)
-CH₂-OH ~3.72 (t, 2H)~3.72 (t, 2H)~3.72 (t, 2H)
-OH Variable (br s, 1H)Variable (br s, 1H)Variable (br s, 1H)

Table 2: Comparative ¹³C NMR Data (Typical values in CDCl₃)

AssignmentN-Boc-PEG3-alcoholThis compoundN-Boc-PEG11-alcohol
-C(CH₃)₃ (Boc group)~28.4~28.4~28.4
-C(CH₃)₃ (Boc group)~79.0~79.0~79.0
-CH₂-NH- ~40.3~40.3~40.3
PEG Backbone (-O-CH₂-CH₂-O-)~70.2, 70.5~70.2, 70.5~70.2, 70.5
-CH₂-CH₂-OH ~72.5~72.5~72.5
-CH₂-OH ~61.7~61.7~61.7
C=O (Carbamate)~156.1~156.1~156.1

Table 3: Comparative FT-IR Data (Neat or as a thin film)

AssignmentN-Boc-PEG3-alcoholThis compoundN-Boc-PEG11-alcohol
O-H Stretch (Alcohol)~3400 (broad)~3400 (broad)~3400 (broad)
N-H Stretch (Carbamate)~3350 (broad)~3350 (broad)~3350 (broad)
C-H Stretch (Aliphatic)~2870~2870~2870
C=O Stretch (Carbamate)~1690~1690~1690
N-H Bend (Carbamate)~1520~1520~1520
C-O Stretch (Ether & Alcohol)~1100 (strong, broad)~1100 (strong, broad)~1100 (strong, broad)

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of N-Boc-PEG-alcohol compounds, from sample preparation to data interpretation and comparison.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for N-Boc-PEG-Alcohols cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Comparison Sample N-Boc-PEGn-alcohol Sample Dissolution Dissolution in Deuterated Solvent (NMR) Sample->Dissolution Neat Direct Application (IR) Sample->Neat NMR_Acq NMR Spectrometer (¹H & ¹³C) Dissolution->NMR_Acq IR_Acq FT-IR Spectrometer (ATR) Neat->IR_Acq NMR_Proc Fourier Transform, Phasing, Baseline Correction NMR_Acq->NMR_Proc IR_Proc Background Subtraction, Baseline Correction IR_Acq->IR_Proc Peak_ID Peak Identification & Assignment NMR_Proc->Peak_ID IR_Proc->Peak_ID Integration Integration & Purity Assessment (NMR) Peak_ID->Integration Comparison Comparison with Reference Data & Analogs Integration->Comparison Report Final Report Generation Comparison->Report

Caption: Workflow for Spectroscopic Analysis.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the N-Boc-PEG-alcohol sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • For viscous samples, gentle warming or vortexing may be necessary to ensure complete dissolution.[1] Centrifugation can be used to settle the viscous liquid at the bottom of the tube and remove air bubbles.[1]

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the temperature to a constant value, typically 298 K.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Process the data with a Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-200 ppm).

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small drop of the neat N-Boc-PEG-alcohol sample directly onto the center of the ATR crystal. For viscous liquids, this method is highly advantageous.

  • Instrument Setup:

    • Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

    • Set the spectral range typically from 4000 to 400 cm⁻¹.

    • Select a suitable resolution, commonly 4 cm⁻¹.

  • Data Acquisition:

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Lower the ATR anvil to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum, co-adding a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Analysis:

    • Perform baseline correction if necessary.

    • Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in the molecule.

References

Safety Operating Guide

Proper Disposal of N-Boc-PEG7-alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling N-Boc-PEG7-alcohol must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the safe disposal of this compound, in line with safety data sheet recommendations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on its hazard classifications, which include potential for skin, eye, and respiratory irritation, the following PPE is recommended:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Standard laboratory nitrile gloves.

  • Body Protection: A laboratory coat.

Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation risks.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed waste disposal company. This ensures compliance with local, state, and federal regulations.

  • Segregation and Labeling:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

    • Collect unused this compound and any materials contaminated with it (e.g., pipette tips, vials, absorbent paper) in a dedicated, sealed, and clearly labeled hazardous waste container.

    • The label should include the full chemical name ("this compound"), the CAS number (1292268-13-3), and any relevant hazard symbols.

  • Storage of Waste:

    • Store the sealed waste container in a designated, secure area for hazardous waste collection.

    • Ensure the storage area is cool and dry, away from incompatible materials such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • The EHS department will work with a licensed disposal company to ensure the waste is transported and disposed of in accordance with all regulations.[1]

Important Considerations:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of down the sewer system.[2][3]

  • Consult Safety Data Sheets (SDS): Always refer to the specific SDS provided by the manufacturer for the most detailed and up-to-date information.[1][2]

  • Local Regulations: Disposal regulations can vary. Always consult with your local waste disposal authority to ensure full compliance.

Quantitative Data for this compound

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₉H₃₉NO₉
Molecular Weight 425.5 g/mol
CAS Number 1292268-13-3
Purity >98%
Solubility Water, DMSO, DCM, DMF
Storage Condition -20°C

Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard laboratory practices and information derived from Safety Data Sheets for this compound and similar PEGylated compounds. The consistent recommendation across these sources is to treat the substance as special waste and to arrange for its disposal through a licensed and qualified professional waste disposal service. This approach is standard for chemical reagents used in research and development where the full ecological impact of the compound may not be extensively documented.

DisposalWorkflow This compound Disposal Decision Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Disposal Action cluster_prohibited Prohibited Actions start Start: Have this compound for Disposal ppe Don Appropriate PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe collect_waste Collect in a dedicated, sealed, and labeled hazardous waste container. ppe->collect_waste storage Store container in a designated secure hazardous waste area. collect_waste->storage contact_ehs Contact Institutional EHS for waste pickup. storage->contact_ehs no_drain DO NOT dispose down the drain. storage->no_drain no_trash DO NOT dispose in regular trash. storage->no_trash licensed_disposal Arrange disposal as special waste by a licensed disposal company. contact_ehs->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-Boc-PEG7-alcohol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical reagents is paramount. This document provides immediate and essential safety and logistical information for N-Boc-PEG7-alcohol (CAS No. 1292268-13-3), including detailed operational and disposal plans to ensure laboratory safety and procedural accuracy.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for quick reference.

PropertyValue
Molecular Formula C19H39NO9
Molecular Weight 425.5 g/mol [1]
Appearance Varies (consult specific product information)
Purity Typically ≥95%
Solubility Soluble in water, DMSO, and DCM
Storage Store at -20°C for long-term stability

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific health hazards that necessitate the use of appropriate personal protective equipment (PPE). The recognized hazard statements (H-statements) and precautionary statements (P-statements) are crucial for safe handling.

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container in accordance with local, regional, national, and international regulations.

Based on these hazards, the following PPE is mandatory when handling this compound:

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles and a face shield should be worn to protect against splashes and airborne particles.
Skin Protection A standard laboratory coat must be worn and fully buttoned. Nitrile or neoprene gloves are required and should be inspected for integrity before use. Change gloves immediately if contaminated.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator may be necessary.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk. The following workflow diagram and procedural steps outline the recommended process from receipt of the chemical to its use in experimental protocols.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive_and_Inspect Receive and Inspect Container Store_Properly Store at Recommended Temperature (-20°C) Receive_and_Inspect->Store_Properly Intact Gather_PPE Gather All Necessary PPE Store_Properly->Gather_PPE Prepare_Work_Area Prepare Well-Ventilated Work Area (Fume Hood) Gather_PPE->Prepare_Work_Area Equilibrate Allow to Equilibrate to Room Temperature Prepare_Work_Area->Equilibrate Weigh_and_Dispense Weigh and Dispense Required Amount Equilibrate->Weigh_and_Dispense Dissolve Dissolve in Appropriate Solvent Weigh_and_Dispense->Dissolve Use_in_Experiment Use in Experimental Protocol Dissolve->Use_in_Experiment Segregate_Waste Segregate Contaminated Waste Use_in_Experiment->Segregate_Waste Label_Waste Label Waste Container Clearly Segregate_Waste->Label_Waste Dispose_Properly Dispose According to Institutional Guidelines Label_Waste->Dispose_Properly

Figure 1. Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. Ensure the supplier's label is intact and legible.

  • Storage: Immediately transfer the container to a designated storage location that meets the recommended temperature requirement of -20°C.

  • Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clean and free of clutter. Gather all required PPE as specified in the table above.

  • Equilibration: Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing and Dispensing: In the fume hood, carefully weigh the desired amount of this compound. Use appropriate tools to avoid generating dust.

  • Dissolution: Add the weighed compound to the chosen solvent in a suitable container.

  • Experimental Use: Proceed with the experimental protocol, maintaining all safety precautions.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.

Step-by-Step Disposal Procedure:

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.

  • Containerization: Collect all solid and liquid waste in separate, clearly labeled, and sealed containers. The containers should be compatible with the chemical waste.

  • Labeling: Label the waste containers with the full chemical name ("this compound") and any associated hazard symbols.

  • Institutional Guidelines: Follow your institution's specific guidelines for the disposal of chemical waste. This may involve contacting the environmental health and safety (EHS) office for pickup and disposal. Do not dispose of this chemical down the drain or in regular trash.

By adhering to these safety protocols and handling procedures, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.